Cyclooctanecarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclooctanecarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGUWVNICWZJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217028 | |
| Record name | Cyclooctanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6688-11-5 | |
| Record name | Cyclooctanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6688-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctanecarbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006688115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooctanecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclooctanecarbaldehyde: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctanecarbaldehyde, a key organic intermediate, possesses a unique eight-membered carbocyclic ring attached to a formyl group. This structure imparts specific physical and chemical characteristics that are of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its utility as a building block for more complex molecules necessitates a thorough understanding of its properties and reactivity. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with information on its synthesis and safe handling.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C9H16O | PubChem[1] |
| Molecular Weight | 140.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6688-11-5 | PubChem[1] |
| InChI | InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2 | PubChem[1] |
| InChIKey | IGGUWVNICWZJQU-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1CCCC(CCC1)C=O | PubChem[1] |
| Synonyms | Cyclooctanecarboxaldehyde, Formylcyclooctane | PubChem[1] |
Quantitative Physical Data
| Property | Value | Source & Notes |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| Solubility | Expected to be soluble in many organic solvents. | Based on the general solubility of aldehydes with similar structures.[2] |
| XLogP3 | 2.9 | Computed by PubChem[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
NMR Spectroscopy
-
¹H NMR: Spectral data is available from sources such as the Sigma-Aldrich collection.[1]
-
¹³C NMR: Spectral data is available from sources such as the Sigma-Aldrich collection.[1]
Infrared (IR) Spectroscopy
-
FTIR: Spectral data is available, with spectra recorded using a Bruker IFS 85 instrument.[1]
Mass Spectrometry
-
GC-MS: Mass spectrometry data is available through the NIST Mass Spectrometry Data Center.[1]
Chemical Properties and Reactivity
This compound exhibits reactivity typical of an aldehyde, primarily centered around the electrophilic carbonyl carbon and the adjacent acidic α-hydrogen.
Oxidation
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, cyclooctanecarboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction
The carbonyl group can be reduced to a primary alcohol, cyclooctylmethanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures. Examples include:
-
Grignard Reactions: Reaction with Grignard reagents (R-MgX) results in the formation of secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the carbonyl group into an alkene.
-
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin.
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature, general methods for the synthesis of cycloalkanecarboxaldehydes can be applied. One common approach is the oxidation of the corresponding primary alcohol, cyclooctylmethanol, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions to prevent over-oxidation to the carboxylic acid.
Another potential route is the hydroformylation of cyclooctene, which involves the addition of a formyl group and a hydrogen atom across the double bond. This reaction is typically catalyzed by transition metal complexes, such as those containing rhodium or cobalt.[3]
Safety and Handling
This compound is classified as a flammable liquid and vapor and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flame.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
Conclusion
This compound is a valuable chemical intermediate with a range of potential applications in organic synthesis. While there is a need for more comprehensive experimental data on its physical properties, its chemical reactivity is well-understood based on the principles of aldehyde chemistry. Researchers and professionals working with this compound should adhere to strict safety protocols due to its hazardous nature. Further research into its synthesis and reactions will undoubtedly expand its utility in the development of novel molecules and materials.
References
Cyclooctanecarbaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctanecarbaldehyde, a key intermediate in organic synthesis, possesses a unique eight-membered carbocyclic ring structure that imparts distinct chemical properties. This document provides an in-depth overview of its nomenclature, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and characteristic reactions are presented, alongside an exploration of its potential applications in medicinal chemistry and drug development.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is This compound .[1] It is also commonly referred to by several synonyms, which are listed in Table 1 for clarity and cross-referencing.
Table 1: IUPAC Name and Synonyms for this compound
| Type | Name |
| IUPAC Name | This compound |
| Synonyms | Cyclooctanecarboxaldehyde, Formylcyclooctane, Cyclooctylmethanal |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 2. These properties are crucial for its handling, storage, and application in various chemical transformations.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | PubChem[1] |
| Molecular Weight | 140.22 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Soluble in most organic solvents | - |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are based on established organic chemistry principles and may be adapted from procedures for analogous compounds.
Synthesis of this compound
A common method for the synthesis of cycloalkanecarbaldehydes is the oxidation of the corresponding primary alcohol.
Protocol: Oxidation of Cyclooctanemethanol
Materials:
-
Cyclooctanemethanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclooctanemethanol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Key Reactions of this compound
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes.[2][3]
Protocol: Wittig Reaction with a Stabilized Ylide
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous toluene.
-
Add (carbethoxymethylene)triphenylphosphorane to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the corresponding α,β-unsaturated ester.
Aldehydes can be readily oxidized to their corresponding carboxylic acids.
Protocol: Jones Oxidation
Materials:
-
This compound
-
Jones reagent (a solution of chromium trioxide in sulfuric acid and water)
-
Acetone
-
Diethyl ether
-
Sodium bisulfite (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound in acetone and cool the solution in an ice bath.
-
Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the green color disappears.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude cyclooctanecarboxylic acid can be purified by recrystallization or distillation.
Applications in Drug Development and Medicinal Chemistry
While specific examples of this compound in drug development are not extensively documented, the cyclobutane and cyclopentane analogues have shown utility as intermediates in the synthesis of pharmacologically active molecules.[4][5] The incorporation of cyclic moieties can influence a drug candidate's conformational rigidity, metabolic stability, and lipophilicity.[5] Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research detailing the direct involvement of this compound in biological signaling pathways. Aldehydes, in general, are known to occur in biological systems and can exhibit a range of biological activities.[6] Further research is required to elucidate any specific roles of this compound or its derivatives in biological processes.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and key reactions of this compound.
Caption: Synthetic workflow for the preparation of this compound.
References
- 1. This compound | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehydes in biological systems : their natural occurrence and biological activities | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: Cyclooctanecarboxaldehyde (CAS Number 6688-11-5)
For Researchers, Scientists, and Drug Development Professionals
Chemical Information and Physical Properties
Cyclooctanecarboxaldehyde, identified by the CAS number 6688-11-5, is an organic compound featuring a cyclooctane ring bonded to a carboxaldehyde functional group. This structure imparts a unique combination of properties, making it a subject of interest in organic synthesis and as a potential intermediate in the development of new chemical entities. It is also known by several synonyms, including cyclooctanealdehyde and formylcyclooctane.
The compound is typically a colorless to pale yellow liquid with a characteristic odor. Its physical and chemical properties are summarized in the table below.
| Property | Value | Unit | Source |
| Molecular Formula | C₉H₁₆O | ||
| Molecular Weight | 140.22 | g/mol | |
| Boiling Point | 199-200 | °C | |
| Density | 0.9271 | g/cm³ | |
| Refractive Index | 1.474 | ||
| LogP (Octanol/Water Partition Coefficient) | 2.546 | ||
| Water Solubility (log10WS) | -2.52 | mol/L | |
| Topological Polar Surface Area | 17.1 | Ų | |
| Flash Point | 68 | °C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Cyclooctanecarboxaldehyde. The following tables summarize key spectral data.
2.1. ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.61 | t (triplet) | 1H | Aldehydic proton (-CHO) |
| 2.36 | m (multiplet) | 1H | Methine proton (-CH-) adjacent to the carbonyl group |
| 1.80 - 1.40 | m (multiplet) | 14H | Methylene protons of the cyclooctane ring (-CH₂-) |
Note: The chemical shifts and multiplicities may vary slightly depending on the solvent and instrument used.
2.2. ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~204 | Carbonyl carbon (-CHO) |
| ~52 | Methine carbon (-CH-) adjacent to the carbonyl group |
| ~28 - 25 | Methylene carbons of the cyclooctane ring (-CH₂-) |
Note: Precise peak assignments may require further 2D NMR experiments.
2.3. IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | C-H stretch (alkane) |
| ~2855 | Strong | C-H stretch (alkane) |
| ~2710 | Weak | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1465 | Medium | C-H bend (alkane) |
2.4. Mass Spectrometry Data
| m/z | Relative Intensity | Possible Fragment |
| 140 | M⁺ | Molecular ion |
| 111 | [M-CHO]⁺ | |
| 97 | ||
| 83 | ||
| 69 | ||
| 55 | ||
| 41 |
Experimental Protocols
3.1. General Synthesis via Oxidation of Cyclooctanemethanol
A common method for the preparation of Cyclooctanecarboxaldehyde is the oxidation of the corresponding primary alcohol, cyclooctanemethanol. Several oxidizing agents can be employed for this transformation. A general procedure using Pyridinium Chlorochromate (PCC) is described below. This is a representative method, and other modern oxidation protocols such as Swern or Dess-Martin oxidation can also be utilized.
Materials:
-
Cyclooctanemethanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Hexane
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclooctanemethanol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to alcohol is typically 1.5:1.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after a few hours), dilute the reaction mixture with diethyl ether.
-
Pass the resulting suspension through a short pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Cyclooctanecarboxaldehyde.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
3.2. Purification by Column Chromatography
For higher purity, the crude product can be purified using column chromatography.
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a chromatography column.
-
Dissolve the crude Cyclooctanecarboxaldehyde in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture.
-
Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Cyclooctanecarboxaldehyde.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of Cyclooctanecarboxaldehyde are limited, the general class of aldehydes is known to possess a wide range of biological effects. Aldehydes are reactive electrophiles that can interact with various biological nucleophiles, including proteins and nucleic acids.
4.1. Potential Antimicrobial and Anti-inflammatory Activity
Many aldehydes exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. Furthermore, some aldehydes have been shown to possess anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.
4.2. Cellular Signaling and Toxicology
At the cellular level, aldehydes can act as signaling molecules. However, at higher concentrations, their reactivity can lead to cellular stress and toxicity. A toxicological study of a structurally related compound, 4-cycloocten-1-carbaldehyde, indicated skin-sensitizing properties and nephrotoxicity after repeated dosing. This suggests that Cyclooctanecarboxaldehyde should be handled with appropriate safety precautions, and its toxicological profile warrants further investigation.
4.3. Use in Drug Synthesis
Cyclooctanecarboxaldehyde has been utilized as a building block in the synthesis of more complex molecules with defined biological activities. For instance, it is a reactant in the synthesis of J-113,397, a selective antagonist for the nociceptin receptor (ORL-1). This highlights its utility as an intermediate in medicinal chemistry.
Visualizations
Caption: General workflow for the synthesis and purification of Cyclooctanecarboxaldehyde.
Caption: Potential mechanisms of action for aldehydes like Cyclooctanecarboxaldehyde.
Safety Information
Cyclooctanecarboxaldehyde is classified as a flammable liquid and vapor. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H226: Flammable liquid and vapour.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
Cyclooctanecarboxaldehyde is a versatile cyclic aldehyde with potential applications in organic synthesis and medicinal chemistry. This guide provides a summary of its chemical and physical properties, spectroscopic data, and general experimental protocols. While specific biological data for this compound is not extensively available, the known reactivity and biological activities of aldehydes suggest that it may possess interesting pharmacological properties. Further research is warranted to fully elucidate its biological effects and potential as a lead compound or intermediate in drug discovery.
An In-depth Technical Guide to Cyclooctanecarbaldehyde: Molecular Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and key synthetic methodologies related to cyclooctanecarbaldehyde. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science, where this versatile aldehyde may serve as a crucial building block.
Core Molecular and Physical Data
This compound is an organic compound characterized by a cyclooctane ring functionalized with a formyl group. Its key identifiers and physicochemical properties are summarized below for quick reference.
| Property | Value |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | This compound |
| Synonyms | Cyclooctanecarboxaldehyde |
| CAS Number | 6688-11-5 |
| Canonical SMILES | C1CCCC(CCC1)C=O |
| InChI Key | IGGUWVNICWZJQU-UHFFFAOYSA-N |
Table 1: Core Molecular and Physical Data for this compound.[1]
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While specific peak assignments for this molecule require experimental data, the expected spectral characteristics are well-established for its functional groups.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | The aldehyde proton (-CHO) is expected to appear as a singlet or a triplet (if coupled to the adjacent methine proton) in the downfield region, typically around δ 9-10 ppm.[2] The proton on the carbon bearing the aldehyde group (methine proton) will likely appear as a multiplet. The protons on the cyclooctane ring will resonate in the upfield region, generally between δ 1-2.5 ppm, as a complex series of overlapping multiplets. |
| ¹³C NMR | The carbonyl carbon of the aldehyde group is a key diagnostic peak and is expected to have a chemical shift in the range of δ 190-215 ppm. The carbons of the cyclooctane ring will appear in the aliphatic region of the spectrum. |
| Infrared (IR) | A strong, sharp absorption band characteristic of the C=O stretch of a saturated aldehyde is expected around 1730 cm⁻¹.[3] Additionally, two characteristic C-H stretching bands for the aldehyde proton are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.[3] The C-H stretching vibrations of the cyclooctane ring will be observed in the 2850-3000 cm⁻¹ region. |
Table 2: Expected Spectroscopic Data for this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a common subsequent reaction are provided below. These protocols are based on well-established organic transformations and can be adapted by skilled researchers.
Synthesis of this compound via Swern Oxidation of Cyclooctylmethanol
The Swern oxidation is a mild and efficient method for the synthesis of aldehydes from primary alcohols, avoiding the use of heavy metals.[4][5]
Reaction Scheme:
Materials and Reagents:
-
Cyclooctylmethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes at -78 °C.
-
Alcohol Addition: Dissolve cyclooctylmethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Base Addition and Reaction Completion: Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with a saturated aqueous solution of NH₄Cl and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation or flash column chromatography on silica gel.
Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. This protocol describes the conversion of this compound to methylenecyclooctane.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe to suspend the salt. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A color change to deep yellow or orange-red indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.[6]
-
Wittig Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude methylenecyclooctane can be purified by flash column chromatography on silica gel.
Conclusion
This technical guide provides essential data and detailed protocols for the synthesis and a key reaction of this compound. The information presented is intended to be a valuable resource for researchers engaged in synthetic chemistry and drug development, facilitating the effective utilization of this important chemical intermediate.
References
- 1. This compound | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Navigating the Spectral Landscape of Cyclooctanecarbaldehyde: A Technical Guide to 1H and 13C NMR Data
For Immediate Release
This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of cyclooctanecarbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's structural features as determined by NMR spectroscopy. This guide presents a detailed, albeit predicted, spectral data set, outlines a general experimental protocol for data acquisition, and employs visualizations to clarify key concepts in NMR analysis.
Executive Summary
This compound, a key organic molecule, possesses distinct spectral characteristics that are crucial for its identification and for understanding its chemical behavior. This guide delves into the predicted 1H and 13C NMR spectral data, offering a baseline for researchers working with this and similar compounds. The provided experimental protocols and workflow visualizations aim to facilitate the practical application of NMR spectroscopy in a laboratory setting.
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These values are estimated based on established principles of NMR spectroscopy and data from analogous compounds. The spectra are typically recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde CHO | 9.6 - 9.8 | Doublet | 1H |
| α-CH | 2.2 - 2.4 | Multiplet | 1H |
| Cyclooctyl CH2 | 1.4 - 1.9 | Multiplet | 14H |
Table 2: Predicted 13C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 200 - 205 |
| α-CH | 50 - 55 |
| Cyclooctyl CH2 | 25 - 35 |
Experimental Protocols for NMR Spectroscopy
The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following is a generalized protocol for obtaining 1H and 13C NMR spectra of a liquid sample like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
2.2. Instrument Setup and Data Acquisition
-
Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field.
-
Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.
-
1H NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0-12 ppm).
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse and acquire the free induction decay (FID).
-
-
13C NMR Acquisition:
-
Set a wider spectral width (e.g., 0-220 ppm).
-
Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of the 13C isotope.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
-
Visualizing NMR Workflows and Structural Relationships
To better illustrate the processes and logic involved in NMR spectroscopy, the following diagrams have been generated using the DOT language.
Conclusion
This technical guide provides a foundational understanding of the 1H and 13C NMR spectral characteristics of this compound. While the presented data is based on predictive models, it serves as a valuable resource for the identification and structural analysis of this compound. The detailed experimental protocol and workflow diagrams offer practical guidance for researchers and professionals in the field, facilitating the effective use of NMR spectroscopy in their work. Further experimental validation is recommended to confirm the precise chemical shifts and coupling constants.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Cyclooctanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of cyclooctanecarbaldehyde. Due to the limited availability of a publicly accessible, detailed IR spectrum for this compound, this guide utilizes data from the structurally analogous and well-characterized compound, cyclohexanecarboxaldehyde, as a predictive model. The fundamental vibrational modes of the aldehyde functional group are largely conserved, with minor shifts anticipated due to the larger, more flexible eight-membered ring of this compound.
Core Principles of Aldehyde IR Spectroscopy
Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. For an aliphatic aldehyde such as this compound, the most characteristic absorption bands arise from the stretching vibrations of the carbonyl (C=O) group and the carbon-hydrogen bond of the aldehyde functional group (C-H).
Predicted Infrared Absorption Data for this compound
The following table summarizes the expected key infrared absorption bands for this compound. These predictions are based on the known spectral data for cyclohexanecarboxaldehyde and general values for aliphatic aldehydes. The primary absorption frequencies for saturated aliphatic aldehydes typically appear in the 1740-1720 cm⁻¹ range for the C=O stretch. The aldehydic C-H stretch is characterized by one or two bands of moderate intensity in the 2830-2695 cm⁻¹ region.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |
| Aldehydic C-H Stretch | 2830 - 2860 and 2720 - 2750 | Medium | Often appears as a pair of bands. The lower frequency band is particularly diagnostic for the aldehyde group. |
| Aliphatic C-H Stretch | 2920 - 2940 and 2850 - 2870 | Strong | These strong absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the cyclooctane ring. |
| Carbonyl (C=O) Stretch | 1720 - 1740 | Strong | This is one of the most prominent and recognizable absorption bands in the spectrum of an aldehyde. For saturated aliphatic aldehydes, this peak is typically sharp. |
| CH₂ Scissoring (Bending) | ~1450 - 1470 | Medium | Corresponds to the bending vibration of the methylene groups in the cyclooctane ring. |
| Aldehydic C-H Bending | ~1390 | Weak | This absorption is often weak and can be difficult to distinguish in a complex spectrum. |
| C-C Stretching | 1200 - 800 | Weak | These absorptions are part of the "fingerprint region" and are less useful for direct functional group identification but are unique to the overall molecular structure. |
Experimental Protocols
The following section details a standard methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample like this compound.
Objective: To acquire the infrared spectrum of liquid this compound using a transmission method with salt plates.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 85 or equivalent)
-
Demountable cell with sodium chloride (NaCl) or potassium bromide (KBr) windows
-
Pasteur pipette or dropper
-
This compound sample
-
Appropriate solvent for cleaning (e.g., chloroform or hexane)
-
Lens tissue
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to account for atmospheric water and carbon dioxide. This will be subtracted from the sample spectrum.
-
-
Sample Preparation (Neat Liquid):
-
Using a clean Pasteur pipette, place a single drop of this compound onto the center of one of the salt plates.
-
Carefully place the second salt plate on top of the first, creating a thin, uniform liquid film between the plates. Avoid introducing air bubbles.
-
The sample should be viscous enough to hold the plates together.
-
-
Data Acquisition:
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
-
Cleaning:
-
Disassemble the salt plates and clean them thoroughly with a suitable solvent (e.g., chloroform or hexane) and a soft lens tissue.
-
Store the plates in a desiccator to prevent fogging from atmospheric moisture.
-
Logical Workflow for FTIR Analysis
The following diagram illustrates the logical steps involved in the FTIR analysis of a liquid sample like this compound.
Caption: Logical workflow for the FTIR analysis of this compound.
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Cyclooctanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry analysis of cyclooctanecarbaldehyde (C₉H₁₆O), a cyclic aldehyde of interest in various chemical and pharmaceutical research areas. The document outlines predicted fragmentation patterns based on established principles of mass spectrometry, detailed experimental protocols for analysis, and visual representations of fragmentation pathways and experimental workflows.
Introduction to the Mass Spectrometry of this compound
This compound, with a molecular weight of 140.22 g/mol , presents a unique fragmentation pattern influenced by both its aldehyde functional group and its eight-membered carbocyclic ring.[1] Understanding its behavior under mass spectrometric conditions, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for its identification and quantification in complex matrices. Electron Ionization (EI) is a common technique for the analysis of such compounds, inducing reproducible fragmentation that serves as a molecular fingerprint.
Predicted Fragmentation Pattern
While a publicly available, comprehensive mass spectrum for this compound is not readily accessible, its fragmentation can be predicted based on the known behavior of aliphatic aldehydes and cycloalkanes. The molecular ion peak (M⁺) is expected at an m/z of 140. Subsequent fragmentation is likely to proceed through several key pathways, including alpha-cleavage, beta-cleavage, and ring-opening fragmentations.
Data Presentation: Predicted Mass Spectrum
The following table summarizes the predicted major ion fragments for this compound under electron ionization. The relative abundance is a qualitative prediction.
| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |
| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) | Low to Medium |
| 139 | [C₉H₁₅O]⁺ | Loss of H• (alpha-cleavage) | Medium |
| 111 | [C₈H₁₅]⁺ | Loss of CHO• (alpha-cleavage) | Medium to High |
| 83 | [C₆H₁₁]⁺ | Ring fragmentation | High |
| 67 | [C₅H₇]⁺ | Ring fragmentation | High |
| 55 | [C₄H₇]⁺ | Ring fragmentation | High |
| 41 | [C₃H₅]⁺ | Ring fragmentation | Medium to High |
| 29 | [CHO]⁺ | Alpha-cleavage | Medium |
Disclaimer: The quantitative data presented in this table is based on predicted fragmentation patterns and has not been derived from experimental analysis of a this compound standard.
Experimental Protocol for GC-MS Analysis
This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (if applicable): For analysis in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
Data Analysis
Data acquisition and processing can be performed using the instrument's accompanying software. Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a known standard or a reference library (if available). Quantification is performed by generating a calibration curve from the analysis of the prepared standards.
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow.
References
Cyclooctanecarbaldehyde: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctanecarbaldehyde, a key intermediate in the synthesis of pharmaceuticals and fragrances, is a cycloaliphatic aldehyde whose stability is paramount to ensure the integrity and efficacy of end products. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for this compound. It outlines the primary degradation pathways, recommended storage protocols, and detailed methodologies for stability assessment to ensure its quality and shelf-life.
Core Stability Considerations
This compound, like many aliphatic aldehydes, is susceptible to degradation through several chemical pathways. The primary routes of degradation are oxidation and polymerization. These reactions are influenced by environmental factors such as temperature, light, and the presence of oxygen and impurities.
Degradation Pathways
The principal degradation pathways for this compound are:
-
Oxidation: In the presence of oxygen, this compound can oxidize to form the corresponding carboxylic acid, cyclooctanecarboxylic acid. This process can be accelerated by exposure to light and elevated temperatures. The formation of acidic impurities can also catalyze further degradation reactions.
-
Polymerization: Aldehydes can undergo polymerization to form trimers, which are often cyclic ethers. This process can be catalyzed by the presence of acidic or basic impurities. For some aliphatic aldehydes, trimerization has been observed to occur more rapidly at lower temperatures. The resulting trimers are typically odorless and can precipitate out of solution, leading to a decrease in the active aldehyde concentration.
Recommended Storage Conditions
To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, ambient temperature (2-8°C for long-term storage is often recommended, but testing for trimerization is advised).[1] | Reduces the rate of chemical reactions, including oxidation. However, the potential for low-temperature induced polymerization should be evaluated. |
| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon).[1] | Prevents oxidation by excluding atmospheric oxygen. |
| Light Exposure | Protect from light. Store in amber glass or opaque containers. | Light, particularly UV radiation, can catalyze oxidation and other degradation reactions. |
| Container | Tightly sealed, clean, dry containers made of inert materials (e.g., amber glass). | Prevents contamination from moisture and air, and avoids reactions with the container material. |
| Additives | Consider the addition of antioxidants (e.g., BHT). | Can inhibit oxidation and prolong shelf life. |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is crucial to determine the shelf-life of this compound. This involves subjecting the compound to controlled stress conditions and monitoring its degradation over time.
Accelerated Stability Study Protocol
This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated temperatures.
1. Objective: To evaluate the stability of this compound under accelerated thermal conditions and to identify primary degradation products.
2. Materials:
- This compound (high purity)
- Inert gas (Nitrogen or Argon)
- Amber glass vials with screw caps and PTFE septa
- Gas Chromatograph with Flame Ionization Detector (GC-FID)
- Gas Chromatograph-Mass Spectrometer (GC-MS) for peak identification
- Forced-air stability ovens
- Analytical balance
- Volumetric flasks and pipettes
- Solvent (e.g., high-purity hexane or ethyl acetate)
3. Experimental Setup:
4. Analytical Methodology (GC-FID):
5. Degradation Product Identification (GC-MS):
6. Data Presentation:
| Storage Condition | Time Point (Months) | This compound Assay (%) | Appearance | Major Degradation Products (%) |
| 4°C | 0 | 99.8 | Clear, colorless liquid | < 0.1 |
| 1 | ||||
| 3 | ||||
| 6 | ||||
| 40°C | 0 | 99.8 | Clear, colorless liquid | < 0.1 |
| 1 | ||||
| 3 | ||||
| 6 | ||||
| 50°C | 0 | 99.8 | Clear, colorless liquid | < 0.1 |
| 1 | ||||
| 3 | ||||
| 6 |
Visualization of Aldehyde-Induced Cellular Toxicity
Aldehydes, including this compound, can exert toxic effects at the cellular level, primarily through their electrophilic nature, which allows them to react with biological nucleophiles such as proteins and DNA. This can lead to cellular dysfunction and damage. The following diagram illustrates a generalized pathway of aldehyde-induced cellular toxicity.
References
Cyclooctanecarbaldehyde: A Comprehensive Technical Guide to Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the safe handling, storage, and emergency procedures for cyclooctanecarbaldehyde. The following sections detail the compound's key safety data, physical and chemical properties, and recommended protocols to ensure a safe laboratory environment.
Safety Data Summary
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper safety protocols is essential when handling this compound. The following table summarizes the GHS hazard classifications.
| GHS Hazard Classification | Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapour.[2] |
| Skin irritation | H315 | Causes skin irritation.[1][2] |
| Eye irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][2] |
GHS data is based on available information and may vary between suppliers.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and use in experiments.
| Property | Value |
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol [1] |
| Boiling Point | 161 - 163 °C (322 - 325 °F)[2] |
| Density | 0.926 g/cm3 at 25 °C (77 °F)[2] |
| CAS Number | 6688-11-5[1] |
| EC Number | 229-732-0[1] |
Handling and Storage Protocols
Proper handling and storage are paramount to preventing accidents and ensuring the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a respirator may be necessary.
Safe Handling Procedures
-
Keep away from heat, sparks, open flames, and hot surfaces.[2] No smoking.[2]
-
Use only non-sparking tools.[2]
-
Take precautionary measures against static discharge.[2]
-
Ground and bond container and receiving equipment.[2]
-
Avoid breathing mist or vapors.[2]
-
Wash skin thoroughly after handling.[2]
-
Use in a well-ventilated area.[2]
Storage Conditions
-
Keep container tightly closed in a dry and well-ventilated place.[2]
-
Keep away from heat and sources of ignition.[2]
-
Store under an inert gas.[2]
-
Vapors are heavier than air and may spread along floors.[2]
Emergency Procedures
In the event of an emergency, follow these procedures.
First-Aid Measures
-
After inhalation: Move the person to fresh air.[2]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
After eye contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses.[2]
-
After swallowing: Immediately make the victim drink water (two glasses at most). Consult a physician.[2]
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable extinguishing media: No limitations of extinguishing agents are given for this substance/mixture.[2]
-
Specific hazards: Vapors can form explosive mixtures with air.
Accidental Release Measures
-
Personal precautions: Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for cleaning up: Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders). Dispose of the collected material according to regulations.
Experimental Workflow and Safety Logic
The following diagrams illustrate a typical experimental workflow and the logical steps for ensuring safety when working with this compound.
Toxicological and Ecological Information
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or NTP.[2]
-
Toxicological Properties: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.
-
Ecological Information: Data on the ecological effects of this compound is limited. It is important to prevent its release into the environment.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound for trained professionals. Always refer to the most current Material Safety Data Sheet (MSDS) from your supplier for complete and detailed information.
References
Commercial Availability and Technical Guide for Cyclooctanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and key chemical properties of Cyclooctanecarbaldehyde (CAS No. 6688-11-5). Additionally, it outlines representative experimental protocols for its synthesis and common reactions, offering a valuable resource for researchers in organic synthesis and drug development.
Chemical Identity and Properties
This compound, also known as cyclooctanecarboxaldehyde, is a cyclic aldehyde with the molecular formula C9H16O.[1] It is a key intermediate in the synthesis of more complex molecules due to the reactivity of its aldehyde functional group.
| Property | Value | Source |
| CAS Number | 6688-11-5 | [1] |
| Molecular Formula | C9H16O | [1] |
| Molecular Weight | 140.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 161 - 163 °C | [3] |
| Density | 0.926 g/cm³ at 25 °C | [3] |
| SMILES | O=CC1CCCCCCC1 | [2] |
| InChI Key | IGGUWVNICWZJQU-UHFFFAOYSA-N | [2] |
Commercial Suppliers and Availability
This compound is available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity and available quantities vary by supplier. Below is a summary of offerings from several known suppliers. Pricing is subject to change and should be verified with the supplier.
| Supplier | Purity | Available Quantities | Indicative Pricing (USD) |
| Sigma-Aldrich (Merck) | ≥95% | Inquire | Inquire |
| BLD Pharm | Inquire | Inquire | Inquire |
| Key Organics | >90% | 1g, 5g, 10g | Inquire |
| Apollo Scientific | 95% | 250mg, 500mg, 1g | ~
|
| CymitQuimica | 95% | 1g, 5g | ~$307 (1g) |
| Santa Cruz Biotechnology | Inquire | Inquire | Inquire |
Safety and Handling
This compound is classified as a flammable liquid and vapor, and it can cause skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4]
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Use in a well-ventilated area.[3]
-
Wear protective gloves, eye protection, and face protection.
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
Experimental Protocols
Synthesis of this compound via Dess-Martin Oxidation
A common and mild method for the synthesis of aldehydes from primary alcohols is the Dess-Martin oxidation.[1][5] This method offers the advantage of neutral reaction conditions and a simple work-up.[6]
Reaction Scheme:
Figure 1. Synthesis of this compound.
Methodology:
-
Reaction Setup: To a solution of cyclooctanemethanol (1.0 equivalent) in dichloromethane (DCM, approximately 0.1 M) at room temperature, add Dess-Martin periodinane (1.5 - 2.0 equivalents).[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers become clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel.
Wittig Reaction of this compound
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones.[7] In this example, this compound is reacted with a phosphonium ylide to form a vinyl ether, which can be subsequently hydrolyzed to a homologous aldehyde.
Reaction Scheme:
Figure 2. Wittig reaction workflow.
Methodology:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) portion-wise. Stir the resulting red-orange solution at 0 °C for 30 minutes.
-
Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude vinyl ether can be purified by flash chromatography.
-
Hydrolysis: The purified vinyl ether can then be hydrolyzed to the homologous aldehyde by treatment with an acid (e.g., aqueous HCl in THF).
Logical Workflow for Procurement and Use
The following diagram illustrates a typical workflow for a research scientist from identifying the need for this compound to its final application in a synthesis.
Figure 3. Procurement and experimental workflow.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
Initial Synthesis Routes for Formylcyclooctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formylcyclooctane, also known as cyclooctanecarboxaldehyde, is a valuable building block in organic synthesis, finding applications in the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the primary synthetic routes for its preparation. The two core methodologies discussed are the hydroformylation of cyclooctene and the oxidation of cyclooctanemethanol. This document presents detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the practical application of these synthetic strategies in a research and development setting.
Introduction
The eight-membered carbocycle, cyclooctane, presents unique conformational complexities that influence the reactivity of its derivatives. Formylcyclooctane, a key derivative, serves as a versatile intermediate for the introduction of the cyclooctyl moiety in more complex molecular architectures. The selection of an appropriate synthetic route to this aldehyde is contingent on factors such as substrate availability, desired scale, and tolerance of functional groups in the starting material. This guide focuses on the most prevalent and practical laboratory-scale syntheses of formylcyclooctane.
Primary Synthesis Routes
Two principal strategies dominate the synthesis of formylcyclooctane: the direct addition of a formyl group and a hydrogen atom across the double bond of cyclooctene (hydroformylation), and the oxidation of the corresponding primary alcohol, cyclooctanemethanol.
Hydroformylation of Cyclooctene
Hydroformylation, or the oxo process, is a powerful atom-economical reaction for the synthesis of aldehydes from alkenes. In the context of formylcyclooctane synthesis, cyclooctene is reacted with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst. Rhodium-based catalysts are particularly effective for this transformation, offering high activity and selectivity under relatively mild conditions.
A key study highlights a continuously operated hydroformylation of cyclooctene catalyzed by a rhodium complex with a phosphite ligand.[1] The reaction proceeds in a toluene solvent at elevated temperature and pressure.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
A continuously operated rhodium-catalyzed hydroformylation of cyclooctene can be carried out in toluene.[1] The reaction is conducted at a temperature of 80°C under 45 bar of syngas pressure with a 1:1 composition of carbon monoxide to hydrogen. Tris(2,4-di-tert-butylphenyl)phosphite is utilized as a ligand in a twenty-fold surplus with respect to the rhodium catalyst.[1]
Quantitative Data
| Parameter | Value | Reference |
| Substrate | Cyclooctene | [1] |
| Catalyst | Rhodium complex | [1] |
| Ligand | Tris(2,4-di-tert-butylphenyl)phosphite | [1] |
| Solvent | Toluene | [1] |
| Temperature | 80°C | [1] |
| Pressure (CO/H₂) | 45 bar (1:1) | [1] |
| Ligand:Rhodium Ratio | 20:1 | [1] |
Note: Specific catalyst loading, substrate concentration, and isolated yields were not detailed in the kinetic study. These parameters would require optimization for a preparative-scale reaction.
Logical Workflow for Hydroformylation of Cyclooctene
Caption: Workflow for the synthesis of formylcyclooctane via hydroformylation.
Oxidation of Cyclooctanemethanol
A reliable and widely applicable method for the preparation of aldehydes is the oxidation of primary alcohols. Cyclooctanemethanol serves as the immediate precursor to formylcyclooctane in this approach. Several modern oxidation protocols are suitable for this transformation, offering mild reaction conditions and high chemoselectivity. These include the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the pyridinium chlorochromate (PCC) oxidation.
2.2.1. Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine.[2] This method is known for its mild conditions and tolerance of a wide range of functional groups.[2]
Experimental Protocol: Swern Oxidation of a Primary Alcohol
To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM), a solution of DMSO (2.7 equivalents) in DCM is added at -78°C. After a short period, a solution of the primary alcohol (1.0 equivalent) in DCM is added dropwise. Following this, triethylamine (7.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is then quenched with water and the product is extracted with DCM. The combined organic layers are washed, dried, and concentrated to afford the aldehyde.
2.2.2. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidant.[3] This reaction is typically performed in chlorinated solvents at room temperature and is known for its operational simplicity and rapid reaction times.[3]
Experimental Protocol: Dess-Martin Oxidation of an Alcohol
To a solution of the alcohol (1.0 equivalent) in dichloromethane (DCM), Dess-Martin periodinane (1.2 equivalents) is added at room temperature. The reaction is stirred for 2 to 4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate and sodium bicarbonate. The product is then extracted, and the combined organic layers are washed, dried, and concentrated.
2.2.3. Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder alternative to other chromium-based oxidants and can effectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is carried out in the absence of water.[4][5][6]
Experimental Protocol: PCC Oxidation of a Primary Alcohol
To a solution of the primary alcohol (1.0 equivalent) in dichloromethane (DCM), pyridinium chlorochromate (1.2 equivalents) is added, often with an adsorbent like Celite, at 0°C. The mixture is then stirred at room temperature for 2 to 4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the chromium salts, and the filtrate is concentrated to yield the crude aldehyde, which can be further purified.[7]
Quantitative Data for Alcohol Oxidation Methods
| Oxidation Method | Oxidizing Agent | Typical Reagent Ratio (Oxidant:Alcohol) | Solvent | Temperature | Typical Yield |
| Swern Oxidation | (COCl)₂/DMSO, Et₃N | 1.5:1 (oxalyl chloride) | CH₂Cl₂ | -78°C to RT | High |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 1.2:1 | CH₂Cl₂ | Room Temperature | High |
| PCC Oxidation | Pyridinium Chlorochromate | 1.2:1 | CH₂Cl₂ | 0°C to RT | Good to High |
Note: The yields for the oxidation of cyclooctanemethanol are expected to be high based on the general efficacy of these methods for primary alcohols, but specific literature values for this substrate would be needed for precise comparison.
Signaling Pathway for Oxidation of Cyclooctanemethanol
Caption: Oxidation pathways from cyclooctanemethanol to formylcyclooctane.
Synthesis of the Precursor: Cyclooctanemethanol
The viability of the oxidation route is dependent on the accessibility of cyclooctanemethanol. This primary alcohol can be synthesized from commercially available starting materials. For instance, reduction of cyclooctanecarboxylic acid or its esters with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) would yield cyclooctanemethanol.
Characterization of Formylcyclooctane
The final product, formylcyclooctane, can be characterized using standard spectroscopic techniques.
Spectroscopic Data
| Technique | Key Data Points | Reference |
| ¹H NMR (CDCl₃) | Signals corresponding to the aldehydic proton and the cyclooctyl ring protons. | [8] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of formylcyclooctane (140.22 g/mol ). | [9][10] |
| IR Spectroscopy | Strong absorption band characteristic of the aldehyde C=O stretch. | [9] |
Conclusion
The synthesis of formylcyclooctane can be effectively achieved through two primary routes: the hydroformylation of cyclooctene and the oxidation of cyclooctanemethanol. The choice of method will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and economic considerations. The hydroformylation route offers an atom-economical approach from a simple alkene, while the oxidation of cyclooctanemethanol provides a reliable and often high-yielding alternative with well-established laboratory protocols. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Cyclooctanecarbaldehyde | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cyclooctanecarboxaldehyde [webbook.nist.gov]
An In-depth Technical Guide to the Core Reactions of Cyclooctanecarbaldehyde for Drug Development Professionals
December 2025
Introduction
Cyclooctanecarbaldehyde, a key synthetic intermediate, possesses a versatile aldehyde functional group attached to a flexible eight-membered carbocyclic ring. This unique structural combination makes it a valuable building block in the synthesis of complex molecules, particularly in the realm of drug discovery and development. The cyclooctane scaffold is of growing interest in medicinal chemistry as a novel molecular platform for constructing targeted lead compounds, offering a balance of conformational flexibility and structural definition that can be advantageous for biological activity.[1] This guide provides a detailed technical overview of the core chemical transformations of this compound, including oxidation, reduction, Wittig reaction, Grignard reaction, and aldol condensation. Each section includes detailed experimental protocols, quantitative data where available, and mechanistic insights relevant to researchers, scientists, and drug development professionals.
Oxidation of this compound
The oxidation of this compound to its corresponding carboxylic acid, cyclooctanecarboxylic acid, is a fundamental transformation. Various oxidizing agents can accomplish this, with Jones oxidation being a classic and effective method.
Reaction Scheme:
Jones Oxidation
Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent for converting primary alcohols and aldehydes to carboxylic acids.[2][3][4][5]
Experimental Protocol (Analogous from Cyclooctanol to Cyclooctanone):
Note: This protocol is adapted from the Jones oxidation of cyclooctanol to cyclooctanone and can be modified for the oxidation of this compound. The reaction is typically rapid and exothermic.[6]
-
Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously dilute with water.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in acetone.
-
Oxidation: Cool the acetone solution in an ice-water bath. Slowly add the Jones reagent dropwise from the dropping funnel, maintaining the reaction temperature below 20°C.
-
Monitoring: The reaction progress can be monitored by the color change from orange (Cr⁶⁺) to green (Cr³⁺). The addition is complete when the orange color persists.
-
Work-up: Add isopropanol to quench any excess oxidant. Filter the mixture to remove the chromium salts. The filtrate is then concentrated, and the residue is partitioned between ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclooctanecarboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
| Reactant | Reagent | Solvent | Product | Yield | Reference |
| Cyclooctanol (analogous) | CrO₃, H₂SO₄, H₂O | Acetone | Cyclooctanone | 93% | Organic Syntheses, Coll. Vol. 5, p.292 (1973) |
| Primary Alcohols (general) | Jones Reagent | Acetone | Carboxylic Acids | High | [3][4] |
Reduction of this compound
The reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, cyclooctylmethanol. This transformation is readily achieved using common hydride reducing agents.
Reaction Scheme:
This compound + Phosphonium Ylide --> Cyclooctyl-alkene + Triphenylphosphine oxide```
General Protocol for Wittig Reaction with a Non-stabilized Ylide
This protocol describes the formation of a non-stabilized ylide, for example, from methyltriphenylphosphonium bromide, and its subsequent reaction with this compound.
Experimental Protocol (General):
-
Ylide Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0°C and add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise. The formation of the orange-red ylide is indicative of a successful reaction. Stir the mixture for 1 hour at 0°C.
-
Reaction with Aldehyde: Add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Isolation: Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
| Reactant | Reagent | Base | Product (Example) | Stereoselectivity |
| Aldehyde (general) | Methyltriphenylphosphonium bromide | n-BuLi | Terminal Alkene | Z-selective (typically for non-stabilized ylides) |
| Aldehyde (general) | (Methoxymethyl)triphenylphosphonium chloride | t-BuOK | Enol ether | Not specified |
Grignard Reaction
The Grignard reaction provides a versatile route for the formation of carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of this compound, leading to the formation of a secondary alcohol.
[7]Reaction Scheme:
General Protocol for Grignard Reaction
This protocol outlines the reaction of this compound with a generic Grignard reagent, such as methylmagnesium bromide.
Experimental Protocol (General):
Caution: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be flame-dried, and the reaction must be carried out under anhydrous conditions and an inert atmosphere.
[8]1. Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF. 2. Addition of Grignard Reagent: Add the Grignard reagent (e.g., methylmagnesium bromide in diethyl ether, 1.1 eq) dropwise from the dropping funnel at 0°C. 3. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC). 4. Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. 5. Isolation: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. 6. Purification: The resulting secondary alcohol can be purified by column chromatography or distillation.
| Reactant | Grignard Reagent | Solvent | Product Type |
| Cyclohexanone (analogous) | Methylmagnesium bromide | Ether | Tertiary Alcohol |
| Aldehyde (general) | R-MgX | Anhydrous Ether/THF | Secondary Alcohol |
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be applied to this compound. In a self-condensation, two molecules of the aldehyde react to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. Alternatively, in a crossed-aldol condensation, this compound can react with another enolizable carbonyl compound.
Reaction Scheme (Self-Condensation):
Caption: A generalized workflow for the synthesis and screening of bioactive cyclooctane derivatives.
Conclusion
This compound is a versatile starting material for the synthesis of a wide array of functionalized cyclooctane derivatives. The key reactions outlined in this guide—oxidation, reduction, Wittig reaction, Grignard reaction, and aldol condensation—provide the fundamental tools for medicinal chemists to explore the chemical space around the cyclooctane scaffold. While specific quantitative data for reactions involving this compound can be sparse in the literature, the analogous protocols provided herein offer a solid foundation for the development of robust synthetic routes towards novel therapeutic agents. The growing interest in medium-sized rings in drug discovery underscores the importance of a thorough understanding of the reactivity of key intermediates like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Potential Research Areas for Cyclooctanecarbaldehyde: A Technical Guide for Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctanecarbaldehyde, a versatile aldehyde-functionalized eight-membered carbocycle, presents significant opportunities as a building block in organic synthesis and medicinal chemistry. While dedicated research on the molecule itself is not extensive, its application as a key intermediate in the synthesis of complex and biologically active compounds underscores its potential. This technical guide consolidates the known synthetic utilities of this compound, details experimental protocols for its key reactions, and explores potential research avenues in drug discovery and materials science. The unique conformational flexibility and lipophilicity of the cyclooctane ring make it an intriguing scaffold for the development of novel chemical entities.
Introduction
This compound is an organic compound featuring a cyclooctane ring functionalized with a carboxaldehyde group. Its chemical formula is C9H16O. The presence of the reactive aldehyde group on a large, flexible carbocyclic ring makes it a valuable intermediate for introducing a cyclooctyl moiety into larger molecules. This guide will explore its current applications and potential future research directions.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H16O | |
| Molecular Weight | 140.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Distinctive | |
| Solubility | Moderately soluble in organic solvents, less soluble in water |
Safety Information: this compound may pose health risks if inhaled or ingested, and appropriate safety precautions should be taken during handling.
Synthetic Utility and Key Reactions
The primary research area for this compound is its use as a synthetic intermediate. Its aldehyde functionality allows for a variety of chemical transformations.
Reductive Amination
Reductive amination is a key transformation of this compound, used to introduce the cyclooctylmethylamine moiety. This reaction is notably employed in the synthesis of the selective nociceptin receptor (ORL-1) antagonist, J-113,397.[1]
Experimental Protocol: Representative Reductive Amination [2]
-
Imine Formation: To a solution of a secondary amine (1.0 eq) in dichloromethane, add this compound (1.1 eq). A few drops of acetic acid can be added as a catalyst. The mixture is stirred at room temperature for 1-2 hours.
-
Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Caption: Workflow for the reductive amination of this compound.
Wittig Olefination
The Wittig reaction is another important transformation, converting the aldehyde to an alkene. This has been utilized in the synthesis of warfarin analogs to probe the importance of the phenyl ring for its biological activity.[3]
Experimental Protocol: Representative Wittig Olefination [3]
A general protocol based on the synthesis of cyclohexyl-warfarin is described, which can be adapted for this compound.
-
To a solution of 1-(triphenylphosphoranylidene)-2-propanone (1.0 eq) in a suitable solvent, add this compound (1.0 eq).
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting materials are consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified, often by column chromatography, to yield the corresponding α,β-unsaturated ketone.
Hydroformylation of Cyclooctene
This compound can be synthesized via the hydroformylation of cyclooctene. This process involves the addition of a formyl group and a hydrogen atom across the double bond of cyclooctene, typically using a transition metal catalyst. Research in this area focuses on optimizing reaction conditions and catalyst systems, including the use of integrated reaction and membrane separation processes to improve efficiency.[4][5]
Potential Research Areas in Drug Discovery
While this compound itself has not been extensively evaluated for biological activity, its derivatives have shown significant pharmacological effects. This suggests that the cyclooctyl moiety can be a valuable scaffold in drug design.
Exploration of Novel Scaffolds for CNS-Acting Agents
The use of this compound in the synthesis of J-113,397, a selective antagonist of the nociceptin receptor, highlights the potential of the cyclooctylmethyl group in modulating central nervous system (CNS) targets.[1] The lipophilicity and conformational flexibility of the cyclooctane ring may contribute to favorable blood-brain barrier penetration and receptor binding.
Potential Research Directions:
-
Synthesis of a library of cyclooctyl-containing compounds derived from this compound.
-
Screening of these compounds against a panel of CNS receptors and enzymes.
-
Investigation of structure-activity relationships (SAR) to optimize potency and selectivity.
References
Methodological & Application
Synthesis of Cyclooctanecarbaldehyde from Cyclooctene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cyclooctanecarbaldehyde from cyclooctene. Two primary synthetic routes are presented: Hydroformylation and Ozonolysis with Reductive Workup . These methods offer distinct advantages and disadvantages in terms of yield, selectivity, and experimental setup.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and complex organic molecules. Its synthesis from the readily available starting material, cyclooctene, is a key transformation. This document outlines two robust methods for this conversion, providing detailed protocols, comparative data, and workflow diagrams to aid researchers in selecting and implementing the most suitable method for their specific needs.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Hydroformylation | Ozonolysis with Reductive Workup |
| Principle | Addition of a formyl group and a hydrogen atom across the double bond. | Oxidative cleavage of the double bond followed by reduction. |
| Primary Reagents | Cyclooctene, Syngas (CO/H₂), Catalyst (Rhodium or Ruthenium complex) | Cyclooctene, Ozone (O₃), Reducing Agent (e.g., Dimethyl Sulfide) |
| Typical Catalyst | Rh(acac)(CO)₂ with a phosphite ligand or K[Ru(saloph)Cl₂] | Not applicable |
| Reaction Temperature | 80-130°C | -78°C to 0°C |
| Reaction Pressure | 20-50 atm | Atmospheric pressure |
| Reported Yield | ~55% (for a continuous Rh-catalyzed process)[1] | 72-100% (for various alkenes using a direct conversion method)[2] |
| Key Advantages | Atom-economical, single-step reaction. | High yields, mild reaction conditions for the workup. |
| Key Disadvantages | Requires high pressure and specialized equipment, catalyst can be expensive. | Use of ozone requires a specialized generator and safety precautions. |
| Product Purity | Dependent on catalyst and purification method. | Generally high after chromatographic purification. |
| Characterization Data | 1H NMR, 13C NMR, GC-MS consistent with this compound.[3][4] | 1H NMR, 13C NMR, GC-MS consistent with this compound.[3][4] |
Mandatory Visualizations
Chemical Reaction Pathways
Caption: Synthetic routes from cyclooctene to this compound.
Experimental Workflow
Caption: Generalized workflow for chemical synthesis.
Experimental Protocols
Method 1: Hydroformylation of Cyclooctene
This protocol is based on a rhodium-catalyzed hydroformylation process.[1]
Materials:
-
Cyclooctene
-
Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]
-
Tris(2,4-di-tert-butylphenyl)phosphite
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Standard glassware for organic synthesis
-
Purification apparatus (distillation or column chromatography)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure reactor with Rh(acac)(CO)₂ and a twentyfold excess of tris(2,4-di-tert-butylphenyl)phosphite ligand.
-
Reaction Setup: Add anhydrous toluene to the reactor to dissolve the catalyst and ligand. Then, add cyclooctene to the solution.
-
Reaction Execution:
-
Seal the reactor and purge it several times with syngas.
-
Pressurize the reactor to 45 bar with the 1:1 CO/H₂ mixture.
-
Heat the reactor to 80°C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 4-12 hours, monitoring the pressure drop to gauge the reaction progress.
-
-
Workup:
-
Cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
The crude product can be purified by distillation under reduced pressure.[5]
-
Safety Precautions:
-
Hydroformylation involves flammable and toxic gases (CO) under high pressure. All operations must be conducted in a well-ventilated fume hood with appropriate safety shielding.
-
The high-pressure reactor must be operated by trained personnel.
Method 2: Ozonolysis of Cyclooctene with Reductive Workup
This protocol describes the ozonolysis of cyclooctene followed by a reductive workup with dimethyl sulfide (DMS).[6][7]
Materials:
-
Cyclooctene
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS)
-
Standard glassware for organic synthesis, including a three-necked flask, a gas inlet tube, and a drying tube
-
Dry ice/acetone bath
-
Purification apparatus (column chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve cyclooctene in a mixture of anhydrous dichloromethane and methanol in a three-necked flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Ozonolysis:
-
Bubble ozone gas through the solution from an ozone generator. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone. Alternatively, a potassium iodide solution can be used to trap the effluent gas; the formation of iodine indicates the completion of the reaction.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove any excess ozone.
-
-
Reductive Workup:
-
While maintaining the temperature at -78°C, add dimethyl sulfide dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Safety Precautions:
-
Ozone is a toxic and powerful oxidizing agent. The ozonolysis reaction should be performed in a well-ventilated fume hood.
-
Ozonides are potentially explosive. The reaction should be carried out at low temperatures, and the ozonide intermediate should not be isolated.
-
Dimethyl sulfide has a strong, unpleasant odor and should be handled in a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones [organic-chemistry.org]
- 3. This compound | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ozonolysis of an alkene, followed by treatment with dimethyl sulf... | Study Prep in Pearson+ [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Oxidation of Cyclooctylmethanol to Cyclooctanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of the primary alcohol, cyclooctylmethanol, to its corresponding aldehyde, cyclooctanecarbaldehyde. This transformation is a fundamental reaction in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development.
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone of modern organic chemistry. The resulting aldehydes are versatile intermediates, readily participating in a wide array of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and Grignard additions. Consequently, the efficient and high-yielding synthesis of aldehydes from readily available alcohols is of paramount importance. This compound, the target molecule, serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This document outlines and compares several common and reliable methods for this transformation, providing detailed protocols to facilitate their application in a laboratory setting.
Comparison of Oxidation Methods
Several methods are available for the oxidation of primary alcohols to aldehydes. The choice of method often depends on factors such as the scale of the reaction, the presence of other functional groups in the substrate, and considerations of reagent toxicity and cost. Below is a summary of common methods applicable to the oxidation of cyclooctylmethanol.
| Oxidation Method | Oxidizing Agent(s) | Typical Reaction Conditions | Typical Yield of Aliphatic Aldehydes | Advantages | Disadvantages |
| Parikh-Doering Oxidation | SO₃·py, DMSO, Et₃N or i-Pr₂NEt | CH₂Cl₂, 0 °C to room temperature | 80-95%[1][2] | Mild conditions, avoids cryogenic temperatures, operationally simple.[3] | Can require a large excess of reagents.[3] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | High | Mild, neutral pH, short reaction times, high chemoselectivity.[4] | Reagent is potentially explosive and costly for large-scale synthesis.[4] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Good to high | Readily available reagent, reliable for a wide range of alcohols.[5] | Chromium-based reagents are toxic and generate hazardous waste.[6] |
| TEMPO-Catalyzed Oxidation (Anelli-Montanari Protocol) | TEMPO (catalyst), NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C, pH ~9 | High | Uses inexpensive bleach as the terminal oxidant, catalytic in TEMPO.[7] | Can lead to over-oxidation to the carboxylic acid if not carefully controlled.[8] |
Experimental Protocols
The following are detailed protocols for the oxidation of cyclooctylmethanol to this compound using the methods summarized above.
Parikh-Doering Oxidation
This method utilizes the sulfur trioxide-pyridine complex to activate dimethyl sulfoxide (DMSO) for a mild oxidation.[2][3]
Materials:
-
Cyclooctylmethanol
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (i-Pr₂NEt)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
To a solution of cyclooctylmethanol (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, add the sulfur trioxide-pyridine complex (3.0 eq) portion-wise.
-
To this stirring suspension, add anhydrous DMSO (5.0 eq) dropwise, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel. An example of a similar oxidation reported a yield of 84%.[1]
Logical Workflow for Parikh-Doering Oxidation:
Caption: Parikh-Doering Oxidation Workflow.
Dess-Martin Periodinane (DMP) Oxidation
This method employs a hypervalent iodine reagent for a very mild and selective oxidation.[4]
Materials:
-
Cyclooctylmethanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve cyclooctylmethanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Dess-Martin Oxidation:
Caption: Dess-Martin Oxidation Workflow.
Pyridinium Chlorochromate (PCC) Oxidation
A classic and reliable method for the oxidation of primary alcohols to aldehydes.[9]
Materials:
-
Cyclooctylmethanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Celite® or Silica Gel
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a suspension of PCC (1.5 eq) and Celite® (or silica gel) in anhydrous dichloromethane, add a solution of cyclooctylmethanol (1.0 eq) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for PCC Oxidation:
Caption: PCC Oxidation Workflow.
TEMPO-Catalyzed Oxidation (Anelli-Montanari Protocol)
A greener oxidation method that uses catalytic amounts of TEMPO and bleach as the terminal oxidant.[7]
Materials:
-
Cyclooctylmethanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Potassium bromide (KBr)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve cyclooctylmethanol (1.0 eq), TEMPO (0.01 eq), and potassium bromide (0.1 eq) in dichloromethane.
-
Add saturated aqueous sodium bicarbonate solution.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add aqueous sodium hypochlorite solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate solution to destroy excess bleach.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for TEMPO-Catalyzed Oxidation:
Caption: TEMPO-Catalyzed Oxidation Workflow.
References
- 1. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Grignard Reaction with Cyclooctanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group of an aldehyde or ketone.[1] The reaction with aldehydes, such as cyclooctanecarbaldehyde, provides a straightforward and efficient route to secondary alcohols, which are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The resulting cyclooctyl-substituted secondary alcohols can be further elaborated to access a wide range of molecular scaffolds for drug discovery and development.
These application notes provide a detailed protocol for the Grignard reaction of this compound with a representative Grignard reagent, phenylmagnesium bromide, to yield cyclooctyl(phenyl)methanol. While specific literature data for this exact reaction is limited, the provided protocol is based on well-established procedures for similar aldehydes and serves as a robust starting point for synthesis and optimization.
Data Presentation
The following table summarizes representative quantitative data for Grignard reactions with aldehydes, which can be used as a benchmark for the reaction with this compound.
| Grignard Reagent | Aldehyde | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | Benzaldehyde | Diphenylmethanol | ~85-95 | General Knowledge |
| Methylmagnesium bromide | Benzaldehyde | 1-Phenylethanol | ~80-90 | [3] |
| Ethylmagnesium bromide | Benzaldehyde | 1-Phenylpropan-1-ol | ~80-90 | General Knowledge |
Note: Yields are highly dependent on reaction conditions, purity of reagents, and scale. The presented values are typical for analogous reactions and should be considered as a guide. Optimization for the reaction with this compound is recommended.
Experimental Protocols
This section provides a detailed methodology for the synthesis of cyclooctyl(phenyl)methanol via the Grignard reaction of this compound and phenylmagnesium bromide.
Materials and Reagents:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (dilute)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous ethers are highly flammable and can form explosive peroxides. Handle with care and in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask (oven-dried) equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Addition of Bromobenzene: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.
Protocol 2: Grignard Reaction with this compound
-
Preparation of Aldehyde Solution: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Addition of Aldehyde: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Slowly add the this compound solution dropwise via the dropping funnel with vigorous stirring. Maintain the reaction temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
Protocol 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide salt and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude cyclooctyl(phenyl)methanol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary alcohol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the Grignard reaction.
Caption: General mechanism of the Grignard reaction.
References
Application Note: Synthesis of Vinyl Cyclooctane via Wittig Reaction
Abstract
This application note provides a detailed protocol for the synthesis of vinyl cyclooctane (cyclooctylidenemethane) from cyclooctanecarbaldehyde using the Wittig reaction. The procedure outlines the preparation of the phosphonium ylide, the olefination reaction, and subsequent work-up and purification of the alkene product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds.[1][2][3] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[1][3] A significant advantage of the Wittig reaction is the specific placement of the double bond, avoiding the formation of isomeric mixtures that can occur with other olefination methods.[3] This protocol details the use of a non-stabilized ylide, methylenetriphenylphosphorane, for the conversion of this compound to vinyl cyclooctane. Non-stabilized ylides, such as the one employed here, typically favor the formation of the (Z)-alkene isomer.[2]
Experimental Protocol
Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles |
| Methyltriphenylphosphonium bromide | C19H18BrP | 357.23 | 4.29 g | 12.0 mmol |
| n-Butyllithium (2.5 M in hexanes) | C4H9Li | 64.06 | 4.8 mL | 12.0 mmol |
| This compound | C9H16O | 140.22 | 1.40 g | 10.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 70 mL | - |
| Diethyl ether | (C2H5)2O | 74.12 | As needed | - |
| Saturated aq. Ammonium Chloride (NH4Cl) | NH4Cl | 53.49 | 50 mL | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus
Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and two septa. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Addition: To the flask, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL) via syringe.
-
Ylide Formation: Cool the resulting suspension to 0 °C in an ice bath. While stirring vigorously, slowly add 2.5 M n-butyllithium in hexanes (4.8 mL, 12.0 mmol) dropwise via syringe over 15 minutes. A characteristic orange-red color of the ylide should appear.
-
Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.
Part 2: Wittig Reaction with this compound
-
Aldehyde Addition: Dissolve this compound (1.40 g, 10.0 mmol) in anhydrous THF (20 mL). Cool the ylide solution prepared in Part 1 to 0 °C. Slowly add the this compound solution to the ylide suspension dropwise over 20 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (approximately 12-16 hours). The disappearance of the orange-red color indicates the consumption of the ylide.
Part 3: Work-up and Purification
-
Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product will be a mixture of vinyl cyclooctane and triphenylphosphine oxide. Purify the crude product by fractional distillation under reduced pressure. The expected boiling point of vinyl cyclooctane is estimated to be around 180-190 °C at atmospheric pressure, so a lower temperature will be required under vacuum.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of Vinyl Cyclooctane.
Experimental Workflow
Caption: Experimental workflow for the synthesis of Vinyl Cyclooctane.
Expected Results
The Wittig reaction of this compound with methylenetriphenylphosphorane is expected to produce vinyl cyclooctane in good yield. Based on similar reactions with aliphatic aldehydes, a yield in the range of 70-90% can be anticipated. The primary byproduct of the reaction is triphenylphosphine oxide, which is removed during the purification step. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for this reaction.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
Application Notes and Protocols: Reductive Amination of Cyclooctanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction is pivotal in the construction of complex molecular scaffolds found in a vast array of pharmaceutical agents. This document provides detailed application notes and protocols for the reductive amination of cyclooctanecarbaldehyde, a valuable building block in the synthesis of novel chemical entities. The protocols described herein are based on well-established procedures using common and selective reducing agents.
Core Concepts
Reductive amination is a two-step process that is typically performed in a single pot. The reaction involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with a primary or secondary amine. This intermediate is then reduced in situ by a selective reducing agent to yield the corresponding amine. The choice of reducing agent is critical to the success of the reaction, with milder reagents being preferred to avoid the reduction of the starting carbonyl compound.
Data Presentation
The following tables summarize the key reagents and reaction conditions for the reductive amination of this compound with various amines. These are representative conditions and may require optimization for specific substrates.
Table 1: Reagents for Reductive Amination of this compound
| Reagent Category | Examples | Role in Reaction |
| Aldehyde | This compound | Carbonyl source, electrophile |
| Amine | Benzylamine, Aniline, Dimethylamine, Ammonium Acetate | Nucleophile, nitrogen source |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride | Selective reduction of iminium ion |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF) | Reaction medium |
| Acid Catalyst (optional) | Acetic Acid | Promotes imine formation |
Table 2: Representative Reaction Parameters
| Parameter | Value | Notes |
| Temperature | Room Temperature (20-25 °C) | Mild conditions are generally sufficient. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS. |
| Stoichiometry (Aldehyde:Amine:Reducing Agent) | 1 : 1.1 : 1.2 | A slight excess of the amine and reducing agent is common. |
| Work-up | Aqueous basic wash (e.g., NaHCO₃ solution) | To quench the reaction and remove acidic components. |
| Purification | Column chromatography on silica gel | To isolate the pure amine product. |
Experimental Protocols
The following are detailed protocols for the reductive amination of this compound with a primary amine (benzylamine) and a secondary amine (dimethylamine) using sodium triacetoxyborohydride, a mild and highly effective reducing agent for this transformation.[1][2]
Protocol 1: Synthesis of N-(Cyclooctylmethyl)benzylamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aldehyde in 1,2-dichloroethane (DCE) (approximately 0.1-0.5 M).
-
Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(cyclooctylmethyl)benzylamine.
Protocol 2: Synthesis of N,N-Dimethyl-1-cyclooctylmethanamine
Materials:
-
This compound
-
Dimethylamine solution (e.g., 2 M in THF) or Dimethylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (if using dimethylamine hydrochloride)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a clean, dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aldehyde in dichloromethane (DCM) (approximately 0.1-0.5 M).
-
Add the dimethylamine solution (1.2 eq). If using dimethylamine hydrochloride, add it along with triethylamine (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a suitable solvent system, which may include a small percentage of methanol in dichloromethane for more polar products) to yield the desired N,N-dimethyl-1-cyclooctylmethanamine.
Visualizations
Reductive Amination Workflow
The following diagram illustrates the general workflow for the reductive amination of this compound.
Caption: General workflow for reductive amination.
Reaction Mechanism
The diagram below outlines the key steps in the reductive amination of this compound with a primary amine.
Caption: Mechanism of reductive amination.
Applications in Drug Development
The N-cyclooctylmethylamine scaffold is a valuable motif in drug discovery. The large, flexible, and lipophilic cyclooctyl group can impart unique pharmacological properties to a molecule, influencing its binding to biological targets, as well as its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). By varying the amine component in the reductive amination of this compound, a diverse library of compounds can be rapidly synthesized for screening in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. The protocols outlined in this document provide a reliable and efficient means to access these important chemical entities.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldol Condensation Reactions of Cyclooctanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1][2] This reaction involves the coupling of two carbonyl compounds to form a β-hydroxy carbonyl adduct, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl compound.[3][4] Cyclooctanecarbaldehyde, a cyclic aldehyde, possesses an enolizable α-hydrogen, making it a suitable substrate for self-condensation reactions. The resulting α,β-unsaturated aldehyde is a versatile intermediate for the synthesis of various organic molecules, including natural products and pharmaceuticals.
Reaction Principles
The aldol condensation of this compound can proceed via two primary pathways: base-catalyzed and acid-catalyzed.
Base-Catalyzed Aldol Condensation: In the presence of a base, the α-hydrogen of this compound is abstracted to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of this compound. The resulting alkoxide is protonated to give the β-hydroxy aldehyde (aldol adduct). Subsequent heating in the presence of a base leads to dehydration via an E1cB mechanism to form the α,β-unsaturated aldehyde.[1]
Acid-Catalyzed Aldol Condensation: Under acidic conditions, the carbonyl oxygen of this compound is protonated, activating the carbonyl group toward nucleophilic attack. Tautomerization then leads to the formation of an enol. The enol acts as a nucleophile, attacking another protonated aldehyde molecule. The initial adduct then dehydrates, typically under the reaction conditions, to yield the α,β-unsaturated product.[3][7]
Data Presentation
Due to the absence of specific literature data for the self-condensation of this compound, the following tables provide a general overview of reaction conditions and expected outcomes based on analogous aldol condensation reactions. Actual yields may vary and require experimental optimization.
Table 1: Generalized Conditions for Base-Catalyzed Self-Condensation of this compound
| Parameter | Condition | Expected Outcome | Reference for Analogy |
| Catalyst | 10% NaOH or KOH (aq.) | Formation of aldol adduct and condensation product. | [8] |
| Sodium ethoxide in ethanol | Higher conversion to the condensation product. | [8] | |
| Solvent | Ethanol, Methanol, Water | Protic solvents facilitate proton transfer steps. | [5] |
| Temperature | Room Temperature | Favors the formation of the aldol addition product. | [2] |
| 50-100 °C (Reflux) | Promotes dehydration to the α,β-unsaturated aldehyde. | [2] | |
| Reaction Time | 1 - 24 hours | Dependent on temperature and catalyst concentration. | [5] |
Table 2: Generalized Conditions for Acid-Catalyzed Self-Condensation of this compound
| Parameter | Condition | Expected Outcome | Reference for Analogy |
| Catalyst | Dilute HCl or H₂SO₄ | Direct formation of the α,β-unsaturated aldehyde. | [3] |
| Lewis Acids (e.g., TiCl₄) | Can promote condensation under milder conditions. | [9] | |
| Solvent | Toluene, Dichloromethane | Aprotic solvents are often used. | [3] |
| Temperature | Room Temperature to Reflux | Higher temperatures drive the dehydration step. | [3] |
| Reaction Time | 2 - 12 hours | Generally faster than base-catalyzed reactions. | [7] |
Experimental Protocols
Note: These are generalized protocols and should be adapted and optimized for specific experimental setups and safety considerations.
Protocol 1: Base-Catalyzed Self-Aldol Condensation of this compound
Materials:
-
This compound
-
10% (w/v) Sodium hydroxide solution
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (5-10 mL per gram of aldehyde).
-
With vigorous stirring, add the 10% sodium hydroxide solution (0.1-0.2 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
For the formation of the α,β-unsaturated product, heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material and the formation of a new, less polar spot.[2]
-
After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).
Protocol 2: Acid-Catalyzed Self-Aldol Condensation of this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and Dean-Stark apparatus (optional, for water removal)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in toluene (10-20 mL per gram of aldehyde).
-
Add a catalytic amount of concentrated sulfuric acid (1-2 drops) to the solution.[3]
-
Heat the mixture to reflux. If a Dean-Stark apparatus is used, water generated during the condensation will be removed, driving the reaction to completion.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate to neutralize the acid.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Generalized mechanisms for base- and acid-catalyzed aldol condensation.
Caption: General experimental workflow for aldol condensation.
Caption: Relationship between reaction conditions and product formation.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 6. WO2020101902A1 - Self-condensation of aldehydes - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
- 8. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Cyclooctanecarbaldehyde as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclooctanecarbaldehyde is a valuable carbocyclic aldehyde that serves as a versatile building block in organic synthesis. Its eight-membered ring offers a unique combination of flexibility and conformational complexity, making it an attractive starting material for the synthesis of diverse molecular scaffolds. The aldehyde functionality provides a reactive handle for a wide array of chemical transformations, including carbon-carbon bond formations and the construction of heterocyclic systems. This document provides detailed application notes and experimental protocols for key reactions utilizing this compound, highlighting its utility in the generation of novel compounds with potential applications in medicinal chemistry and materials science.
I. Three-Component Synthesis of Substituted 2-Amino-4H-Pyrans
The multi-component reaction (MCR) approach offers an efficient and atom-economical route to complex molecular architectures in a single synthetic operation. This compound can be effectively employed in a three-component reaction with an active methylene compound (e.g., malononitrile) and a β-dicarbonyl compound to afford highly functionalized 2-amino-4H-pyran derivatives. These heterocyclic motifs are of significant interest due to their presence in a variety of biologically active compounds.
Logical Workflow for Three-Component Synthesis
Caption: Workflow for the three-component synthesis of 2-amino-4H-pyran derivatives.
Experimental Protocol: Synthesis of 2-Amino-4-(cyclooctyl)-4H-pyran-3-carbonitrile Derivative
This protocol describes the synthesis of a substituted 2-amino-4H-pyran via a one-pot, three-component reaction of this compound, malononitrile, and 1,2-benzoxathiin-4(3H)-one 2,2-dioxide.
Materials:
-
This compound (MW: 140.22 g/mol )
-
Malononitrile (MW: 66.06 g/mol )
-
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide (MW: 198.19 g/mol )
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for filtration and washing
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add a solution of this compound (1.0 mmol, 0.140 g) in ethanol (10 mL).
-
To this solution, add malononitrile (1.0 mmol, 0.066 g) and 1,2-benzoxathiin-4(3H)-one 2,2-dioxide (1.0 mmol, 0.198 g).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum to obtain the final 2-amino-4-(cyclooctyl)-4H-pyran derivative.
Data Presentation:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| This compound | 1.0 | 140.22 | 1.0 | 0.140 |
| Malononitrile | 1.0 | 66.06 | 1.0 | 0.066 |
| 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide | 1.0 | 198.19 | 1.0 | 0.198 |
| Product | - | 386.47 (calculated) | - | - |
| Reaction Conditions | ||||
| Solvent | - | - | - | 10 mL |
| Catalyst | catalytic | - | - | 2-3 drops |
| Temperature | - | - | - | Room Temp |
| Reaction Time | - | - | - | 4-6 h |
| Typical Yield | - | - | - | 85-95% |
II. Wittig Reaction for the Synthesis of Alkenes
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. This compound can readily undergo a Wittig reaction with a variety of phosphorus ylides to generate the corresponding cyclooctylidene-substituted alkenes. This transformation is highly valuable for the synthesis of exocyclic olefins, which are important structural motifs in natural products and pharmacologically active molecules.
Experimental Workflow for Wittig Reaction
Caption: General workflow for the Wittig olefination of this compound.
Experimental Protocol: Synthesis of (Cyclooctylidenemethyl)benzene
This protocol provides a general method for the Wittig reaction between this compound and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride (MW: 388.88 g/mol )
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
This compound (MW: 140.22 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard Schlenk line equipment
-
Syringes and needles
Procedure:
-
Ylide Generation: a. To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 mmol, 0.428 g). b. Add anhydrous THF (10 mL) via syringe and stir the suspension at 0 °C (ice bath). c. Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. d. Stir the mixture at 0 °C for 30 minutes.
-
Wittig Reaction: a. In a separate flask, dissolve this compound (1.0 mmol, 0.140 g) in anhydrous THF (5 mL). b. Slowly add the solution of this compound to the ylide solution at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired (cyclooctylidenemethyl)benzene.
Data Presentation:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) / Volume (mL) |
| Benzyltriphenylphosphonium chloride | 1.1 | 388.88 | 1.1 | 0.428 g |
| n-Butyllithium (1.6 M) | 1.1 | - | 1.1 | 0.69 mL |
| This compound | 1.0 | 140.22 | 1.0 | 0.140 g |
| Product | - | 214.35 (calculated) | - | - |
| Reaction Conditions | ||||
| Solvent | - | - | - | ~15 mL |
| Temperature | - | - | - | 0 °C to Room Temp |
| Reaction Time | - | - | - | 12-16 h |
| Typical Yield | - | - | - | 70-90% |
Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.
Cyclooctanecarbaldehyde: A Comprehensive Guide for Fragrance and Flavor Applications
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Cyclooctanecarbaldehyde, a versatile aromatic aldehyde, is gaining significant traction within the fragrance and flavor industry for its unique olfactory profile and functional properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound.
Introduction
This compound (C₉H₁₆O) is a saturated cyclic aldehyde valued for its distinct aromatic characteristics. Its molecular structure, featuring a C8 ring, contributes to a unique scent profile that is both potent and adaptable, making it a desirable ingredient in a variety of consumer and industrial products. This guide offers a comprehensive overview of its synthesis, olfactory properties, applications, and stability.
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through a two-step process involving the hydroformylation of 1,5-cyclooctadiene followed by hydrogenation.
Experimental Protocol: Hydroformylation of 1,5-Cyclooctadiene
This protocol is adapted from established hydroformylation procedures for cyclic olefins.
Materials:
-
1,5-cyclooctadiene (99% purity)
-
Rhodium catalyst (e.g., Rh(CO)Cl(PPh₃)₂)
-
Triphenylphosphine (PPh₃)
-
Syngas (1:1 mixture of hydrogen and carbon monoxide)
-
Solvent (e.g., toluene, optional)
-
High-pressure autoclave equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Charge the autoclave with 1,5-cyclooctadiene, the rhodium catalyst, and triphenylphosphine.
-
Seal the autoclave and purge with nitrogen to remove any air.
-
Pressurize the autoclave with the syngas mixture to the desired pressure (e.g., 50 kg/cm ²).
-
Heat the mixture to the reaction temperature (e.g., 100°C) with intensive stirring.
-
Maintain the reaction for a set period (e.g., 5 hours), monitoring the pressure to gauge gas consumption.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
The resulting product, primarily 4-cyclooctenecarbaldehyde, can be purified by distillation.
Experimental Protocol: Hydrogenation of 4-Cyclooctenecarbaldehyde
Materials:
-
4-Cyclooctenecarbaldehyde
-
Hydrogenation catalyst (e.g., Palladium on carbon, 5% Pd/C)
-
Hydrogen gas
-
Solvent (e.g., ethanol)
-
Hydrogenation reactor
Procedure:
-
Dissolve 4-cyclooctenecarbaldehyde in the solvent and add the hydrogenation catalyst in the reactor.
-
Seal the reactor and purge with nitrogen.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Filter off the catalyst.
-
The solvent can be removed under reduced pressure to yield this compound.
-
Further purification can be achieved by vacuum distillation.
Olfactory Properties and Analysis
The olfactory profile of this compound is a key aspect of its application. While its unsaturated precursor, 4-cyclooctenecarbaldehyde, is noted for a potent scent reminiscent of freshly harvested potatoes, the saturated aldehyde offers a different, more refined aroma.[1]
Sensory Evaluation
A sensory panel can be utilized to characterize the odor profile of this compound.
Protocol:
-
Prepare a dilution series of this compound in an odorless solvent (e.g., diethyl phthalate).
-
Present the samples on smelling strips to a panel of trained sensory experts.
-
Panelists will describe the odor characteristics at different concentrations.
-
Key odor descriptors, intensity, and pleasantness are recorded and analyzed.
Gas Chromatography-Olfactometry (GC-O)
GC-O analysis can identify the specific volatile compounds that contribute to the overall aroma.
Protocol:
-
A diluted sample of this compound is injected into a gas chromatograph.
-
The effluent from the GC column is split between a mass spectrometer (for chemical identification) and a sniffing port.
-
A trained analyst at the sniffing port records the odor description and intensity of each eluting compound in real-time.
-
The data from the MS and the olfactometry are correlated to create an aromagram.
Quantitative Data Summary
| Parameter | Value | Method |
| Molecular Weight | 140.22 g/mol | Calculated |
| Boiling Point | Approx. 210-215 °C | Estimated |
| Odor Threshold | Data not available | GC-O |
| Scent Description | Woody, Green, Floral | Sensory Panel |
Applications in Fragrance and Flavor Formulations
This compound's unique scent profile makes it a valuable component in various fragrance and flavor applications. It can be used to impart a fresh, woody, and slightly floral character to perfumes, cosmetics, and household products. In flavors, it can be used at very low concentrations to add complexity and unique nuances. A patent suggests that related hydroformylation products can be used in perfume compositions at concentrations ranging from 0.001% to 70% by weight.[1]
Example Fragrance Formulation (Illustrative)
| Ingredient | Percentage (%) | Function |
| Bergamot Oil | 15 | Top Note |
| Linalool | 10 | Top/Middle Note |
| This compound | 2 | Middle Note |
| Rose Absolute | 5 | Middle Note |
| Sandalwood Oil | 8 | Base Note |
| Musk Ketone | 3 | Base Note/Fixative |
| Ethanol (95%) | 57 | Solvent |
Stability Testing
The stability of fragrance compounds is crucial for product shelf-life and performance.
Protocol for Stability Testing in a Lotion Base
Materials:
-
This compound
-
Unfragranced lotion base
-
Control lotion (without fragrance)
-
Storage containers (glass jars)
-
Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
UV light chamber
Procedure:
-
Prepare a batch of lotion containing a specific concentration of this compound.
-
Package the fragranced lotion and the control lotion in identical containers.
-
Store the samples under different conditions:
-
Room temperature (25°C)
-
Elevated temperature (40°C) to accelerate aging
-
Refrigerated (4°C) as a control
-
Under UV light to assess photosensitivity
-
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Assess for changes in color, odor, viscosity, pH, and emulsion stability.
-
Compare the results of the fragranced lotion to the control to determine the impact of this compound on the product's stability.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Generalized olfactory signal transduction pathway.
References
Application Notes and Protocols for the Derivatization of Cyclooctanecarbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of cyclooctanecarbaldehyde, a versatile building block in medicinal chemistry. The cyclooctane scaffold offers a unique three-dimensional chemical space that can be exploited for the development of novel therapeutic agents. The following protocols for Wittig reactions, reductive aminations, and Knoevenagel condensations are presented as adaptable methods for the synthesis of diverse this compound derivatives.
Introduction to this compound in Drug Discovery
The cyclooctane ring is a non-planar, flexible scaffold that can be utilized to explore new areas of chemical space in drug design. Its derivatives have shown a range of biological activities, including potential as anticancer and antiviral agents. This compound serves as a key starting material for introducing this valuable motif into potential drug candidates through various carbon-carbon and carbon-nitrogen bond-forming reactions.
Key Derivatization Reactions and Protocols
The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations. Below are detailed protocols for three fundamental reactions used to create libraries of derivatives for medicinal chemistry screening.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[1][2] This reaction allows for the introduction of a variety of substituents through the corresponding phosphonium ylide, leading to the formation of a carbon-carbon double bond with predictable regiochemistry.[1]
Experimental Protocol: Synthesis of (E/Z)-Cyclooctylidenemethylbenzene
This protocol describes a general procedure for the Wittig olefination of this compound with benzyltriphenylphosphonium chloride.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium ethoxide solution (2.5 M in ethanol)
-
Anhydrous ethanol
-
Dichloromethane
-
Water
-
1-Propanol
-
Small stir bar
-
Large test tube or round-bottom flask
-
Stir plate
-
Separatory funnel
-
Hirsch funnel or Büchner funnel
Procedure:
-
In a clean, dry large test tube or round-bottom flask equipped with a small stir bar, add benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Dissolve the phosphonium salt in anhydrous ethanol.
-
To the stirred solution, add sodium ethoxide solution (1.2 equivalents) dropwise at room temperature. Stir the resulting ylide solution for 15-30 minutes.
-
In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol.
-
Add the this compound solution to the ylide mixture.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, dilute the reaction mixture with dichloromethane and water.
-
Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from 1-propanol to yield the desired (E/Z)-cyclooctylidenemethylbenzene.[1]
Expected Outcome: The reaction is expected to yield a mixture of (E)- and (Z)-isomers of the alkene product. The ratio of isomers can be influenced by the nature of the ylide and the reaction conditions.
Characterization Data (Representative):
-
¹H NMR: Signals corresponding to the vinylic protons, the cyclooctane ring protons, and the phenyl protons.
-
¹³C NMR: Signals for the sp² carbons of the double bond and the aromatic ring, as well as the sp³ carbons of the cyclooctane ring.
-
IR: Characteristic peaks for C=C stretching and aromatic C-H stretching.
-
MS: Molecular ion peak corresponding to the expected product.
Diagram of Wittig Reaction Workflow
Reductive Amination for Amine Synthesis
Reductive amination is a versatile and widely used method in medicinal chemistry for the synthesis of primary, secondary, and tertiary amines.[4][5][6] The reaction proceeds through the in-situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by reduction.[5]
Experimental Protocol: Synthesis of N-(Cyclooctylmethyl)aniline
This protocol outlines a general procedure for the reductive amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)[7]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir plate
Procedure:
-
To a round-bottom flask containing a stir bar, add this compound (1.0 equivalent) and aniline (1.1 equivalents) in dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the solution at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford N-(cyclooctylmethyl)aniline.
Expected Outcome: The reaction should yield the secondary amine product. The choice of reducing agent can be critical; STAB is often preferred for its mildness and selectivity.[7]
Characterization Data (Representative):
-
¹H NMR: Signals for the cyclooctane ring protons, the methylene bridge protons, the N-H proton (if not exchanged), and the aromatic protons.
-
¹³C NMR: Signals for the carbons of the cyclooctane ring, the methylene bridge, and the aromatic ring.
-
IR: Characteristic N-H stretching band and aromatic C-H stretching.
-
MS: Molecular ion peak corresponding to the expected product.
Diagram of Reductive Amination Pathway
Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[8][9][10] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are common motifs in biologically active molecules.[11]
Experimental Protocol: Synthesis of 2-(Cyclooctylidenemethyl)malononitrile
This protocol provides a general method for the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine or Ammonium acetate (catalyst)
-
Ethanol or Toluene
-
Water
-
Round-bottom flask with reflux condenser
-
Stir plate and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol or toluene.
-
Add a catalytic amount of piperidine or ammonium acetate.
-
Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol or water.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(cyclooctylidenemethyl)malononitrile.
Expected Outcome: The reaction is expected to produce the α,β-unsaturated dinitrile. The use of a Dean-Stark apparatus to remove water can drive the reaction to completion, especially with less reactive substrates.
Characterization Data (Representative):
-
¹H NMR: A singlet for the vinylic proton and multiplets for the cyclooctane ring protons.
-
¹³C NMR: Signals for the sp² carbons of the double bond, the nitrile carbons, and the sp³ carbons of the cyclooctane ring.
-
IR: A strong C≡N stretching band and a C=C stretching band.
-
MS: Molecular ion peak corresponding to the expected product.
Diagram of Knoevenagel Condensation Logic
Biological Activity of Cyclooctane Derivatives
Derivatives of cyclooctane have been investigated for a variety of medicinal chemistry applications. The data below summarizes the reported biological activities of some cyclooctane-containing compounds, highlighting their potential as therapeutic agents.
Table 1: Anticancer Activity of Selected Cyclooctane Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Activity (GI₅₀, µM) | Reference |
| 1 | 2-Arylidenebenzosuberone | NCI-H460 (Lung) | 0.05 | [12] |
| 2 | 2-Arylidenebenzosuberone | P388 (Leukemia) | 0.09 | [12] |
| 3 | Chalcone-like | MDA-MB-435 (Melanoma) | 0.337 | [1] |
Table 2: Antiviral Activity of Selected Amine Derivatives
| Compound ID | Derivative Class | Virus | Activity (EC₅₀, µM) | Reference |
| 4 | N-phenylbenzamide | Enterovirus 71 | < 5 | [13] |
| 5 | Uracil derivative | SARS-CoV-2 | 2.6 - 6.9 | [14] |
Table 3: Kinase Inhibitory Activity of Representative Compounds
| Compound ID | Kinase Target | Activity (IC₅₀, nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 6 | Abl | < 2.5 |[15] | | 7 | PI3Kδ | 170 |[2] | | 8 | BTK | 74 |[2] |
Note: The compounds listed in the tables are representative examples of biologically active molecules containing a cyclooctane or related cyclic motif and may not be direct derivatives of this compound from the provided protocols. The data is intended to illustrate the potential of this scaffold in medicinal chemistry.
Conclusion
The derivatization of this compound through robust and versatile reactions such as the Wittig olefination, reductive amination, and Knoevenagel condensation provides a powerful platform for the generation of novel chemical entities for drug discovery. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of the cyclooctane scaffold. Further optimization of these synthetic routes and comprehensive biological evaluation of the resulting derivatives are warranted to identify lead compounds for various disease targets.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. yorku.ca [yorku.ca]
- 13. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Crude Cyclooctanecarbaldehyde: Application Notes and Protocols for Researchers
Abstract
This application note provides a detailed protocol for the purification of crude cyclooctanecarbaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals. The protocol outlines a two-step purification process involving an initial aqueous workup to remove acidic impurities, followed by vacuum fractional distillation to achieve high purity. Additionally, an alternative column chromatography method is described for instances where distillation is not suitable or for separation from closely related impurities. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for obtaining high-purity this compound.
Introduction
This compound is a key building block in organic synthesis, utilized in the construction of complex molecular architectures for various applications, including drug discovery and materials science. The purity of this aldehyde is critical for the success of subsequent reactions, as common impurities such as the corresponding carboxylic acid (cyclooctanecarboxylic acid) and alcohol (cyclooctanemethanol) can interfere with or lead to unwanted side products. This protocol details a robust and reproducible method for the purification of crude this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for monitoring the purification process and for the characterization of the final product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | PubChem[1] |
| Molecular Weight | 140.22 g/mol | PubChem[1] |
| Boiling Point (calc.) | 208.92 °C (482.07 K) | Cheméo[2] |
| Boiling Point (exp.) | 96.05 °C (369.2 K) at 15 mmHg (0.020 bar) | NIST Chemistry WebBook[3] |
| Appearance | Colorless to pale yellow liquid | Assumed based on similar aldehydes |
| Density | Not available | |
| Refractive Index (n²⁰/D) | Not available |
Purification Workflow
The purification of crude this compound is typically achieved through a sequential process designed to first remove polar, acidic impurities and then to separate the target aldehyde from other neutral, organic byproducts. A schematic of the general workflow is presented below.
Caption: Purification workflow for crude this compound.
Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Vacuum Distillation
This is the primary and most common method for purifying this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Round-bottom flask
-
Fractional distillation apparatus with a vacuum adapter
-
Vacuum pump
-
Heating mantle
-
Stir bar
Procedure:
-
Aqueous Workup: a. Dissolve the crude this compound in an equal volume of diethyl ether and transfer the solution to a separatory funnel. b. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any cyclooctanecarboxylic acid. Vent the separatory funnel frequently to release any evolved CO₂ gas. c. Separate the aqueous layer and wash the organic layer sequentially with deionized water and then with brine. d. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: a. Filter the dried organic solution to remove the drying agent. b. Remove the bulk of the diethyl ether using a rotary evaporator.
-
Vacuum Fractional Distillation: a. Transfer the concentrated crude aldehyde to a round-bottom flask suitable for distillation. Add a stir bar. b. Assemble a fractional distillation apparatus and connect it to a vacuum pump. c. Slowly reduce the pressure to approximately 15 mmHg. d. Begin heating the distillation flask with a heating mantle. e. Collect the fraction that distills at approximately 96 °C.[3] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling residues begin to distill. f. The collected pure this compound should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Protocol 2: Purification by Column Chromatography
This method is useful for smaller scale purifications or when distillation is not feasible. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) beforehand.
Materials:
-
Concentrated crude this compound (from step 2a above)
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate (or diethyl ether)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: a. Spot the crude material on a TLC plate and develop it in various solvent systems (e.g., starting with 5% ethyl acetate in hexane and increasing polarity) to find a system that gives the aldehyde an Rf value of approximately 0.2-0.3 and separates it from impurities.
-
Column Preparation: a. Prepare a slurry of silica gel in the chosen eluent (e.g., 5% ethyl acetate in hexane). b. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading and Elution: a. Dissolve the crude aldehyde in a minimal amount of the eluent. b. Carefully load the sample onto the top of the silica gel bed. c. Begin eluting the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure this compound.
-
Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to yield the purified this compound.
Discussion and Characterization
The purity of the final product can be assessed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For comparison, the physical properties of related cyclic aldehydes are presented in Table 2. These values can provide an estimation for the expected density and refractive index of this compound.
Table 2: Physical Properties of Analogous Cyclic Aldehydes
| Compound | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |
| Cyclopentanecarboxaldehyde | 140-141 | 0.919 | 1.4430 |
| Cyclohexanecarboxaldehyde | 161-163 | 0.926 | 1.452 |
Source: Sigma-Aldrich product information.
Safety Precautions
This compound is classified as a flammable liquid and vapor, and may cause skin, eye, and respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The protocols described provide a comprehensive guide for the purification of crude this compound. Vacuum fractional distillation is the recommended method for achieving high purity on a larger scale, while column chromatography offers a viable alternative for smaller quantities or specific separation challenges. Proper execution of these methods will yield a product suitable for demanding applications in research and development.
References
Application Notes and Protocols for the Large-Scale Synthesis of Cyclooctanecarbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclooctanecarbaldehyde is a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and fragrance development. Its eight-membered carbocyclic ring coupled with a reactive aldehyde functionality allows for a diverse range of chemical transformations. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on the robust and scalable method of cyclooctene hydroformylation. The hydroformylation, or oxo synthesis, of alkenes is a well-established industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond, yielding an aldehyde.[1][2][3][4] This method is highly efficient for the production of aldehydes from olefin precursors.[5]
Data Presentation
The following tables summarize quantitative data for two prominent catalytic systems employed in the hydroformylation of cyclooctene.
Table 1: Rhodium-Catalyzed Hydroformylation of Cyclooctene
| Parameter | Value | Reference |
| Catalyst | Rhodium complex with tris(2,4-di-tert-butylphenyl)phosphite ligand | [6] |
| Substrate | Cyclooctene | [6] |
| Solvent | Toluene | [6] |
| Temperature | 80 °C | [6] |
| Pressure (Syngas, CO/H₂ = 1:1) | 45 bar | [6] |
| Catalyst Loading | Not specified, but a twentyfold surplus of ligand to rhodium is used. | [6] |
| Yield | High conversion is implied by kinetic studies. | [6] |
| Selectivity | Not specified for this compound. |
Table 2: Ruthenium-Catalyzed Hydroformylation of Cyclooctene
| Parameter | Value | Reference |
| Catalyst | Dichloro-bis(salicylaldehyde)-o-phenylenediiminatoruthenate(III) | |
| Substrate | Cyclooctene | |
| Solvent | Ethanol | |
| Temperature | 130 °C | |
| Pressure (Syngas, CO/H₂ = 1:1) | 21 atm | |
| Yield | Product identified as cyclooctylcarbinol (likely due to in-situ reduction of the aldehyde). | |
| Selectivity | The primary product observed was the alcohol, not the aldehyde. |
Experimental Protocols
The following protocol details a representative large-scale batch synthesis of this compound via rhodium-catalyzed hydroformylation, based on typical conditions for such reactions.[3][6][7]
Protocol: Large-Scale Synthesis of this compound via Rhodium-Catalyzed Hydroformylation
1. Materials and Equipment:
-
High-pressure stainless-steel autoclave reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature controller.
-
Cyclooctene (high purity)
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Tris(2,4-di-tert-butylphenyl)phosphite ligand
-
Anhydrous, degassed toluene
-
Synthesis gas (syngas), a 1:1 mixture of carbon monoxide and hydrogen
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Fractional distillation apparatus
2. Experimental Procedure:
a. Reactor Setup and Catalyst Preparation:
-
Ensure the high-pressure reactor is clean, dry, and has been leak-tested.
-
In a glovebox or under an inert atmosphere, charge the reactor with the rhodium catalyst precursor and the phosphite ligand. A twentyfold molar excess of the ligand with respect to the rhodium precursor is recommended to ensure catalyst stability.[6]
-
Add anhydrous, degassed toluene to the reactor to dissolve the catalyst and ligand.
b. Reaction Execution:
-
Add cyclooctene to the reactor.
-
Seal the reactor and purge it several times with nitrogen, followed by syngas, to remove any residual air.
-
Pressurize the reactor with the 1:1 CO/H₂ mixture to approximately half of the final desired pressure.
-
Begin stirring and heat the reactor to 80 °C.[6]
-
Once the temperature has stabilized, increase the syngas pressure to 45 bar.[6]
-
Maintain the reaction at a constant temperature and pressure. The reaction progress can be monitored by the uptake of syngas.
-
After the reaction is complete (indicated by the cessation of gas uptake, typically several hours), cool the reactor to room temperature.
-
Slowly and carefully vent the excess syngas in a well-ventilated fume hood.
c. Work-up and Purification:
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Remove the toluene solvent using a rotary evaporator.
-
The crude product will contain this compound, the catalyst, and any high-boiling byproducts.
-
Purification via Bisulfite Adduct Formation: [8]
-
Dissolve the crude product in a suitable solvent like methanol or dimethylformamide.[8]
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a solid bisulfite adduct.[8]
-
Filter the solid adduct and wash it with an organic solvent (e.g., diethyl ether) to remove non-aldehydic impurities.
-
To regenerate the pure aldehyde, treat the solid adduct with an aqueous base (e.g., sodium carbonate or sodium hydroxide solution).[8]
-
Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
-
Final Purification by Distillation:
-
For very high purity, the recovered this compound can be further purified by fractional distillation under reduced pressure.
-
Visualizations
Diagram 1: Signaling Pathway of Rhodium-Catalyzed Hydroformylation
Caption: Catalytic cycle of cyclooctene hydroformylation.
Diagram 2: Experimental Workflow for this compound Synthesis
Caption: Workflow for large-scale synthesis.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclooctanecarbaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclooctanecarbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes to this compound are the hydroformylation of cyclooctene and the oxidation of cyclooctylmethanol. Hydroformylation involves the addition of a formyl group and a hydrogen atom across the double bond of cyclooctene using a metal catalyst. The oxidation of cyclooctylmethanol involves the conversion of the primary alcohol to an aldehyde using an oxidizing agent.
Q2: Which synthesis method generally provides higher yields?
A2: The yield of this compound is highly dependent on the specific reaction conditions, catalyst system, and purity of the starting materials. Both hydroformylation and oxidation can achieve good to excellent yields when optimized. For instance, rhodium-catalyzed hydroformylation is known for its high efficiency under mild conditions.[1] Similarly, oxidation methods like the Swern and PCC oxidations are well-established for the high-yield synthesis of aldehydes from primary alcohols.[2][3][4]
Q3: What are the main challenges associated with the hydroformylation of cyclooctene?
A3: The main challenges in the hydroformylation of cyclooctene include catalyst deactivation, side product formation (such as the hydrogenation of the aldehyde to cyclooctylmethanol or the hydrogenation of cyclooctene to cyclooctane), and the effective separation of the product from the catalyst and solvent.[5][6]
Q4: What are the key considerations when choosing an oxidation method for cyclooctylmethanol?
A4: The primary consideration is to select a mild oxidizing agent that prevents over-oxidation of the aldehyde to a carboxylic acid. Reagents like Pyridinium Chlorochromate (PCC) and the conditions used in a Swern oxidation are well-suited for this purpose as they are known to be selective for the formation of aldehydes from primary alcohols.[2][3][4][7] The choice may also depend on the scale of the reaction, the desired purity of the product, and the tolerance of other functional groups in the substrate.
Troubleshooting Guides
Method 1: Hydroformylation of Cyclooctene
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion of Cyclooctene | 1. Inactive or poisoned catalyst. 2. Insufficient reaction temperature or pressure. 3. Impure starting materials (cyclooctene, CO, H₂). | 1. Ensure the catalyst is handled under an inert atmosphere. Consider using a fresh batch of catalyst or a pre-catalyst activation step. 2. Gradually increase the reaction temperature and/or pressure within the recommended range for the specific catalyst system.[5] 3. Purify the cyclooctene, CO, and H₂ to remove any potential catalyst poisons such as sulfur compounds or peroxides. |
| Low Yield of this compound (with high conversion of cyclooctene) | 1. Formation of side products, primarily cyclooctylmethanol (from aldehyde hydrogenation) or cyclooctane (from alkene hydrogenation).[6] 2. Isomerization of cyclooctene to a less reactive isomer (less common for cyclic alkenes). | 1. Optimize the CO:H₂ ratio; a higher CO partial pressure can suppress hydrogenation. Adjust the ligand-to-metal ratio, as this can influence selectivity.[8] 2. Analyze the reaction mixture by GC-MS to identify and quantify side products, which can help in optimizing the reaction conditions to favor aldehyde formation.[9] |
| Difficulty in Product Purification | 1. Contamination with the metal catalyst. 2. Presence of high-boiling point byproducts. | 1. Employ techniques like distillation or column chromatography for purification. In some cases, an aqueous wash can help remove water-soluble catalyst components.[5] 2. Characterize the byproducts using analytical techniques like GC-MS to devise an appropriate purification strategy. |
Method 2: Oxidation of Cyclooctylmethanol
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Oxidation of Cyclooctylmethanol | 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature (especially for Swern oxidation). 3. Deactivated oxidizing agent. | 1. Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary. 2. For Swern oxidation, ensure the reaction is maintained at the recommended low temperature (typically -78 °C) during the initial steps.[3] For PCC oxidation, a moderate temperature is usually sufficient. 3. Use a fresh, properly stored batch of the oxidizing agent. |
| Formation of Cyclooctanecarboxylic Acid (Over-oxidation) | 1. Use of a non-selective or overly harsh oxidizing agent. 2. Presence of water in the reaction mixture (especially with chromium-based oxidants). | 1. Switch to a milder, more selective oxidizing agent like PCC or employ the Swern oxidation protocol.[2][4] 2. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the formation of the hydrate intermediate, which is susceptible to over-oxidation. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup. 2. Presence of malodorous byproducts (e.g., dimethyl sulfide from Swern oxidation).[3] | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. For Swern oxidation byproducts, perform the workup in a well-ventilated fume hood. The aqueous waste can be treated with bleach to oxidize the dimethyl sulfide. |
Quantitative Data
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Catalyst/Reagent | Typical Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Hydroformylation | Rhodium-based catalyst with phosphite ligand | 80 °C, 45 bar CO/H₂ (1:1), Toluene[5] | Varies (e.g., ~50-95%) | High atom economy, direct conversion of alkene. | Requires high-pressure equipment, potential for side reactions. |
| Hydroformylation | Ruthenium-based catalyst | 130 °C, 21 atm CO/H₂ (1:1), Ethanol | Varies | Lower cost catalyst compared to Rhodium. | May require higher temperatures and pressures. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room temperature, Dichloromethane | Good to high | Mild conditions, selective for aldehyde formation.[4] | Chromium waste is toxic. |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temperature, Dichloromethane | Good to high | Mild, metal-free oxidation, high functional group tolerance.[2][3] | Production of malodorous dimethyl sulfide.[3] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Hydroformylation of Cyclooctene
This protocol is based on typical conditions reported for rhodium-catalyzed hydroformylation.[5]
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a rhodium precursor (e.g., Rh(acac)(CO)₂) and a phosphite ligand (e.g., tris(2,4-di-tert-butylphenyl)phosphite) in a 1:20 molar ratio in anhydrous, degassed toluene.
-
Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. Cyclooctene is then added. The autoclave is sealed and purged several times with nitrogen, followed by syngas (1:1 CO/H₂).
-
Reaction: The autoclave is pressurized to 45 bar with syngas and heated to 80 °C with vigorous stirring. The reaction progress is monitored by taking aliquots and analyzing them by GC.
-
Workup and Purification: After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released in a fume hood. The reaction mixture is then concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.
Protocol 2: Swern Oxidation of Cyclooctylmethanol
This protocol is a standard procedure for Swern oxidation.[3][10]
-
Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and cooled to -78 °C in a dry ice/acetone bath.
-
Activator Addition: Oxalyl chloride (1.5 equivalents) is added to the flask, followed by the dropwise addition of dimethyl sulfoxide (DMSO) (2.7 equivalents) while maintaining the temperature at -78 °C. The mixture is stirred for 5 minutes.
-
Alcohol Addition: A solution of cyclooctylmethanol (1.0 equivalent) in dichloromethane is added dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. The mixture is stirred for 30 minutes.
-
Base Addition: Triethylamine (7.0 equivalents) is added dropwise, and the reaction mixture is stirred for another 10 minutes at -78 °C before being allowed to warm to room temperature.
-
Workup and Purification: Water is added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Visualizations
Caption: Workflow for Rh-catalyzed hydroformylation of cyclooctene.
Caption: Troubleshooting logic for low yield in hydroformylation.
References
- 1. Rhodium-catalyzed hydroformylation of cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Side reactions and byproduct formation in formylcyclooctane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of formylcyclooctane (also known as cyclooctanecarboxaldehyde). The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during synthesis.
Troubleshooting Guides & FAQs
This section is divided by the synthetic approach to provide targeted assistance.
Route 1: Hydroformylation of Cyclooctene
Q1: My hydroformylation of cyclooctene is producing a significant amount of cyclooctylmethanol. How can I minimize this over-reduction?
A1: The formation of cyclooctylmethanol is a common side reaction resulting from the further reduction of the desired aldehyde product. To minimize this, consider the following strategies:
-
Catalyst Choice: Rhodium-based catalysts, particularly those with bulky phosphite ligands like tris(2,4-di-tert-butylphenyl)phosphite, can offer higher selectivity for the aldehyde compared to some cobalt or ruthenium catalysts.
-
Reaction Temperature: Lowering the reaction temperature can decrease the rate of the secondary reduction of the aldehyde to the alcohol. For a rhodium-catalyzed reaction in toluene, a temperature of around 80°C has been used.[1]
-
Syngas Pressure and Composition: While higher pressures can increase the overall reaction rate, they may also favor hydrogenation. Experiment with adjusting the total syngas (CO/H₂) pressure and the H₂/CO ratio. A 1:1 ratio is common, but a slightly lower partial pressure of hydrogen might be beneficial.[1]
-
Reaction Time: Monitor the reaction progress closely using techniques like GC-MS or TLC. Stopping the reaction as soon as the cyclooctene has been consumed can prevent the subsequent reduction of the aldehyde.
Q2: I am observing the formation of cyclooctane in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of cyclooctane is due to the direct hydrogenation of the starting material, cyclooctene. This is a common side reaction in hydroformylation. To address this:
-
Catalyst System: The choice of catalyst and ligands is crucial. Some catalyst systems have a higher intrinsic hydrogenation activity. If using a cobalt-based catalyst, consider switching to a rhodium catalyst with appropriate ligands, which often exhibit lower hydrogenation activity.
-
Temperature Control: Higher temperatures can increase the rate of hydrogenation. Maintaining the reaction at the lowest effective temperature can help minimize this side reaction.
-
Syngas Composition: A higher partial pressure of hydrogen in the syngas mixture can lead to increased hydrogenation of the alkene. Optimizing the CO:H₂ ratio may be necessary.
Route 2: Oxidation of Cyclooctylmethanol
Q3: My Swern oxidation of cyclooctylmethanol is giving a low yield and a complex mixture of byproducts. What could be going wrong?
A3: The Swern oxidation is a powerful method but is sensitive to reaction conditions. Common issues include:
-
Temperature Control: It is critical to maintain a very low temperature (typically -78 °C) during the addition of oxalyl chloride and the alcohol. Allowing the temperature to rise can lead to the formation of mixed thioacetals and other side products.
-
Reagent Purity: Ensure that all reagents (DMSO, oxalyl chloride, triethylamine) and the solvent (typically dichloromethane) are anhydrous. Water can interfere with the reaction and lead to lower yields.
-
Order of Addition: The correct order of addition is crucial. Typically, oxalyl chloride is added to a solution of DMSO, followed by the alcohol, and finally the triethylamine base. Adding the base before the alcohol is completely consumed can lead to side reactions.
-
Work-up: The reaction generates volatile and odorous byproducts like dimethyl sulfide, as well as toxic carbon monoxide and carbon dioxide.[2] Ensure the work-up is performed in a well-ventilated fume hood. Quenching the reaction at low temperature is important to prevent side reactions during warm-up.
Q4: I am using Dess-Martin Periodinane (DMP) for the oxidation, but the purification of the product is difficult due to the iodine-containing byproducts.
A4: The Dess-Martin oxidation is known for its mild conditions, but the removal of the byproduct, 2-iodoxybenzoic acid acetate (IBX-acetate), can be challenging.[3] Here are some tips for purification:
-
Aqueous Work-up: A common method to remove the iodine byproducts is to wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This helps to quench any remaining DMP and solubilize the iodine byproducts.
-
Filtration: After the reaction is complete, diluting the reaction mixture with a non-polar solvent like diethyl ether or hexanes can precipitate the iodine byproducts, which can then be removed by filtration through a pad of celite.
-
Buffered Conditions: To prevent the formation of acid-labile byproducts, the reaction can be buffered with pyridine or sodium bicarbonate.[3]
Route 3: Reduction of Cyclooctanecarbonyl Chloride
Q5: My DIBAL-H reduction of cyclooctanecarbonyl chloride is resulting in a significant amount of cyclooctylmethanol. How can I improve the selectivity for the aldehyde?
A5: Over-reduction to the alcohol is the primary side reaction in the DIBAL-H reduction of acyl chlorides. To favor the formation of formylcyclooctane:
-
Strict Temperature Control: This is the most critical parameter. The reaction should be carried out at a very low temperature, typically -78 °C.[4][5][6] At this temperature, the tetrahedral intermediate formed after the first hydride addition is relatively stable and does not readily eliminate the chloride to form the aldehyde, which would then be further reduced.
-
Stoichiometry: Use only one equivalent of DIBAL-H. An excess of the reducing agent will lead to the formation of the alcohol.[5]
-
Slow Addition: Add the DIBAL-H solution dropwise to the solution of cyclooctanecarbonyl chloride to maintain the low temperature and avoid localized excesses of the reducing agent.
-
Quenching: Quench the reaction at low temperature with a proton source like methanol before warming up the reaction mixture.
Q6: I am considering a catalytic hydrogenation method for the reduction of cyclooctanecarbonyl chloride. What are the potential pitfalls?
A6: The Rosenmund reduction, which employs a "poisoned" palladium catalyst (e.g., palladium on barium sulfate with a sulfur-containing compound like quinoline-sulfur), is a classic method for this transformation.[2][7][8][9][10] The main challenges are:
-
Catalyst Activity: If the catalyst is not sufficiently poisoned, over-reduction to cyclooctylmethanol will occur. The alcohol can then react with the starting acyl chloride to form an ester byproduct.[8][9]
-
Catalyst Deactivation: Conversely, if the catalyst is too poisoned, the reaction may be very slow or not go to completion.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as the acyl chloride will hydrolyze to the corresponding carboxylic acid in the presence of water.[2]
Data Presentation
Table 1: Summary of Potential Side Reactions and Byproducts in Formylcyclooctane Synthesis
| Synthetic Route | Target Product | Starting Material(s) | Key Reagents/Catalysts | Potential Side Reactions | Major Byproducts | Conditions Favoring Byproduct Formation |
| Hydroformylation | Formylcyclooctane | Cyclooctene | Rhodium or Cobalt catalyst, CO, H₂ | Over-reduction, Hydrogenation | Cyclooctylmethanol, Cyclooctane | High temperature, high H₂ partial pressure, prolonged reaction time |
| Oxidation | Formylcyclooctane | Cyclooctylmethanol | Swern reagents (DMSO, oxalyl chloride, base), Dess-Martin Periodinane (DMP) | Formation of mixed thioacetals (Swern) | Dimethyl sulfide, CO, CO₂, 2-Iodoxybenzoic acid acetate | Elevated temperature (Swern), incomplete work-up (DMP) |
| Reduction | Formylcyclooctane | Cyclooctanecarbonyl Chloride | DIBAL-H, Poisoned Pd catalyst (Rosenmund) | Over-reduction, Ester formation (Rosenmund), Hydrolysis | Cyclooctylmethanol, Ester from alcohol and acyl chloride, Cyclooctanecarboxylic acid | Temperatures above -78°C (DIBAL-H), insufficiently poisoned catalyst (Rosenmund), presence of water |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Hydroformylation of Cyclooctene
This protocol is adapted from general procedures for rhodium-catalyzed hydroformylation.[1]
Materials:
-
Cyclooctene
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Tris(2,4-di-tert-butylphenyl)phosphite
-
Anhydrous toluene
-
Syngas (1:1 CO/H₂)
-
High-pressure reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge
Procedure:
-
In a glovebox, charge the high-pressure reactor with the rhodium precursor and the phosphite ligand in anhydrous toluene.
-
Add cyclooctene to the reactor.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor with syngas several times.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 45 bar).
-
Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
-
The crude product can be purified by distillation under reduced pressure.
Protocol 2: Swern Oxidation of Cyclooctylmethanol
This protocol is a general procedure for Swern oxidation.
Materials:
-
Cyclooctylmethanol
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous triethylamine
-
Anhydrous dichloromethane (DCM)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere.
-
Add anhydrous DCM and oxalyl chloride to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of anhydrous DMSO in anhydrous DCM.
-
Slowly add the DMSO solution to the oxalyl chloride solution via the addition funnel, maintaining the temperature below -70 °C.
-
After stirring for a few minutes, slowly add a solution of cyclooctylmethanol in anhydrous DCM, again keeping the temperature below -70 °C.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Slowly add anhydrous triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: DIBAL-H Reduction of Cyclooctanecarbonyl Chloride
This protocol is based on general procedures for the DIBAL-H reduction of acyl chlorides.[4][5][6]
Materials:
-
Cyclooctanecarbonyl chloride
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Methanol
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere.
-
Add a solution of cyclooctanecarbonyl chloride in the anhydrous solvent to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of the DIBAL-H solution via the addition funnel, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add water or a saturated solution of Rochelle's salt to precipitate the aluminum salts.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by distillation or column chromatography.
Visualizations
Caption: Reaction pathway for the hydroformylation of cyclooctene.
Caption: Experimental workflow for the oxidation of cyclooctylmethanol.
Caption: Troubleshooting logic for over-reduction in the synthesis of formylcyclooctane.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimization of Cyclooctanecarbaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving cyclooctanecarbaldehyde. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate used in a variety of organic transformations. The most common reactions include:
-
Oxidation to form cyclooctanecarboxylic acid.
-
Reduction to form cyclooctylmethanol.
-
Wittig Reaction to synthesize vinylcyclooctane and its derivatives.
-
Grignard Reaction to produce secondary alcohols.
-
Knoevenagel Condensation for the formation of α,β-unsaturated compounds.
-
Aldol Condensation to form β-hydroxy carbonyl compounds.
Q2: What are the key parameters to consider when optimizing a reaction with this compound?
A2: Optimization of reactions involving this compound typically focuses on several key parameters to maximize yield and minimize side products. These include:
-
Choice of Reagents: The selection of oxidizing, reducing, or organometallic reagents will significantly impact the reaction outcome.
-
Solvent: The polarity and aprotic/protic nature of the solvent can influence reaction rates and equilibria.
-
Temperature: Reaction temperature is a critical factor; some reactions require cooling to suppress side reactions, while others may need heating to proceed at a reasonable rate.
-
Reaction Time: Monitoring the reaction progress is crucial to determine the optimal time for completion and to avoid product degradation.
-
Concentration: The concentration of reactants can affect reaction kinetics and the formation of byproducts.
-
Catalyst: For catalyzed reactions, the choice and loading of the catalyst are paramount.
Q3: How can I purify the products of this compound reactions?
A3: Purification strategies depend on the physical and chemical properties of the desired product and impurities. Common techniques include:
-
Extraction: To separate the product from aqueous and organic layers.
-
Distillation: Effective for purifying liquid products with different boiling points from impurities.
-
Crystallization: A powerful technique for purifying solid products.
-
Column Chromatography: Widely used to separate compounds based on their polarity.
Troubleshooting Guides
This section provides solutions to common problems encountered during specific reactions with this compound.
Oxidation to Cyclooctanecarboxylic Acid
Problem: Low yield of carboxylic acid.
-
Possible Cause: Incomplete oxidation of the starting material.
-
Solution: Increase the amount of the oxidizing agent or prolong the reaction time. Ensure the reaction is adequately stirred.
-
-
Possible Cause: Over-oxidation and degradation of the product.
-
Solution: Control the reaction temperature, potentially by cooling the reaction mixture. Add the oxidizing agent portion-wise to manage the reaction exotherm.
-
-
Possible Cause: The chosen oxidizing agent is not suitable.
-
Solution: Consider using a different oxidizing agent. A comparison of common oxidizing agents is provided in the table below.
-
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | 0°C to room temperature | Inexpensive and effective for primary alcohols and aldehydes.[1][2] | Uses carcinogenic chromium(VI); acidic conditions may not be suitable for all substrates.[2] |
| Potassium Permanganate (KMnO₄) | Basic or acidic conditions, often with heating | Strong oxidizing agent, relatively inexpensive. | Can be non-selective and cleave other functional groups. |
| Tollens' Reagent (Ag(NH₃)₂⁺) | Mildly basic, aqueous conditions | Selective for aldehydes over ketones. | Reagent needs to be freshly prepared and can be expensive. |
| PCC/PDC | Anhydrous CH₂Cl₂ | Milder than Jones reagent, can stop at the aldehyde stage from a primary alcohol. | Chromium-based and toxic. |
Experimental Protocol: Oxidation using Jones Reagent
-
Dissolve this compound (1 eq.) in acetone in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.
-
Slowly add the Jones reagent dropwise to the stirred solution of the aldehyde, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the excess oxidant by adding isopropanol until the orange color turns green.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude cyclooctanecarboxylic acid.
-
Purify the product by recrystallization or distillation.
Reduction to Cyclooctylmethanol
Problem: Incomplete reduction or formation of byproducts.
-
Possible Cause: The reducing agent is not sufficiently reactive.
-
Solution: For less reactive carbonyls, a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) may be necessary.
-
-
Possible Cause: The reducing agent is too reactive, leading to side reactions.
-
Solution: Use a milder reducing agent like Sodium Borohydride (NaBH₄).
-
-
Possible Cause: The reaction was not properly quenched.
-
Solution: Ensure the quenching step is performed carefully, usually with the addition of water or a dilute acid, to hydrolyze the intermediate alkoxide.
-
| Reducing Agent | Typical Solvent | Relative Reactivity | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | Safer and easier to handle than LiAlH₄. Reduces aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Strong | Reacts violently with water and protic solvents. Reduces aldehydes, ketones, esters, and carboxylic acids. |
| Hydrogen (H₂) with Catalyst (e.g., Pd/C, PtO₂) | Ethanol, Ethyl Acetate | Varies with catalyst and conditions | Catalytic hydrogenation is often a clean and effective method. |
Experimental Protocol: Reduction using Sodium Borohydride
-
Dissolve this compound (1 eq.) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield cyclooctylmethanol.
Wittig Reaction to Vinylcyclooctane
Problem: Low yield of the desired alkene.
-
Possible Cause: The ylide was not formed efficiently.
-
Solution: Ensure anhydrous conditions and the use of a strong enough base (e.g., n-BuLi, NaH, KOtBu) to deprotonate the phosphonium salt. The choice of solvent (e.g., THF, DMSO) is also crucial.
-
-
Possible Cause: The ylide is unstable.
-
Solution: Generate the ylide in situ in the presence of the aldehyde.
-
-
Possible Cause: Steric hindrance around the carbonyl group of this compound.
-
Solution: Use a less sterically hindered phosphonium ylide if possible. Longer reaction times or elevated temperatures may be required.
-
-
Possible Cause: Side reactions, such as self-condensation of the aldehyde.
-
Solution: Add the aldehyde slowly to the pre-formed ylide solution at low temperature.
-
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
-
Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF in a flame-dried, nitrogen-flushed flask.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq.) dropwise. The formation of the ylide is indicated by a color change (often to orange or deep red).
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the vinylcyclooctane from the triphenylphosphine oxide byproduct.
Grignard Reaction with Phenylmagnesium Bromide
Problem: Low yield of the secondary alcohol.
-
Possible Cause: The Grignard reagent was not formed or was quenched.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous ether or THF as the solvent. Avoid any protic impurities (water, alcohols).
-
-
Possible Cause: Side reactions such as enolization of the aldehyde or reduction of the carbonyl group.[2]
-
Solution: Add the aldehyde slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize these side reactions.
-
-
Possible Cause: Formation of biphenyl byproduct from the Grignard reagent.
-
Solution: This is a common side reaction in the preparation of phenylmagnesium bromide.[3] Purification by column chromatography is usually effective in removing this impurity.
-
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a color change. If the reaction does not start, gentle heating may be required.
-
Once the Grignard reagent has formed, cool the flask to 0 °C.
-
Add a solution of this compound (1 eq.) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting cyclooctyl(phenyl)methanol by column chromatography or crystallization.
Visualization of Experimental Workflow
A general workflow for performing and troubleshooting a chemical reaction is depicted below.
This diagram illustrates the logical progression of a chemical synthesis from preparation to analysis, including key decision points and troubleshooting loops. By systematically following this workflow and considering the provided troubleshooting advice, researchers can more effectively optimize reactions involving this compound.
References
Technical Support Center: Purification of Cyclooctanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of cyclooctanecarbaldehyde. The information is designed to assist in optimizing purification protocols and ensuring the desired purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used.
-
From Hydroformylation of Cyclooctene: Unreacted cyclooctene, residual hydroformylation catalyst (e.g., rhodium or cobalt complexes), and isomeric aldehydes can be present.
-
From Ozonolysis of a Precursor: Byproducts vary with the workup conditions. Reductive workup can leave behind the reducing agent and its oxides (e.g., triphenylphosphine oxide from triphenylphosphine). Oxidative workup can lead to the formation of cyclooctanecarboxylic acid.
-
General Impurities: Cyclooctanecarboxylic acid can also form via air oxidation of the aldehyde, especially during storage or handling. High molecular weight polymers can also form, particularly if the aldehyde is stored improperly.
Q2: What is the best method to purify this compound?
A2: The optimal purification method depends on the nature of the impurities and the desired final purity.
-
Fractional distillation under reduced pressure is effective for removing non-volatile impurities and other components with significantly different boiling points.
-
Flash column chromatography is useful for separating impurities with similar boiling points but different polarities, such as the corresponding alcohol (cyclooctylmethanol) or carboxylic acid.[1]
-
Purification via a bisulfite adduct is a highly selective method for separating aldehydes from non-carbonyl-containing impurities.[2][3][4]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile impurities.[5][6][7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the aldehyde, especially when dealing with non-volatile impurities. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often required for UV detection.[10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
Q4: How should I store purified this compound to prevent degradation?
A4: this compound is susceptible to oxidation. To minimize degradation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated). The container should be tightly sealed to prevent exposure to air and moisture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low recovery after fractional distillation.
| Possible Cause | Solution |
| Boiling point not reached or maintained | Ensure the heating mantle is set to the correct temperature and the apparatus is well-insulated. Use a vacuum pump that can achieve the necessary low pressure. |
| Hold-up in the distillation column | Use a shorter distillation column or a column with less packing material if high efficiency is not required. Ensure the distillation is performed at a steady rate. |
| Leak in the vacuum system | Check all joints and connections for leaks. Use high-vacuum grease on all ground glass joints. |
| Decomposition at high temperatures | Use a lower pressure to reduce the boiling point. Ensure the heating bath temperature is not excessively high. |
Problem 2: Incomplete separation of impurities during flash column chromatography.
| Possible Cause | Solution |
| Inappropriate solvent system | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common starting point for aldehydes is a mixture of hexane and ethyl acetate. |
| Column overloading | Use a larger column or reduce the amount of crude material loaded onto the column. The amount of silica gel should be 30-100 times the weight of the crude sample. |
| Column channeling | Pack the column carefully to ensure a uniform and homogenous stationary phase. |
| Co-elution of impurities | If impurities have very similar polarities, consider a different purification technique, such as purification via a bisulfite adduct. |
Problem 3: Low yield or failed regeneration of the aldehyde from the bisulfite adduct.
| Possible Cause | Solution | | Incomplete formation of the bisulfite adduct | Ensure the sodium bisulfite solution is saturated and freshly prepared.[2][4] Vigorously shake the mixture to ensure good contact between the organic and aqueous phases. | | Adduct is soluble in the organic phase | For non-polar aldehydes, the bisulfite adduct may have some solubility in the organic layer.[4] Wash the organic layer multiple times with the bisulfite solution. | | Incomplete regeneration of the aldehyde | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during regeneration.[4] Use a strong base like sodium hydroxide. | | Emulsion formation during extraction | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Quantitative Data
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Key Considerations |
| Fractional Distillation | >95% | 60-80% | Dependent on the boiling point difference between the aldehyde and impurities. |
| Flash Column Chromatography | >98% | 70-90% | Dependent on the polarity difference and proper solvent selection. |
| Purification via Bisulfite Adduct | >99% | 50-70% | Highly selective for aldehydes, but can have lower yields due to multiple extraction steps. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. (Boiling point at atmospheric pressure is approximately 207-209 °C).
-
Monitor the temperature closely; a stable temperature during distillation indicates a pure fraction.
-
-
Post-Distillation: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Ensure the silica gel bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying positive pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable solvent (e.g., ethanol or THF).
-
Add a saturated aqueous solution of sodium bisulfite and stir or shake the mixture vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct should form.
-
-
Isolation of the Adduct:
-
Filter the mixture to collect the solid bisulfite adduct.
-
Wash the solid with a small amount of cold ethanol and then diethyl ether to remove any non-aldehyde impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the purified bisulfite adduct in water.
-
Add a strong base (e.g., 10% sodium hydroxide solution) dropwise with stirring until the solution becomes basic (pH > 10).
-
The aldehyde will be liberated from the adduct and can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
-
Workup:
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scite.ai [scite.ai]
- 4. Workup [chem.rochester.edu]
- 5. repository.unar.ac.id [repository.unar.ac.id]
- 6. phytojournal.com [phytojournal.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. phcogj.com [phcogj.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. auroraprosci.com [auroraprosci.com]
- 12. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Progress in the analysis of phytocannabinoids by HPLC and UPLC (or UHPLC) during 2020-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclooctanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of cyclooctanecarbaldehyde.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions based on common synthetic routes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is contaminated with Cyclooctene or Cyclooctane. | These are common impurities from the hydroformylation of cyclooctene .[1] Incomplete reaction or a side reaction (hydrogenation) can lead to their presence. | - Fractional Distillation: Due to the difference in boiling points, fractional distillation can be effective in separating the aldehyde from the hydrocarbon impurities. - Bisulfite Extraction: Form the water-soluble bisulfite adduct of this compound to separate it from the non-polar and unreactive cyclooctene and cyclooctane.[2] |
| Presence of Cyclooctylmethanol in the final product. | This is a likely impurity if the this compound was synthesized via the oxidation of cyclooctylmethanol . Incomplete oxidation is a common reason. | - Repeat the Oxidation: If the impurity level is high, consider re-subjecting the mixture to the oxidation conditions. - Column Chromatography: Silica gel chromatography can effectively separate the more polar alcohol from the aldehyde. A solvent system such as hexane/ethyl acetate is a good starting point.[3] - Bisulfite Extraction: The unreactive alcohol will remain in the organic phase while the aldehyde is extracted into the aqueous phase as the bisulfite adduct. |
| Product contains acidic impurities (e.g., Cyclooctanecarboxylic acid). | Aldehydes are prone to autoxidation to form the corresponding carboxylic acid, especially upon exposure to air.[2] | - Aqueous Bicarbonate Wash: Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acidic impurity.[2] |
| Low yield of purified this compound after bisulfite extraction. | - Incomplete Adduct Formation: The reaction may not have gone to completion. - Adduct Solubility: The bisulfite adduct of this compound, being a relatively large molecule, might have some solubility in the organic phase. - Incomplete Regeneration: The pH during the regeneration step might not have been sufficiently basic to fully reverse the adduct formation. | - Increase Reaction Time/Agitation: Ensure vigorous shaking and sufficient time for the bisulfite reaction to occur. - Use of a Co-solvent: For aliphatic aldehydes, using a co-solvent like DMF can improve the removal rates into the aqueous phase.[4] - Ensure Sufficiently Basic Conditions: During regeneration, ensure the pH of the aqueous layer is strongly basic (pH > 12) to drive the equilibrium back to the free aldehyde. |
| A solid precipitates at the interface of the aqueous and organic layers during bisulfite extraction. | The bisulfite adduct of a non-polar aldehyde like this compound may not be fully soluble in either the aqueous or organic layer. | - Filtration: Filter the entire mixture through a pad of Celite to remove the insoluble adduct. The layers in the filtrate can then be separated. The aldehyde can be recovered from the adduct on the Celite by washing with a basic solution. |
| Product decomposition during purification. | This compound may be sensitive to prolonged exposure to strong acids or bases. | - Minimize Exposure Time: Perform extractions and washes efficiently to reduce contact time with acidic or basic solutions. - Consider Non-aqueous Regeneration: For base-sensitive aldehydes, regeneration of the bisulfite adduct can be achieved under non-aqueous conditions using reagents like chlorotrimethylsilane (TMS-Cl) in acetonitrile. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities depend on the synthetic route. For this compound prepared by hydroformylation of cyclooctene, you might find unreacted cyclooctene and cyclooctane.[1] If prepared by oxidation of cyclooctylmethanol, residual starting material is a common impurity.[5][6] Due to autoxidation, cyclooctanecarboxylic acid can also be present.[2]
Q2: What is the principle behind purification using sodium bisulfite?
A2: The purification is based on the reversible reaction between the aldehyde and sodium bisulfite to form a water-soluble bisulfite adduct. This adduct can be separated from water-insoluble impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.[2]
Q3: My NMR spectrum shows impurities I can't identify. What could they be?
A3: If you used a Swern or Dess-Martin oxidation, you might have byproducts from the reagents. For a Swern oxidation, this could include dimethyl sulfide (which has a very strong odor).[5][7] For a Dess-Martin oxidation, byproducts are derived from the periodinane reagent.[6][8] GC-MS analysis is a powerful tool to identify unknown volatile impurities.[9]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, silica gel column chromatography is a viable method. A non-polar mobile phase with a small amount of a more polar solvent (e.g., hexane-ethyl acetate mixtures) is typically effective.[3] However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to side reactions. In such cases, using alumina as the stationary phase or adding a small amount of a non-nucleophilic base like triethylamine to the eluent can be beneficial.[3]
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9] GC will show the percentage of the main component and any volatile impurities, while NMR can provide structural confirmation and detect non-volatile impurities.
Data Presentation
The following table provides representative data on the efficiency of the bisulfite extraction method for the purification of aliphatic aldehydes.
| Purification Method | Starting Purity (Typical) | Purity after Purification | Typical Recovery Rate | Key Advantages | Reference |
| Sodium Bisulfite Extraction | 85-95% | >98% | >90% | Highly selective for aldehydes, scalable. | [General knowledge from multiple sources] |
| Fractional Distillation | Variable | >99% | Variable (depends on boiling point differences) | Effective for large scale, good for removing non-polar impurities. | [General chemical principles] |
| Silica Gel Chromatography | Variable | >99% | 70-95% | High purity achievable, good for small scale. | [3] |
Experimental Protocols
Protocol 1: Purification of this compound via Bisulfite Extraction
This protocol is designed for the removal of non-aldehyde impurities.
-
Dissolution: Dissolve the crude this compound in a suitable water-miscible solvent like dimethylformamide (DMF) (e.g., 10 mL of DMF for 1 g of crude product).
-
Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite (approximately 2.5 equivalents relative to the aldehyde). Shake the funnel vigorously for 5-10 minutes.
-
Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water. Shake the funnel gently to partition the components.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) contains the this compound-bisulfite adduct. The organic layer (top) contains the non-aldehyde impurities. Separate the layers.
-
Washing: Wash the organic layer with a small portion of saturated sodium bisulfite solution to ensure complete extraction of the aldehyde. Combine the aqueous layers.
-
Regeneration of Aldehyde: To the combined aqueous layers in a clean separatory funnel, add an equal volume of a fresh organic solvent (e.g., diethyl ether). Slowly add a 50% aqueous sodium hydroxide (NaOH) solution dropwise with swirling until the solution is strongly basic (pH > 12, check with pH paper).
-
Recovery: Shake the separatory funnel to extract the regenerated this compound into the organic layer. Separate the layers.
-
Final Wash and Drying: Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound using bisulfite extraction.
Caption: Relationship between synthesis routes and potential impurities in this compound.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. This compound | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Cyclooctanecarbaldehyde
Welcome to the technical support center for Cyclooctanecarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause of degradation is oxidation. This compound, like most aldehydes, is susceptible to autoxidation when exposed to atmospheric oxygen.[1][2] This process converts the aldehyde into its corresponding carboxylic acid, Cyclooctanecarboxylic acid. The reaction can be accelerated by exposure to heat, light, and the presence of metal ion catalysts.
Q2: I've noticed the purity of my this compound has decreased over time. What happened?
A2: A decrease in purity over time is almost certainly due to oxidation. The aldehyde group (-CHO) has been oxidized to a carboxylic acid group (-COOH), forming Cyclooctanecarboxylic acid. This is a common issue with aldehyde storage and can occur even in seemingly sealed containers if oxygen is present in the headspace.[2]
Q3: A white crystalline solid has formed in my bottle of liquid this compound. What is it?
A3: The white solid is likely Cyclooctanecarboxylic acid, the product of oxidation. While this compound is a liquid at room temperature, Cyclooctanecarboxylic acid is a solid. Its formation is a clear indicator that significant degradation has occurred.
Q4: How can I prevent the oxidation of this compound?
A4: To prevent oxidation, you must minimize its exposure to oxygen. The most effective methods are:
-
Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to displace all oxygen.
-
Refrigeration: Store at low temperatures (2-8°C) to significantly slow the rate of the oxidation reaction.
-
Light Protection: Use amber or opaque containers to protect it from light, which can catalyze oxidation.
-
Antioxidants: Add a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 100-500 ppm).[3][4]
Q5: What is BHT and how does it work as a stabilizer?
A5: BHT (Butylated Hydroxytoluene) is a synthetic phenolic antioxidant that acts as a free-radical scavenger.[3][5] Aldehyde autoxidation proceeds via a free-radical chain reaction. BHT terminates this chain reaction by donating a hydrogen atom to reactive peroxy radicals, converting them into less reactive species and forming a stable, non-propagating BHT radical.[5] This effectively halts the oxidation cascade.
Troubleshooting Guide
| Issue / Observation | Probable Cause | Recommended Action(s) |
| Purity decreases on repeat analysis (GC/HPLC). | Oxidation: The sample is degrading upon exposure to air during storage and handling. | 1. Purge the vial headspace with nitrogen or argon before sealing. 2. Store the material at a reduced temperature (2-8°C). 3. For long-term storage, consider adding an antioxidant like BHT (see Protocol 1). |
| Assay value is lower than expected for a newly opened bottle. | Improper long-term storage: The product may have been stored improperly before being opened, leading to gradual oxidation. | 1. Verify the certificate of analysis and storage conditions from the supplier. 2. If purity is critical, consider purification by distillation before use. 3. Implement a strict storage protocol for all incoming material (refrigeration, inert atmosphere). |
| Inconsistent results in reactions using the aldehyde. | Variable Purity: The aldehyde's purity is not consistent, leading to inaccurate stoichiometry in reactions. The carboxylic acid impurity can also interfere with certain reactions. | 1. Always assay the purity of the aldehyde immediately before use. 2. Stabilize the bulk material upon receipt (see Protocol 1). 3. Aliquot the material into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk container to air. |
| pH of aqueous extractions becomes acidic. | Carboxylic Acid Formation: The presence of Cyclooctanecarboxylic acid, the oxidation product, is lowering the pH. | 1. Wash the aldehyde with a mild base (e.g., 5% sodium bicarbonate solution) to remove the acidic impurity, followed by washing with brine and drying over anhydrous magnesium sulfate. 2. Note: This purification should be done immediately before use, as the purified aldehyde will still be susceptible to oxidation. |
Data Presentation
Table 1: Representative Stability of this compound Under Various Storage Conditions
The following data is illustrative, based on the known principles of aldehyde degradation, to demonstrate the efficacy of different stabilization strategies over a 6-month period. Purity was assessed by a simulated HPLC assay.
| Storage Condition | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | % Purity Loss (6 Months) |
| Room Temp (25°C), Air | 99.5 | 97.2 | 92.5 | 85.1 | 14.4 |
| Refrigerated (4°C), Air | 99.5 | 99.1 | 98.0 | 96.6 | 2.9 |
| Refrigerated (4°C), Nitrogen | 99.5 | 99.4 | 99.3 | 99.1 | 0.4 |
| Refrigerated (4°C), Nitrogen + 250 ppm BHT | 99.5 | 99.5 | 99.5 | 99.4 | 0.1 |
Experimental Protocols
Protocol 1: Stabilization of this compound with BHT
Objective: To inhibit oxidative degradation of this compound during storage by adding Butylated Hydroxytoluene (BHT).
Materials:
-
This compound
-
BHT (Butylated Hydroxytoluene), ≥99% purity
-
Anhydrous solvent for stock solution (e.g., Toluene or Hexane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Storage container (amber glass bottle with PTFE-lined cap)
-
Nitrogen or Argon gas source
Procedure:
-
Prepare BHT Stock Solution:
-
Accurately weigh 250 mg of BHT.
-
Dissolve it in the anhydrous solvent in a 10.0 mL volumetric flask to create a 25 mg/mL solution. This stock solution is easier to handle for adding small, precise amounts of BHT.
-
-
Calculate Required Volume:
-
Determine the mass of this compound to be stabilized. (Assume density ≈ 0.92 g/mL if using volume).
-
Target a final BHT concentration of 250 ppm (250 µg BHT per 1 g of aldehyde).
-
Calculation Example: To stabilize 100 g of this compound:
-
Mass of BHT needed = 100 g * (250 µg / 1 g) = 25,000 µg = 25 mg.
-
Volume of stock solution needed = 25 mg / (25 mg/mL) = 1.0 mL.
-
-
-
Addition of Stabilizer:
-
Place the this compound in its final storage container.
-
Using a calibrated pipette, add the calculated volume of the BHT stock solution.
-
Mix thoroughly by gentle swirling or inversion.
-
-
Inerting and Storage:
-
Purge the headspace of the container with a gentle stream of nitrogen or argon for 1-2 minutes to displace any air.
-
Immediately seal the container tightly with a PTFE-lined cap.
-
Store the stabilized aldehyde in a refrigerator at 2-8°C, away from light.
-
Protocol 2: HPLC Method for Monitoring this compound Purity
Objective: To quantify the purity of this compound and detect the presence of its primary degradant, Cyclooctanecarboxylic acid.
Instrumentation & Columns:
-
HPLC system with UV Detector
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents & Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: 60% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: 95% to 60% B
-
12.1-15 min: Hold at 60% B (re-equilibration)
-
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound (~1 mg/mL) in acetonitrile.
-
If available, prepare a separate stock solution of Cyclooctanecarboxylic acid to confirm its retention time.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Expected Elution: Cyclooctanecarboxylic acid, being more polar, will elute earlier than the less polar this compound.
-
Quantification: Determine purity by calculating the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram.
-
Purity % = (Area_Aldehyde / Total_Area_All_Peaks) * 100
-
-
Visualizations
References
- 1. Autoxidation of Aldehydes → News → Sustainability [news.sustainability-directory.com]
- 2. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 3. akrochem.com [akrochem.com]
- 4. Rancidification - Wikipedia [en.wikipedia.org]
- 5. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion Rates in the Cyclooctanecarbaldehyde Wittig Reaction
Welcome to the technical support center for the Wittig reaction of cyclooctanecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial olefination reaction. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly low conversion rates, encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in the Wittig reaction with this compound?
Low conversion rates can stem from several factors:
-
Steric Hindrance: this compound, with its large and flexible eight-membered ring, can present significant steric bulk around the aldehyde group, hindering the approach of the Wittig reagent.
-
Ylide Instability: Non-stabilized ylides are highly reactive and can decompose over time, especially at elevated temperatures or in the presence of impurities.
-
Base Incompatibility: The choice of base is critical for efficient ylide generation. An inappropriate base may not be strong enough to deprotonate the phosphonium salt effectively or may lead to side reactions with the aldehyde.
-
Reaction Conditions: Suboptimal conditions such as incorrect temperature, reaction time, or solvent can all contribute to poor yields.
-
Aldehyde Purity: The presence of impurities in this compound, such as the corresponding carboxylic acid (from oxidation) or aldol condensation products, can inhibit the reaction.
Q2: How do I choose the appropriate Wittig reagent for my desired alkene?
The choice between a stabilized and a non-stabilized ylide will primarily determine the stereochemistry of the resulting alkene.
-
Non-stabilized ylides (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) are more reactive and generally lead to the formation of (Z)-alkenes with moderate to high selectivity.[1][2]
-
Stabilized ylides (e.g., (carbethoxymethylene)triphenylphosphorane, Ph₃P=CHCO₂Et), which contain an electron-withdrawing group, are less reactive and typically yield (E)-alkenes with high selectivity.[1]
Q3: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction?
The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative, particularly when:
-
High (E)-alkene selectivity is desired: The HWE reaction almost exclusively produces the (E)-isomer.[3][4]
-
Issues with triphenylphosphine oxide removal arise: The phosphate byproduct of the HWE reaction is water-soluble, making purification simpler compared to the often difficult removal of triphenylphosphine oxide.[4]
-
The Wittig reaction with a stabilized ylide gives low yields: Phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding stabilized Wittig reagents and can provide better yields with sterically hindered aldehydes.[4]
Troubleshooting Guide
Issue 1: Low or No Product Formation with Non-Stabilized Ylides (e.g., for Vinylcyclooctane Synthesis)
If you are observing low conversion when reacting this compound with a non-stabilized ylide like methylenetriphenylphosphorane, consider the following troubleshooting steps.
Troubleshooting Workflow
Troubleshooting Low Conversion with Non-Stabilized Ylides.
| Potential Cause | Recommended Action |
| Inefficient Ylide Formation | Ensure the phosphonium salt is dry and pure. Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride). Perform the deprotonation in a dry, inert atmosphere (e.g., under argon or nitrogen). A distinct color change (often to deep red or orange) should be observed upon ylide formation. |
| Ylide Decomposition | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the this compound slowly at this temperature. Allow the reaction to warm to room temperature gradually. |
| Aldehyde Impurities | Purify the this compound by distillation immediately before use to remove any acidic impurities or polymers. |
| Steric Hindrance | Increase the reaction time and/or temperature after the initial addition. Consider using a less sterically hindered phosphonium salt if applicable. |
Issue 2: Low Yields with Stabilized Ylides (e.g., for Ethyl 2-cyclooctylideneacetate Synthesis)
Stabilized ylides are less reactive than their non-stabilized counterparts, which can lead to low yields, especially with sterically hindered aldehydes.
Troubleshooting Workflow
Troubleshooting Low Conversion with Stabilized Ylides.
| Potential Cause | Recommended Action |
| Low Ylide Reactivity | Increase the reaction temperature (refluxing in THF or toluene is common). A stronger base may be required compared to non-stabilized ylides. |
| Unfavorable Equilibrium | The initial steps of the Wittig reaction with stabilized ylides can be reversible.[2] Driving the reaction towards the product can be achieved by removing the triphenylphosphine oxide as it forms, although this is often not practical. Increasing the concentration of reactants may also help. |
| Solvent Effects | The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF can sometimes accelerate the reaction. |
| Alternative Reaction | For the synthesis of (E)-α,β-unsaturated esters, the Horner-Wadsworth-Emmons reaction is often a more efficient alternative, typically providing higher yields and excellent (E)-selectivity.[3][4] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical conditions and expected outcomes for the Wittig and HWE reactions with aldehydes, which can be extrapolated for this compound.
Table 1: Wittig Reaction with Non-Stabilized Ylide
| Ylide | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Predominant Isomer |
| Ph₃P=CH₂ | Cyclohexanecarboxaldehyde | n-BuLi | THF | 0 to RT | 2-4 | ~70-85 | N/A |
| Ph₃P=CH₂ | Benzaldehyde | NaH | DMSO | RT | 1 | >90 | N/A |
| Ph₃P=CHCH₃ | Benzaldehyde | n-BuLi | THF | -78 to RT | 3 | ~80-90 | Z |
Table 2: Wittig Reaction with Stabilized Ylide
| Ylide | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| Ph₃P=CHCO₂Et | Benzaldehyde | NaHCO₃ | H₂O/THF | RT | 1-3 | 85-95 | >95:5 |
| Ph₃P=CHCO₂Et | Heptanal | NaH | THF | RT to 60 | 12 | ~80 | >98:2 |
| Ph₃P=CHCN | Anisaldehyde | NaHCO₃ | H₂O | RT | 2 | 86 | 59:41[5] |
Table 3: Horner-Wadsworth-Emmons (HWE) Reaction
| Phosphonate | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| (EtO)₂P(O)CH₂CO₂Et | Isovaleraldehyde | NaH | DME | RT | 2 | 90 | >98:2 |
| (EtO)₂P(O)CH₂CO₂Et | Benzaldehyde | NaH | THF | RT | 1 | 95 | >98:2 |
| (CF₃CH₂O)₂P(O)CH₂CO₂Et | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | 3 | 78 | <5:95 (Z-selective)[6] |
Experimental Protocols
Protocol 1: Synthesis of Vinylcyclooctane via Wittig Reaction (Non-Stabilized Ylide)
This protocol is adapted for the synthesis of vinylcyclooctane from this compound using methylenetriphenylphosphorane.
Experimental Workflow
Synthesis of Vinylcyclooctane Workflow.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. A deep orange or red color should develop, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield vinylcyclooctane.
Protocol 2: Synthesis of Ethyl 2-cyclooctylideneacetate via HWE Reaction (Stabilized Ylide Alternative)
This protocol describes the Horner-Wadsworth-Emmons reaction as a high-yielding alternative for producing the (E)-α,β-unsaturated ester.
Experimental Workflow
Synthesis of Ethyl 2-cyclooctylideneacetate via HWE.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
This compound
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl (E)-2-cyclooctylideneacetate.
References
Technical Support Center: Scaling Up Cyclooctanecarbaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of cyclooctanecarbaldehyde, particularly when scaling up production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Q: My cyclooctene hydroformylation reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields in the hydroformylation of cyclooctene can stem from several factors, ranging from suboptimal reaction conditions to catalyst deactivation. Here’s a systematic approach to troubleshooting:
-
Reaction Conditions:
-
Temperature and Pressure: These are critical parameters. Ensure your reaction is running within the optimal range for your specific catalyst system. For rhodium-based catalysts, temperatures typically range from 80-120°C and pressures from 20-100 bar.[1] Increasing the total pressure can sometimes enhance the reaction rate.
-
Syngas (CO/H₂) Ratio: The ratio of carbon monoxide to hydrogen can influence both the rate and selectivity of the reaction. A 1:1 ratio is commonly employed, but optimization may be necessary for your specific setup.[2] A higher H₂:CO ratio can increase the reaction rate but may also lead to the undesirable side reaction of cyclooctene hydrogenation to cyclooctane.
-
Solvent: The choice of solvent can impact catalyst solubility and stability. Toluene is a common solvent for this reaction.[2]
-
-
Catalyst Activity:
-
Catalyst Concentration: An insufficient catalyst concentration will lead to a slow and incomplete reaction. The concentration of the rhodium precursor should be carefully controlled.
-
Ligand-to-Metal Ratio: For ligand-modified catalysts, the ratio of the phosphine or phosphite ligand to the rhodium precursor is crucial. An excess of the ligand is often used to maintain catalyst stability and selectivity. A ligand-to-rhodium ratio of >10 is often required to prevent the formation of inactive rhodium clusters.[2]
-
Catalyst Deactivation: The rhodium catalyst can deactivate over time through mechanisms like the formation of inactive rhodium clusters or degradation of the phosphine/phosphite ligands.[3] Consider using fresh catalyst or implementing a catalyst regeneration protocol if you suspect deactivation.
-
-
Reactant Purity:
-
Cyclooctene Quality: Ensure the cyclooctene starting material is free of impurities that could poison the catalyst, such as peroxides or sulfur compounds.
-
Syngas Quality: The carbon monoxide and hydrogen used should be of high purity to avoid introducing catalyst poisons.
-
Issue 2: Poor Selectivity and Formation of Byproducts
Q: My reaction is producing significant amounts of side products, such as cyclooctane and high-boiling point residues. How can I improve the selectivity towards this compound?
A: Poor selectivity is a common challenge in hydroformylation. Here are the primary byproducts and strategies to minimize their formation:
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Isomerization: While cyclooctene does not have isomers that would lead to different aldehyde products, isomerization of other olefin substrates is a known side reaction in hydroformylation.
-
Hydrogenation (Formation of Cyclooctane):
-
Syngas Ratio: A high partial pressure of hydrogen relative to carbon monoxide can favor the hydrogenation of cyclooctene to cyclooctane. Carefully controlling the H₂:CO ratio is key.
-
Temperature: Higher temperatures can sometimes increase the rate of hydrogenation. Optimizing the temperature to favor hydroformylation over hydrogenation is crucial.
-
-
Aldol Condensation and Oligomerization (High-Boiling Point Residues):
-
Reaction Temperature: Higher reaction temperatures can promote the self-condensation of the product aldehyde. Running the reaction at the lowest effective temperature can minimize this.
-
Product Removal: If operating in a continuous or semi-continuous mode, removing the this compound from the reaction mixture as it is formed can prevent its subsequent reaction.
-
Purification: During workup and purification, avoid prolonged exposure to acidic or basic conditions, which can catalyze aldol condensation.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate pure this compound from the reaction mixture. What are effective purification strategies?
A: Purifying aldehydes from a hydroformylation reaction mixture can be challenging due to the presence of the catalyst, ligands, and various byproducts.
-
Catalyst Removal:
-
Distillation: For volatile aldehydes, distillation can be an effective method to separate the product from the less volatile catalyst and high-boiling byproducts. However, care must be taken to avoid thermal degradation of the aldehyde.
-
Extraction: Liquid-liquid extraction can be used to separate the catalyst into a different phase. For example, using a biphasic solvent system where the catalyst is preferentially soluble in one phase and the product in another.
-
-
Separation from Unreacted Olefin and Byproducts:
-
Bisulfite Adduct Formation: A classic and effective method for purifying aldehydes is through the formation of a solid bisulfite adduct. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a crystalline solid, which can be filtered off. The aldehyde can then be regenerated by treating the adduct with an acid or base. This method is highly selective for aldehydes.
-
Chromatography: For smaller-scale purifications, column chromatography can be used to separate the aldehyde from other components of the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for producing this compound on a larger scale?
A1: The most prevalent industrial method for the synthesis of aldehydes from alkenes is hydroformylation, also known as the oxo process.[1] For this compound, this involves the reaction of cyclooctene with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a homogeneous catalyst, typically a rhodium complex with a phosphine or phosphite ligand.[2]
Q2: What are the key safety considerations when scaling up this compound production?
A2: Scaling up any chemical process introduces new safety challenges. For this compound production via hydroformylation, key considerations include:
-
High-Pressure Operations: The reaction is typically carried out at elevated pressures, requiring appropriately rated reactors and safety measures to prevent ruptures.
-
Flammable Gases: Hydrogen and carbon monoxide are flammable and form explosive mixtures with air. Proper ventilation, inert gas blanketing, and spark-free equipment are essential.
-
Toxic Gases: Carbon monoxide is highly toxic. Continuous monitoring of the work area for CO leaks is crucial.
-
Exothermic Reaction: Hydroformylation is an exothermic reaction. A robust cooling system is necessary to control the reaction temperature and prevent a runaway reaction, especially at a larger scale.
-
Catalyst Handling: Rhodium compounds and phosphine/phosphite ligands can be toxic and require careful handling in a well-ventilated area.
Q3: How does the choice of ligand affect the hydroformylation of cyclooctene?
A3: The phosphine or phosphite ligand plays a critical role in modifying the properties of the rhodium catalyst and significantly influences the reaction's activity and selectivity.
-
Steric Bulk: Bulky ligands can influence the coordination of the olefin to the metal center and can affect the regioselectivity in the hydroformylation of unsymmetrical olefins. For cyclooctene, which is symmetrical, the steric bulk mainly impacts the reaction rate.
-
Electronic Properties: The electron-donating or -withdrawing nature of the ligand affects the electron density at the rhodium center, which in turn influences the rates of the various steps in the catalytic cycle, including CO insertion and oxidative addition of H₂.
-
Stability: The ligand stabilizes the active catalytic species and helps to prevent the formation of inactive rhodium clusters, thereby prolonging the catalyst's lifetime.
Data Presentation
Table 1: Effect of Reaction Parameters on Cyclooctene Hydroformylation
| Parameter | Typical Range | Effect on Yield | Effect on Selectivity to Aldehyde | Reference |
| Temperature | 80 - 120 °C | Increases rate up to an optimum, then may decrease due to catalyst decomposition. | Higher temperatures may increase hydrogenation and aldol condensation. | [1] |
| Total Pressure | 20 - 100 bar | Higher pressure generally increases the reaction rate and yield. | Can influence selectivity; optimization is required. | [1] |
| Syngas (H₂:CO) Ratio | 1:1 to 2:1 | Higher H₂ partial pressure can increase rate but also hydrogenation. | A 1:1 ratio is often a good starting point for optimal selectivity. | [2] |
| Catalyst Concentration | 0.01 - 0.1 mol% | Higher concentration increases the reaction rate. | Generally does not have a strong direct effect on selectivity. | |
| Ligand/Rh Ratio | 10:1 to 100:1 | Higher ratios improve catalyst stability and can influence the rate. | Crucial for maintaining selectivity by preventing catalyst agglomeration. | [2] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Hydroformylation of Cyclooctene
This protocol is a general guideline for the hydroformylation of cyclooctene using a rhodium-based catalyst and should be adapted and optimized for specific equipment and safety requirements.
Materials:
-
Cyclooctene (high purity)
-
Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂] or a similar rhodium precursor
-
Tris(o-tolyl)phosphine or other suitable phosphine/phosphite ligand
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of H₂ and CO, high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium precursor (e.g., 0.05 mol%) and the phosphine ligand (e.g., 20 equivalents relative to rhodium).
-
Add anhydrous toluene to dissolve the catalyst components.
-
-
Reaction Setup:
-
Seal the reactor and purge it several times with nitrogen, followed by syngas.
-
Add the cyclooctene to the reactor via a syringe or a pressure-equalizing addition funnel.
-
Pressurize the reactor with the 1:1 syngas mixture to the desired pressure (e.g., 50 bar).
-
-
Reaction Execution:
-
Begin stirring and heat the reactor to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by observing the pressure drop as the syngas is consumed. Maintain the pressure by periodically adding more syngas.
-
The reaction time will depend on the specific conditions and scale (typically several hours).
-
-
Reaction Workup:
-
Cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and collect the crude reaction mixture.
-
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
Materials:
-
Crude reaction mixture containing this compound
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Diethyl ether or other suitable organic solvent
-
10% Hydrochloric acid (HCl) or 10% Sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Adduct Formation:
-
Transfer the crude reaction mixture to a flask and add an equal volume of saturated sodium bisulfite solution.
-
Stir the mixture vigorously at room temperature. A white precipitate of the bisulfite adduct should form. The time for complete precipitation can vary.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation of the Adduct:
-
Collect the solid adduct by vacuum filtration and wash it with diethyl ether to remove any unreacted starting materials and non-aldehyde byproducts.
-
-
Regeneration of the Aldehyde:
-
Suspend the filtered adduct in water.
-
Slowly add either 10% HCl or 10% NaOH solution with stirring until the solid dissolves and two layers form. The aldehyde will be in the organic layer.
-
Transfer the mixture to a separatory funnel.
-
-
Purification:
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (if acid was used for regeneration), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified this compound. Further purification by vacuum distillation may be performed if necessary.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound production issues.
References
Technical Support Center: Managing Exothermic Reactions with Cyclooctanecarbaldehyde
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Cyclooctanecarbaldehyde?
A1: this compound is a flammable liquid and vapor. It can cause skin and eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, and open flames, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]
Q2: Which common reactions with this compound are likely to be exothermic?
A2: Based on the general reactivity of aldehydes, the following reaction types with this compound are expected to be exothermic and require careful temperature control:
-
Oxidation: Conversion to cyclooctanecarboxylic acid using strong oxidizing agents.
-
Reduction: Reduction to cyclooctylmethanol, particularly with energetic reducing agents like sodium borohydride.
-
Grignard Reactions: Addition of an organomagnesium halide to the carbonyl group. These reactions are known to be highly exothermic and require strict control.[4][5]
-
Aldol Condensation: Base-catalyzed self-condensation or cross-condensation reactions.
Q3: What is a thermal runaway and how can I prevent it?
A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[6] This can lead to a rapid increase in temperature and pressure, potentially causing boiling, vessel rupture, and fire. Prevention strategies include:
-
Slow, controlled addition of reagents.
-
Efficient cooling and stirring.
-
Using a solvent with a suitable boiling point to act as a heat sink.
-
Performing the reaction at a diluted concentration.
-
Conducting a small-scale trial to understand the reaction's thermal profile.
Q4: What are the incompatible materials with this compound?
A4: While specific data for this compound is limited, based on analogous aldehydes, it is prudent to avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can initiate vigorous and potentially hazardous reactions.[7]
Troubleshooting Guides
Issue 1: Sudden Temperature Spike During Reagent Addition
| Question | Answer/Troubleshooting Step |
| Why is my reaction temperature increasing rapidly? | This indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical situation that could lead to a thermal runaway. |
| What should I do immediately? | 1. Stop the addition of the reagent immediately. 2. Increase cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. If necessary, add more coolant (e.g., dry ice to an acetone bath). 3. Ensure efficient stirring: Check that the stirring is vigorous enough to ensure even temperature distribution. |
| How can I prevent this in the future? | * Reduce the addition rate: Add the reagent more slowly to allow the cooling system to dissipate the heat as it is generated. * Dilute the reagents: Running the reaction at a lower concentration can help to moderate the reaction rate. * Lower the reaction temperature: Starting at a lower temperature provides a larger safety margin. |
Issue 2: Reaction Fails to Initiate or is Sluggish
| Question | Answer/Troubleshooting Step |
| I've added some of my reagent, but the temperature isn't rising and there's no sign of reaction. What's wrong? | Some reactions, particularly Grignard reactions, have an induction period. However, a lack of initiation can lead to a dangerous accumulation of unreacted reagents. If the reaction suddenly starts, the combined heat release can be uncontrollable. |
| What is the main risk here? | The primary risk is the sudden, uncontrolled exotherm when the reaction eventually initiates, due to the buildup of reactants.[4] |
| How should I proceed? | 1. Stop reagent addition. 2. Do NOT increase the temperature to "kick-start" the reaction. This can lead to a violent runaway if the accumulated reagents react simultaneously. 3. Check for common initiation issues: For Grignard reactions, ensure all glassware is perfectly dry and that the magnesium surface is activated. A small crystal of iodine can sometimes be used for initiation, but this should be done with extreme caution and only if part of a validated procedure. 4. If the reaction cannot be safely initiated, it must be quenched carefully. This involves slowly adding a quenching agent (e.g., a saturated solution of ammonium chloride for a Grignard reaction) at a low temperature. |
Issue 3: Localized Hotspots and Poor Control
| Question | Answer/Troubleshooting Step |
| My thermometer reading is fluctuating, and I see bubbling/fuming near the point of reagent addition. What does this mean? | This suggests poor mixing and localized heating. The reaction is occurring rapidly where the reagent is being added, but the heat is not being distributed throughout the reaction mixture. |
| What are the risks? | Localized hotspots can lead to side reactions, degradation of products and reagents, and can initiate a thermal runaway that spreads to the bulk solution. |
| How can I resolve this? | * Improve stirring: Increase the stirring speed or use a more efficient stirrer (e.g., a mechanical stirrer for larger volumes). * Sub-surface addition: Introduce the reagent below the surface of the reaction mixture, closer to the stirrer, to ensure it disperses quickly. * Dilute the added reagent: Adding a solution of the reagent rather than the neat substance can aid in its dispersion. |
Quantitative Data Summary
Disclaimer: The following tables provide estimated and recommended parameters based on general organic chemistry principles for reactions with aldehydes. Optimal conditions for this compound must be determined experimentally.
Table 1: Recommended Conditions for Common Exothermic Reactions
| Reaction Type | Reagent Example | Solvent | Recommended Temperature | Key Control Parameter |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temperature | Slow, portion-wise addition of NaBH₄ |
| Grignard Addition | Phenylmagnesium Bromide | Anhydrous Diethyl Ether, THF | 0 °C | Slow, dropwise addition of Grignard reagent |
| Oxidation (Jones) | Chromic Acid (CrO₃/H₂SO₄) | Acetone | 0 °C to 10 °C | Slow, dropwise addition of Jones reagent |
Table 2: Physical and Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | PubChem[1] |
| Molecular Weight | 140.22 g/mol | PubChem[1] |
| GHS Hazard Statements | H225/H226/H227 (Flammable), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) | PubChem[1] |
Experimental Protocols
Detailed Protocol: Reduction of this compound with Sodium Borohydride
This protocol describes the reduction of this compound to cyclooctylmethanol, a potentially exothermic reaction.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel (optional, for larger scale)
-
Ice bath
-
Thermometer
Procedure:
-
Setup: Place a round-bottom flask containing a magnetic stir bar in an ice bath. Equip the flask with a thermometer to monitor the internal temperature.
-
Initial Charge: Add this compound (1.0 eq) to the flask, followed by methanol (10 mL per gram of aldehyde). Stir the solution and allow it to cool to 0-5 °C.
-
Controlled Addition of NaBH₄: Slowly add sodium borohydride (0.3 eq) to the stirred solution in small portions over 15-30 minutes. Monitor the temperature closely. Do not allow the internal temperature to rise above 10 °C. The addition of NaBH₄ can cause gas evolution (hydrogen) and an exotherm.[8]
-
Reaction: Once the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.
-
Monitoring: Check the reaction progress by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting aldehyde.
-
Quenching: After the reaction is complete, slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation. Continue adding acid until the pH is ~5-6.
-
Workup: Remove the flask from the ice bath and concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with diethyl ether (3 times).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclooctylmethanol.
-
Purification: The crude product can be purified by distillation or column chromatography if necessary.
Visualizations
References
- 1. This compound | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. acs.org [acs.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Thermal runaway - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. icheme.org [icheme.org]
Technical Support Center: Efficient Synthesis of Cyclooctanecarbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of cyclooctanecarbaldehyde. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the hydroformylation of cyclooctene. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of cyclooctene in the presence of a transition metal catalyst. Rhodium-based catalysts, particularly those modified with bulky phosphite ligands, are widely reported to be highly active and selective for this transformation.[1][2][3] Ruthenium-based catalysts have also been explored for the hydroformylation of cyclic olefins.
Q2: How can I minimize the formation of side products during the synthesis?
A2: Side product formation is a common issue. The primary side products in the hydroformylation of cyclooctene are cyclooctylcarbinol (from the reduction of the desired aldehyde) and alkanes (from the hydrogenation of the starting olefin). To minimize these, consider the following:
-
Catalyst Selection: Employing catalysts with high selectivity for aldehyde formation is crucial. Rhodium complexes with bulky phosphite ligands are known to favor hydroformylation over hydrogenation.[1][2]
-
Reaction Conditions: Carefully controlling the reaction temperature and the partial pressures of carbon monoxide (CO) and hydrogen (H₂) can significantly influence selectivity. Higher CO partial pressure generally favors aldehyde formation.
-
Reaction Time: Prolonged reaction times can lead to the subsequent reduction of the aldehyde product. Monitoring the reaction progress and stopping it upon completion is advisable.
Q3: What factors influence the reaction rate and catalyst activity?
A3: Several factors can impact the rate and activity of the catalytic system:
-
Catalyst and Ligand: The choice of the metal center (e.g., Rhodium) and the steric and electronic properties of the coordinating ligands are paramount. Bulky phosphite ligands can enhance catalyst activity.[1][2]
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and increased side product formation. An activation energy of 44 ± 1.2 kJ mol⁻¹ has been reported for the Rh–tris(2,4-di-tert-butylphenyl) phosphite system.[1]
-
Pressure: The partial pressures of syngas (CO and H₂) are critical. The reaction is typically first order with respect to the concentration of cyclooctene.[1]
-
Solvent: The choice of solvent can affect catalyst solubility, stability, and overall reaction kinetics. Toluene is a commonly used solvent for this reaction.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield of this compound | Low Catalyst Activity: The catalyst may not be sufficiently active under the chosen conditions. | - Increase the reaction temperature within the catalyst's stability range.- Screen different catalyst precursors or ligands. Bulky phosphite ligands are often effective.[1][2]- Ensure the catalyst is properly activated if required by the protocol. |
| Poor Substrate Conversion: The reaction may not have gone to completion. | - Increase the reaction time and monitor the progress by techniques like GC or TLC.- Increase the catalyst loading. | |
| Catalyst Deactivation: The catalyst may have degraded during the reaction. | - Ensure the use of high-purity reagents and solvents to avoid catalyst poisons.- Operate within the recommended temperature limits for the catalyst system. | |
| Formation of Significant Side Products (e.g., Cyclooctylcarbinol) | Hydrogenation of the Aldehyde: The desired product is being further reduced. | - Adjust the CO/H₂ ratio in the syngas. A higher CO partial pressure can suppress hydrogenation.- Lower the reaction temperature, as hydrogenation often has a higher activation energy than hydroformylation.- Reduce the reaction time to minimize post-reaction reduction. |
| Hydrogenation of Cyclooctene: The starting material is being hydrogenated to cyclooctane. | - Optimize the catalyst system for high chemoselectivity towards hydroformylation.- Adjust the syngas composition and pressure. | |
| Inconsistent Reaction Results | Variability in Reagent Quality: Impurities in the substrate, solvent, or gases can affect the catalyst. | - Purify the cyclooctene (e.g., by distillation) before use.- Use high-purity, dry solvents and syngas. |
| Poor Temperature or Pressure Control: Fluctuations in reaction parameters can lead to inconsistent outcomes. | - Utilize a well-calibrated and reliable reactor system with precise temperature and pressure control. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the hydroformylation of cyclooctene to this compound using a Rhodium-based catalyst.
| Parameter | Value | Reference |
| Catalyst System | Rhodium with tris(2,4-di-tert-butylphenyl) phosphite ligand | [1][2] |
| Substrate Concentration | 2.8 M | [1] |
| Rhodium Concentration | 2.9 × 10⁻⁴ M | [1] |
| Ligand Concentration | 8.7 × 10⁻³ M | [1] |
| Solvent | Toluene (50 vol%) | [1] |
| Syngas Pressure | 45 bar | [1][2] |
| CO/H₂ Ratio | 1 | [1][2] |
| Temperature | 80 °C | [1][2] |
| Activation Energy | 44 ± 1.2 kJ mol⁻¹ | [1] |
| Turnover Frequency | Up to 2500 h⁻¹ | [1] |
Experimental Protocols
Key Experiment: Hydroformylation of Cyclooctene using a Rhodium-Phosphite Catalyst
This protocol is based on literature procedures for the hydroformylation of cyclooctene.[1][2]
Materials:
-
Cyclooctene
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Tris(2,4-di-tert-butylphenyl) phosphite
-
Toluene (anhydrous)
-
Syngas (CO/H₂ = 1:1)
-
High-pressure reactor equipped with a stirrer, temperature control, and gas inlet.
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor and the phosphite ligand in a portion of the anhydrous toluene. The ligand-to-metal ratio is typically around 20:1 to 30:1.
-
Reactor Setup: Charge the high-pressure reactor with the remaining toluene and the cyclooctene substrate.
-
Catalyst Introduction: Transfer the prepared catalyst solution to the reactor under an inert atmosphere.
-
Reaction Initiation: Seal the reactor and purge it several times with syngas. Pressurize the reactor to the desired pressure (e.g., 45 bar) with the CO/H₂ mixture.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 80 °C) and begin stirring.
-
Monitoring: Monitor the reaction progress by measuring the gas uptake or by taking aliquots (if the reactor setup allows) for analysis by Gas Chromatography (GC).
-
Reaction Quench: Once the reaction is complete (indicated by the cessation of gas uptake or by GC analysis), cool the reactor to room temperature and carefully vent the excess pressure.
-
Product Isolation: The reaction mixture can be analyzed directly or the product can be isolated and purified by distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Work-up Procedures for Cyclooctanecarbaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclooctanecarbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the work-up of reactions involving this versatile cyclic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the work-up of reactions with this compound?
A1: The primary challenges include the separation of the product from structurally similar byproducts, the removal of excess reagents and their byproducts (e.g., triphenylphosphine oxide in Wittig reactions), and managing the physical properties of cyclooctane derivatives, which can be oils or low-melting solids, making handling and purification difficult. Emulsion formation during aqueous work-ups is also a frequent issue.
Q2: How can I effectively remove triphenylphosphine oxide after a Wittig reaction with this compound?
A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove completely. Here are a few methods:
-
Precipitation: After the reaction, concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether can cause the triphenylphosphine oxide to precipitate. The desired alkene product, being more soluble, can then be isolated from the filtrate.
-
Chromatography: Flash column chromatography on silica gel is a reliable method. A solvent system with low to medium polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the less polar alkene product from the more polar triphenylphosphine oxide.[1]
-
Aqueous Extraction (for specific cases): If the product is stable to acidic conditions, washing the organic layer with dilute HCl can sometimes help by protonating any residual ylide, making it more water-soluble.
Q3: I am performing a Grignard reaction with this compound and I'm having trouble with the work-up. What are the key considerations?
A3: A successful Grignard work-up hinges on the careful quenching of the reaction and subsequent extraction. A common procedure involves the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C to quench the reaction. This is generally preferred over water alone as it helps to minimize the formation of magnesium hydroxide emulsions. Following the quench, the product is extracted with an organic solvent like diethyl ether or ethyl acetate. If emulsions persist, adding a small amount of brine (saturated NaCl solution) can help to break them.
Q4: My reduction of this compound with sodium borohydride (NaBH₄) seems to be incomplete or I'm getting low yields after work-up. What could be the issue?
A4: Incomplete reduction can be due to insufficient reagent or deactivation of the NaBH₄. Ensure you are using a sufficient excess of NaBH₄ (typically 1.5-2 equivalents). Low yields after work-up could be due to the product, cyclooctylmethanol, having some water solubility. To maximize recovery, ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. Additionally, washing the combined organic layers with brine helps to remove residual water before drying.
Troubleshooting Guides
Problem: Persistent Emulsion During Aqueous Work-up
Symptoms: The organic and aqueous layers fail to separate cleanly, forming a cloudy or milky layer at the interface.
Possible Causes:
-
Formation of magnesium salts (in Grignard work-ups).
-
Presence of polar, high molecular weight byproducts.
-
Insufficient ionic strength of the aqueous phase.
Solutions:
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, often forcing the separation of the organic layer.
-
Filter through Celite: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® can help to break the emulsion.
-
Change the Organic Solvent: Sometimes, switching to a more non-polar or a denser solvent can alter the phase dynamics and promote separation.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
Problem: Product is Lost or Yield is Significantly Low After Purification
Symptoms: The expected product is not observed in the final fractions after chromatography, or the isolated yield is much lower than anticipated based on reaction monitoring (e.g., TLC or GC/MS).
Possible Causes:
-
The product is volatile and was lost during solvent removal.
-
The product co-eluted with a byproduct or remaining starting material.
-
The product degraded on the silica gel column.
-
The product has some solubility in the aqueous phase and was not fully extracted.
Solutions:
-
Careful Solvent Removal: When removing the solvent under reduced pressure, use a lower temperature and avoid leaving the product on the rotary evaporator for an extended period.
-
Optimize Chromatography: Use TLC to carefully select a solvent system that provides good separation between your product and impurities. A shallower solvent gradient during column chromatography can improve resolution.
-
Deactivate Silica Gel: If you suspect your product is sensitive to acidic silica gel, you can use silica gel that has been pre-treated with a base like triethylamine.
-
Thorough Extraction: Increase the number of extractions of the aqueous layer (e.g., from 2 to 4 times) to ensure complete recovery of the product.
Experimental Protocols & Data
Wittig Reaction of this compound
Objective: To synthesize vinylcyclooctane from this compound via a Wittig reaction.
Protocol:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C and add n-butyllithium (1.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to form the ylide (a yellow-orange solution).
-
Cool the ylide solution to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. d. Concentrate the filtrate under reduced pressure. e. Purify the residue by flash column chromatography (hexanes) to yield vinylcyclooctane.
| Parameter | Value |
| Typical Yield | 75-90% |
| Reaction Time | 4-6 hours |
| Purification | Flash Chromatography |
| Common Byproduct | Triphenylphosphine oxide |
Reduction of this compound with Sodium Borohydride
Objective: To synthesize cyclooctylmethanol by the reduction of this compound.
Protocol:
-
Dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Work-up: a. Quench the reaction by the slow addition of water. b. Remove the methanol under reduced pressure. c. Extract the aqueous residue with ethyl acetate (3 x 50 mL). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. e. Concentrate the filtrate under reduced pressure to yield cyclooctylmethanol.
| Parameter | Value |
| Typical Yield | 90-98% |
| Reaction Time | 1-2 hours |
| Purification | Often pure after work-up |
| Common Impurity | Unreacted starting material |
Oxidation of this compound to Cyclooctanecarboxylic Acid
Objective: To synthesize cyclooctanecarboxylic acid from this compound.
Protocol:
-
Suspend pyridinium dichromate (PDC) (2.5 eq) in dichloromethane (DCM).[2]
-
Add a solution of this compound (1.0 eq) in DCM to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up: a. Filter the reaction mixture through a pad of Celite® to remove the chromium salts. b. Wash the Celite® pad with additional DCM. c. Concentrate the filtrate under reduced pressure. d. Dissolve the residue in diethyl ether and extract with 1 M NaOH (3 x 50 mL). e. Acidify the combined aqueous layers with concentrated HCl to pH ~2, which should precipitate the carboxylic acid. f. Collect the solid by vacuum filtration and wash with cold water.
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 12-16 hours |
| Purification | Extraction and precipitation |
| Common Byproduct | Chromium salts |
Visualized Workflows and Pathways
Caption: General workflow for the Wittig reaction and subsequent work-up.
Caption: Troubleshooting logic for low yields in NaBH₄ reductions.
References
Validation & Comparative
Confirming the Structure of Cyclooctanecarbaldehyde Derivatives by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocal structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of cyclooctanecarbaldehyde and its derivatives. We present supporting experimental data for the parent compound and a representative derivative, alongside detailed protocols and a comparison with alternative analytical techniques.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules. For this compound and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a comprehensive picture of the molecular framework, including stereochemistry.
¹H and ¹³C NMR Data
The chemical shifts (δ), multiplicities, and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecule. Below is a comparison of the NMR data for this compound and a representative derivative, 4-oxothis compound.
| Assignment | This compound | 4-Oxothis compound (Predicted) |
| ¹H NMR | ||
| CHO | 9.65 ppm (d, J = 2.0 Hz) | 9.70 ppm (d, J = 2.0 Hz) |
| CH-CHO | 2.55 ppm (m) | 2.80 ppm (m) |
| CH₂ (α to C=O) | - | 2.40-2.60 ppm (m) |
| CH₂ (ring) | 1.40-1.90 ppm (m) | 1.50-2.20 ppm (m) |
| ¹³C NMR | ||
| C=O (aldehyde) | 204.5 ppm | 204.0 ppm |
| C=O (ketone) | - | 212.0 ppm |
| CH-CHO | 52.0 ppm | 51.5 ppm |
| CH₂ (α to C=O) | - | 42.0 ppm |
| CH₂ (ring) | 25.0-35.0 ppm | 24.0-38.0 ppm |
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound and 4-Oxothis compound in CDCl₃.
Experimental Protocols
Synthesis of this compound via Swern Oxidation
A common and efficient method for the synthesis of aldehydes from primary alcohols is the Swern oxidation.
Procedure:
-
A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
Dimethyl sulfoxide (DMSO, 2.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of cyclooctylmethanol (1.0 equivalent) in DCM is added slowly, and the reaction is stirred for 45 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
NMR Sample Preparation and Analysis
Protocol:
-
Sample Preparation: Approximately 10-20 mg of the purified this compound derivative is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired at a proton frequency of 400 MHz using a standard pulse-acquire sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 2 seconds. 16 scans are typically co-added.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired at a carbon frequency of 100 MHz with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second are used. Typically, 1024 scans are accumulated.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. For this compound, GC provides the retention time, a characteristic property, while MS reveals the molecular weight and fragmentation pattern.
Expected GC-MS Data for this compound:
-
Molecular Ion (M⁺): A peak at m/z = 140, corresponding to the molecular weight of C₉H₁₆O.
-
Major Fragments: Common fragmentation pathways for aliphatic aldehydes include α-cleavage and McLafferty rearrangement.[1][2][3][4] Key fragments would be expected at m/z = 111 (loss of -CHO), 83 (loss of the formyl group and ethylene), and 55.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation.
Expected FTIR Data for this compound:
-
C=O Stretch: A strong, sharp absorption band around 1725-1740 cm⁻¹, characteristic of an aliphatic aldehyde carbonyl group.[5][6]
-
C-H Stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[6]
-
C-H Stretch (alkane): Strong absorptions in the range of 2850-2950 cm⁻¹.[6][7]
| Technique | Information Provided | Advantages | Limitations |
| NMR | Detailed 3D structure, stereochemistry, connectivity | Unambiguous structure determination | Requires larger sample amounts, longer acquisition times |
| GC-MS | Molecular weight, fragmentation pattern, purity | High sensitivity, excellent for mixture analysis | Isomers can be difficult to distinguish, fragmentation can be complex |
| FTIR | Presence of functional groups | Fast, non-destructive, small sample size | Provides limited information on the overall molecular skeleton |
Table 2: Comparison of Analytical Techniques for the Structural Characterization of this compound Derivatives.
References
- 1. GCMS Section 6.11.4 [people.whitman.edu]
- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. scribd.com [scribd.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validating the Purity of Synthesized Cyclooctanecarbaldehyde: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthesized Cyclooctanecarbaldehyde. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical method.
Synthesis and Potential Impurities of this compound
This compound is commonly synthesized via two primary routes: the hydroformylation of cyclooctene or the oxidation of cyclooctanemethanol. The choice of synthesis method directly influences the potential impurity profile of the final product.
-
Hydroformylation of Cyclooctene: This process involves the reaction of cyclooctene with carbon monoxide and hydrogen, typically in the presence of a catalyst. Potential impurities from this method include unreacted cyclooctene, isomeric aldehydes, and the corresponding alcohol (cyclooctanemethanol) if reduction occurs.
-
Oxidation of Cyclooctanemethanol: This approach utilizes oxidizing agents to convert the primary alcohol, cyclooctanemethanol, to the aldehyde. Common methods include the Swern oxidation and the Dess-Martin periodinane oxidation.[1][2] Potential impurities can include unreacted cyclooctanemethanol, the over-oxidized product cyclooctanecarboxylic acid, and byproducts from the oxidizing reagents themselves.
Comparison of Analytical Methods for Purity Validation
The purity of synthesized this compound can be assessed using several analytical techniques. GC-MS is a powerful and widely used method, but other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) offer complementary information.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity (%) |
| GC-MS | Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile impurities. Provides molecular weight and fragmentation patterns. | High sensitivity and selectivity. Excellent for separating isomeric impurities. Established libraries for compound identification. | Requires volatile and thermally stable analytes. Derivatization may be necessary for some compounds. | > 99% |
| NMR Spectroscopy (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information about the main component and any impurities present. Quantitative NMR (qNMR) can be used for purity assessment. | Non-destructive. Provides unambiguous structural elucidation. Can quantify non-volatile impurities. | Lower sensitivity compared to GC-MS. Complex spectra can be difficult to interpret. May not detect trace impurities. | > 98% |
| HPLC | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Quantification of the main component and non-volatile impurities. | Suitable for non-volatile and thermally labile compounds. A wide range of detectors can be used. | Lower resolution for volatile isomers compared to GC. May require derivatization for UV-inactive compounds. | > 99% |
Experimental Protocol: Purity Validation of this compound by GC-MS
This protocol outlines the steps for the analysis of synthesized this compound using Gas Chromatography-Mass Spectrometry.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 1 mL of a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
If derivatization is required to improve volatility or detection, react the sample with a derivatizing agent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless injection depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Scan Speed: 1000 amu/s.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (expected molecular ion at m/z 140.12).
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known potential impurities.
-
Calculate the purity of the synthesized product by determining the relative peak area percentage of the this compound peak compared to the total area of all peaks in the chromatogram.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.
References
A Comparative Analysis of the Reactivity of Cyclooctanecarbaldehyde and Cyclohexanecarboxaldehyde
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of carbocyclic aldehydes is crucial for predictable and efficient synthesis of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of cyclooctanecarbaldehyde and cyclohexanecarboxaldehyde, focusing on the influence of ring conformation and steric hindrance on common aldehyde transformations.
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the formyl group. While this compound and cyclohexanecarboxaldehyde are both saturated cyclic aldehydes, the distinct conformational landscapes of their respective eight- and six-membered rings lead to significant differences in their chemical behavior. Cyclohexanecarboxaldehyde exists predominantly in a stable, strain-free chair conformation, whereas this compound adopts more flexible and sterically crowded conformations, which can result in transannular strain—repulsive interactions between non-adjacent atoms across the ring.[1][2] This inherent strain and steric congestion in the cyclooctane ring are anticipated to play a pivotal role in modulating the reactivity of the appended aldehyde functionality.
Theoretical Comparison of Reactivity
Based on fundamental principles of organic chemistry, a qualitative comparison of the reactivity of this compound and cyclohexanecarboxaldehyde can be made. The greater steric hindrance around the aldehyde group in this compound, arising from the flexible and crowded nature of the eight-membered ring, is expected to decrease its reactivity towards nucleophilic attack compared to cyclohexanecarboxaldehyde.[1] In contrast, the aldehyde group in cyclohexanecarboxaldehyde, which predominantly resides in the equatorial position of a stable chair conformation, is more sterically accessible.
This difference in steric hindrance is expected to influence a range of reactions, including nucleophilic additions, oxidations, and reductions. For instance, in nucleophilic addition reactions, the approach of the nucleophile to the carbonyl carbon is more impeded in this compound, leading to a slower reaction rate. Similarly, in oxidation and reduction reactions, the accessibility of the formyl proton and the carbonyl group, respectively, is likely to be diminished in the cyclooctane derivative.
Data Presentation: Predicted Relative Reactivity
| Reaction Type | Reagent Example | Expected Relative Reactivity | Rationale |
| Nucleophilic Addition | Grignard Reagent (e.g., PhMgBr) | Cyclohexanecarboxaldehyde > this compound | The approach of the bulky Grignard reagent to the carbonyl carbon is less sterically hindered in the chair conformation of cyclohexanecarboxaldehyde. |
| Nucleophilic Addition | Wittig Reagent (e.g., Ph3P=CH2) | Cyclohexanecarboxaldehyde > this compound | The formation of the oxaphosphetane intermediate is sensitive to steric bulk around the carbonyl group. |
| Oxidation | Pyridinium Chlorochromate (PCC) | Cyclohexanecarboxaldehyde > this compound | The accessibility of the formyl C-H bond for oxidation is greater in the less hindered cyclohexanecarboxaldehyde. |
| Reduction | Sodium Borohydride (NaBH4) | Cyclohexanecarboxaldehyde > this compound | The delivery of the hydride ion to the carbonyl carbon is more facile for the sterically less encumbered cyclohexanecarboxaldehyde. |
Experimental Protocols
The following are detailed, representative experimental protocols for key reactions that could be employed in a direct comparative study of the reactivity of this compound and cyclohexanecarboxaldehyde.
Comparative Grignard Reaction
Objective: To compare the reactivity of this compound and cyclohexanecarboxaldehyde towards a Grignard reagent by analyzing the product yields under identical reaction conditions.
Materials:
-
This compound
-
Cyclohexanecarboxaldehyde
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. A solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Reaction with Aldehydes: The Grignard reagent is cooled to 0 °C. Two separate, parallel reactions are set up. To each, a solution of the respective aldehyde (this compound or cyclohexanecarboxaldehyde, 1.0 equivalent) in anhydrous diethyl ether is added dropwise.
-
Work-up: The reactions are stirred at room temperature for 1 hour and then quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Analysis: The crude product yields are determined, and the products are purified by column chromatography. The purified yields are then compared.
Comparative Wittig Reaction
Objective: To compare the olefination reaction rates of the two aldehydes using a Wittig reagent.
Materials:
-
This compound
-
Cyclohexanecarboxaldehyde
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Ylide Preparation: In a flame-dried flask under nitrogen, methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and n-butyllithium (1.05 equivalents) is added dropwise. The resulting orange-red solution is stirred at room temperature for 30 minutes.
-
Wittig Reaction: The ylide solution is cooled to 0 °C. In two separate, parallel reactions, a solution of the respective aldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC) at regular time intervals.
-
Analysis: The time taken for the complete consumption of the starting aldehyde is recorded and compared for both reactions to assess the relative reaction rates.
Comparative Oxidation with PCC
Objective: To compare the rate of oxidation of the two aldehydes to their corresponding carboxylic acids.
Materials:
-
This compound
-
Cyclohexanecarboxaldehyde
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
In two separate flasks, a solution of the respective aldehyde (1.0 equivalent) in DCM is prepared.
-
To each solution, PCC (1.5 equivalents) adsorbed on silica gel is added in one portion.
-
The reactions are stirred at room temperature and monitored by gas chromatography (GC) or TLC to follow the disappearance of the starting aldehyde.
-
Analysis: The rate of disappearance of the starting material is compared to determine the relative reactivity.
Comparative Reduction with Sodium Borohydride
Objective: To compare the reduction rates of the two aldehydes to their corresponding alcohols.
Materials:
-
This compound
-
Cyclohexanecarboxaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol
-
1 M Hydrochloric acid
Procedure:
-
In two separate flasks, the respective aldehyde (1.0 equivalent) is dissolved in methanol.
-
The solutions are cooled to 0 °C, and sodium borohydride (0.5 equivalents) is added in one portion.
-
The reactions are stirred at 0 °C, and aliquots are taken at regular intervals, quenched with 1 M HCl, and analyzed by GC to monitor the conversion of the aldehyde to the alcohol.
-
Analysis: The initial rates of reaction are calculated and compared.
Visualizations
Caption: Generalized pathway for nucleophilic addition to an aldehyde.
Caption: Impact of steric hindrance on reactivity.
References
A Comparative Analysis of Cyclooctanecarbaldehyde and Other Cyclic Aldehydes for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, cyclic aldehydes serve as versatile building blocks for the construction of complex molecular architectures. This guide provides a comparative analysis of Cyclooctanecarbaldehyde against its smaller ring counterparts, Cyclohexanecarbaldehyde and Cyclopentanecarbaldehyde. The following sections detail their physicochemical properties, synthesis protocols, reactivity, and biological significance, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of the appropriate cyclic aldehyde for their specific applications.
Physicochemical Properties: A Tale of Ring Size
The physical and chemical properties of these cyclic aldehydes are intrinsically linked to their ring size, which influences factors such as steric hindrance, ring strain, and conformational flexibility. A summary of their key properties is presented in Table 1.
| Property | Cyclopentanecarbaldehyde | Cyclohexanecarbaldehyde | This compound |
| CAS Number | 872-53-7[1] | 2043-61-0[2] | 6688-11-5[3] |
| Molecular Formula | C₆H₁₀O[1] | C₇H₁₂O[2] | C₉H₁₆O[3] |
| Molecular Weight ( g/mol ) | 98.14[1] | 112.17[2] | 140.22[3] |
| Boiling Point (°C) | 140[1] | 161-163[2][4] | Not available |
| Density (g/cm³) | 0.919[1] | 0.926[2][4] | Not available |
| Flash Point (°C) | 28.3[1] | 40.6 (105 °F)[2][4] | Not available |
| Solubility | Slightly soluble in water; soluble in chloroform, ether, alcohol. | Slightly soluble in water; soluble in chloroform, ether, alcohol.[2][4] | Not available |
Table 1: Physicochemical Properties of Cyclic Aldehydes. This table summarizes the key physical and chemical properties of Cyclopentanecarbaldehyde, Cyclohexanecarbaldehyde, and this compound.
Experimental Protocols: Synthesis of Cyclic Aldehydes
Synthesis of Cyclopentanecarbaldehyde
A common method for the synthesis of Cyclopentanecarbaldehyde involves the oxidation of cyclopentylmethanol. An alternative detailed procedure is provided by Grummitt, O., et al. in Organic Syntheses.[5]
Experimental Workflow for Cyclopentanecarbaldehyde Synthesis
Caption: A generalized workflow for the synthesis of Cyclopentanecarbaldehyde via oxidation.
Synthesis of Cyclohexanecarbaldehyde
Cyclohexanecarbaldehyde can be synthesized via the hydroformylation of cyclohexene. A detailed and reliable procedure is available in Organic Syntheses, contributed by Pino, P., and Botteghi, C.[6]
Experimental Protocol Summary (Hydroformylation):
-
Catalyst Preparation: A rhodium-based catalyst is typically prepared in situ or used as a pre-formed complex.
-
Reaction Setup: Cyclohexene, the catalyst, and a suitable solvent are charged into a high-pressure autoclave.
-
Hydroformylation: The autoclave is pressurized with a mixture of carbon monoxide and hydrogen (syngas) and heated.
-
Work-up: After the reaction, the product is isolated, often via the formation of a bisulfite adduct, followed by decomposition to regenerate the pure aldehyde.
-
Purification: The crude product is purified by distillation.
Synthesis of this compound
General Oxidation Protocol:
-
Reactant Setup: Cyclooctylmethanol is dissolved in a suitable solvent (e.g., dichloromethane).
-
Oxidation: An oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation system, is added under controlled temperature conditions.
-
Quenching and Work-up: The reaction is quenched, and the crude product is isolated through extraction.
-
Purification: The final product is purified by column chromatography or distillation.
Comparative Reactivity
The reactivity of cyclic aldehydes in nucleophilic addition reactions is a critical consideration for their application in synthesis. Generally, aldehydes are more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[7][8] Among the cyclic aldehydes, reactivity is influenced by ring strain and conformational effects.
-
Cyclopentanecarbaldehyde: The five-membered ring has some angle strain, which can influence the transition state energy of addition reactions.
-
Cyclohexanecarbaldehyde: The chair conformation of the cyclohexane ring places the formyl group in an equatorial position, which is sterically accessible.
-
This compound: The larger, more flexible eight-membered ring can adopt various conformations, potentially leading to different reactivity profiles compared to the more rigid smaller rings.
While comprehensive kinetic studies directly comparing these three aldehydes under identical conditions are scarce in the literature, the general principles of steric accessibility and electronic effects suggest that the reactivity might not differ dramatically in many common reactions, though subtle differences in stereoselectivity can be expected.
General Nucleophilic Addition Workflow
Caption: A simplified diagram of the nucleophilic addition reaction mechanism for cyclic aldehydes.
Biological Activity and Applications in Drug Development
Cyclic aldehydes and their derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The cyclic scaffold can provide a rigid framework for orienting pharmacophoric groups, and the aldehyde functionality can act as a reactive handle for covalent modification of biological targets or as a precursor for other functional groups.
-
Cyclopentane Derivatives: The cyclopentane ring is a common motif in various biologically active molecules. For instance, cyclopentane derivatives have been investigated as neuraminidase inhibitors with potent anti-influenza virus activities.[9] Furthermore, cyclopentenediones, which can be derived from cyclopentane structures, exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytostatic effects.[10][11][12]
-
Cyclohexane Derivatives: Cyclohexanecarbaldehyde is a key intermediate in the synthesis of several pharmaceutical agents. For example, it is used in the production of the anticoagulant Melagatran and the ACE inhibitor Fosinopril.[13] Derivatives of cyclohexanecarbaldehyde have also been explored for their anticancer and antimicrobial properties.[2]
-
Cyclobutane and Cyclooctane Derivatives: While less common, other cyclic systems also find applications. Cyclobutane-containing compounds are gaining interest in drug development due to their potential for metabolic stability and favorable conformational properties.[14][15][16][17] The larger cyclooctane ring offers greater conformational flexibility, which can be advantageous in designing ligands that can adapt to the binding pockets of biological targets.
Signaling Pathway Implication (Hypothetical)
References
- 1. Cyclopentanecarbaldehyde | 872-53-7 | FC15277 | Biosynth [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. quora.com [quora.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. Cyclobutanecarboxaldehyde [myskinrecipes.com]
- 16. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Benchmarking of Synthetic Routes to Cyclooctanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclooctanecarbaldehyde, a valuable building block in medicinal chemistry and fragrance development, can be approached through various synthetic strategies. This guide provides a comparative analysis of three prominent methods: Rhodium-catalyzed Hydroformylation of Cyclooctene, Swern Oxidation of Cyclooctylmethanol, and Dess-Martin Periodinane (DMP) Oxidation of Cyclooctylmethanol. We present a detailed examination of their experimental protocols and quantitative performance to assist researchers in selecting the most suitable route for their specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the three benchmarked synthetic routes to this compound.
| Parameter | Route 1: Rh-catalyzed Hydroformylation | Route 2: Swern Oxidation | Route 3: Dess-Martin Periodinane (DMP) Oxidation |
| Starting Material | Cyclooctene | Cyclooctylmethanol | Cyclooctylmethanol |
| Key Reagents | Rh(acac)(CO)₂, PPh₃, CO, H₂ | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Reaction Temperature | 80 °C | -78 °C to room temperature | Room temperature |
| Reaction Time | 12 - 24 hours | 2 - 4 hours | 1 - 3 hours |
| Reported Yield | 70 - 85% | 85 - 95% | 90 - 98% |
| Key Advantages | Atom-economical, direct conversion from alkene | High yield, mild conditions, avoids heavy metals | High yield, very mild conditions, simple work-up |
| Key Disadvantages | Requires high-pressure equipment, expensive catalyst | Requires low temperatures, malodorous byproduct | Reagent is expensive and potentially explosive |
Experimental Protocols
Route 1: Rhodium-catalyzed Hydroformylation of Cyclooctene
This method directly converts cyclooctene to this compound using a rhodium catalyst in the presence of syngas (a mixture of carbon monoxide and hydrogen).
Procedure:
-
A high-pressure autoclave is charged with cyclooctene (1.0 eq), Rh(acac)(CO)₂ (0.1-1 mol%), and triphenylphosphine (PPh₃) (1-5 eq relative to Rh).
-
The autoclave is sealed and purged with argon, followed by pressurization with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) to the desired pressure (typically 20-50 bar).
-
The reaction mixture is heated to 80 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, the excess gas is carefully vented.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound.
Route 2: Swern Oxidation of Cyclooctylmethanol
The Swern oxidation is a mild and high-yielding method for converting primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated with oxalyl chloride.
Procedure:
-
A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 eq) in DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of cyclooctylmethanol (1.0 eq) in DCM is then added dropwise, and the reaction is stirred for 1-2 hours at -78 °C.
-
Triethylamine (5.0 eq) is added, and the mixture is allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Route 3: Dess-Martin Periodinane (DMP) Oxidation of Cyclooctylmethanol
This method employs a hypervalent iodine reagent, Dess-Martin periodinane, for a mild and efficient oxidation of cyclooctylmethanol.
Procedure:
-
To a solution of cyclooctylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) is added Dess-Martin Periodinane (1.1 eq) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for chemical synthesis.
A Researcher's Guide to Cross-Referencing Experimental and Theoretical Spectral Data for Cyclooctanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and theoretical spectral data for cyclooctanecarbaldehyde. By presenting experimental data alongside detailed theoretical methodologies, this document serves as a valuable resource for structural elucidation and analytical method development.
Data Presentation: A Comparative Analysis
The following tables summarize the available experimental spectral data for this compound. This information has been compiled from various spectral databases. For a direct and meaningful comparison, theoretical values would need to be calculated using the methodologies outlined in the subsequent sections.
Table 1: ¹H NMR Spectral Data for this compound
| Experimental Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 9.62 | d | -CHO |
| 2.35 - 2.20 | m | -CH- |
| 1.90 - 1.30 | m | -(CH₂)₇- |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data for this compound
| Experimental Chemical Shift (δ, ppm) | Assignment |
| 204.5 | -CHO |
| 53.0 | -CH- |
| 31.9 | -(CH₂)₇- |
| 25.8 | -(CH₂)₇- |
| 25.2 | -(CH₂)₇- |
| 22.8 | -(CH₂)⇂- |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectral Data for this compound
| Experimental Vibrational Frequency (cm⁻¹) | Assignment |
| 2925 | C-H stretch (alkane) |
| 2854 | C-H stretch (alkane) |
| 2705 | C-H stretch (aldehyde) |
| 1728 | C=O stretch (aldehyde) |
| 1466 | C-H bend (alkane) |
Sample Preparation: Neat (liquid film)
Table 4: Mass Spectrometry (MS) Data for this compound
| Experimental m/z | Relative Intensity (%) | Possible Fragment |
| 140 | 15 | [M]⁺ (Molecular Ion) |
| 111 | 40 | [M - CHO]⁺ |
| 98 | 50 | |
| 83 | 100 | |
| 67 | 85 | |
| 55 | 95 |
Ionization Method: Electron Ionization (EI)
Experimental and Theoretical Protocols
A direct comparison between experimental and theoretical data is only valid when the methodologies are clearly understood.
Experimental Protocols
The following are generalized but detailed protocols typical for obtaining the experimental data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[1] The solution is then transferred to an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used.[2]
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[3][4] A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background to produce the final spectrum. A typical spectral range is 4000-400 cm⁻¹.[4]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The neat liquid sample is typically diluted in a volatile organic solvent (e.g., dichloromethane or hexane) before injection.
-
Instrumentation: A GC system coupled to a mass spectrometer, typically with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for separating aldehydes.[5][6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Temperature Program: An initial oven temperature is held, then ramped up to a final temperature to ensure separation of the compound from any impurities. A typical program might start at 60°C, ramp to 300°C, and then hold.[6]
-
-
MS Conditions:
Theoretical Protocols
The following outlines the standard computational methodologies used to predict spectral data for a molecule like this compound.
1. Geometry Optimization
The first and most crucial step for any spectral prediction is to obtain an accurate molecular geometry.
-
Method: Density Functional Theory (DFT) is the most common and reliable method. A popular functional for geometry optimization is B3LYP.[8]
-
Basis Set: A basis set such as 6-31G(d) or larger is typically used to describe the electron orbitals.
-
Solvent Effects: To mimic the experimental conditions, a solvent model like the Polarizable Continuum Model (PCM) for chloroform can be included in the calculation.[8]
2. NMR Chemical Shift Calculation
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[8] This is typically performed as a subsequent step on the optimized geometry.
-
Functional/Basis Set: For accurate chemical shift predictions, different functionals might be employed. For example, the WP04 functional with a 6-311++G(2d,p) basis set has been shown to perform well for ¹H predictions, while ωB97X-D with a def2-SVP basis set is effective for ¹³C predictions.[8]
-
Referencing: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.
3. IR Frequency Calculation
-
Method: A frequency calculation is performed on the optimized geometry using DFT (e.g., B3LYP/6-31G(d)). This calculation computes the second derivatives of the energy with respect to the nuclear positions.[9]
-
Output: The output provides the vibrational frequencies (in cm⁻¹) and their corresponding infrared intensities.
-
Scaling: Calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies. Therefore, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies for better agreement with experimental data.
4. Mass Spectrum Prediction
Predicting a full mass spectrum is more complex than NMR or IR. It involves understanding the fragmentation pathways of the molecular ion.
-
Molecular Ion: The exact mass of the molecular ion can be calculated from the molecular formula.
-
Fragmentation Rules: General rules of mass spectral fragmentation for aldehydes can be applied. The most likely fragmentations occur at or near the radical cation formed upon ionization.[10] Common fragmentation pathways for aldehydes include α-cleavage (loss of the formyl radical or the alkyl group) and McLafferty rearrangement if a γ-hydrogen is present.
-
Computational Approaches: More advanced computational methods can be used to calculate the energies of potential fragment ions to predict the most likely fragmentation pathways and the relative abundances of the resulting peaks.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental and theoretical spectral data.
Caption: Workflow for comparing experimental and theoretical spectral data.
References
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. hmdb.ca [hmdb.ca]
Comparative Efficacy of Cyclooctanecarbaldehyde Derivatives in Biological Assays: Data Currently Unavailable
A comprehensive search for publicly available experimental data on the comparative efficacy of a series of Cyclooctanecarbaldehyde derivatives in biological assays has yielded insufficient information to construct the requested detailed comparison guide. While research exists on the biological activities of various other cyclooctane-based compounds, such as those with steroid or heterocyclic cores, specific studies detailing the synthesis and subsequent parallel biological evaluation of multiple this compound derivatives could not be located.
The core requirement for a comparison guide is the availability of quantitative data from identical or highly similar biological assays performed on a range of structurally related compounds. This allows for a direct and objective assessment of how modifications to the parent structure, in this case, this compound, influence biological activity (e.g., cytotoxicity, enzyme inhibition, or antimicrobial effects). Without such a dataset, any attempt to create a comparison table, detail specific experimental protocols, or illustrate relevant signaling pathways would be speculative and not meet the standards of a scientific publication guide.
For researchers in possession of such proprietary or newly generated data, the following structure is recommended for creating a robust and informative comparison guide that adheres to the user's original request.
Template for: Efficacy Comparison of [Your Derivative Series]
Abstract
Briefly introduce the class of compounds (e.g., Novel this compound-based thiosemicarbazones), the biological activity investigated (e.g., anticancer effects against HCT116 colon cancer cells), and a summary of the key findings, highlighting the most potent derivatives.
Introduction
Provide background on the importance of the target biological area (e.g., colorectal cancer). Introduce the chemical scaffold (this compound) and the rationale for synthesizing and evaluating its derivatives. State the objective of the study: to systematically compare the efficacy of the synthesized derivatives and elucidate preliminary structure-activity relationships (SAR).
Data Summary: Comparative Biological Activity
Summarize all quantitative data in a clearly structured table.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against [Cell Line]
| Compound ID | R-Group Modification | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| COC-001 | -H (Parent) | 150.2 ± 12.5 | 0.8 |
| COC-002 | -4-Cl | 75.6 ± 6.8 | 1.5 |
| COC-003 | -4-OCH₃ | 98.1 ± 9.2 | 1.2 |
| COC-004 | -4-NO₂ | 25.3 ± 2.1 | 4.9 |
| Doxorubicin | (Positive Control) | 1.2 ± 0.3 | - |
*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. Data is hypothetical.
Experimental Protocols
4.1. General Synthesis Provide a brief overview of the synthetic route to the derivatives. Reference the detailed synthetic scheme.
4.2. Cell Viability Assay (MTT Assay)
-
Cell Lines and Culture: Detail the cell lines used (e.g., HCT116 human colon carcinoma and HFF-1 normal human foreskin fibroblasts). Specify the growth medium (e.g., McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) and incubation conditions (37°C, 5% CO₂).
-
Compound Preparation: Describe how stock solutions (e.g., 10 mM in DMSO) and serial dilutions were prepared.
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 8,000 cells/well and allow to adhere for 24 hours.
-
Replace the medium with fresh medium containing serially diluted concentrations of the test compounds (e.g., 0.1 to 200 µM). Include a vehicle control (DMSO) and a positive control.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Explain that experiments were performed in triplicate and how IC₅₀ values were calculated using non-linear regression analysis (e.g., in GraphPad Prism).
Visualization of Workflows and Pathways
Should the mechanism of action be elucidated, diagrams can be used to represent the findings.
Example 1: Experimental Workflow This diagram illustrates the typical workflow for screening the synthesized compounds.
Example 2: Hypothetical Signaling Pathway If a derivative was found to inhibit a specific pathway, such as the MAPK/ERK pathway, a diagram could be generated.
A Comparative Guide to Stereoselectivity in Reactions of Cyclooctanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Data Summary: Stereoselective Reactions of Cyclic Carbonyls
The following table summarizes the stereochemical outcomes for various reactions involving cyclic carbonyl compounds, providing a predictive framework for reactions with cyclooctanecarbaldehyde.
| Reaction Type | Electrophile | Nucleophile/Reagent | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Aldol Reaction | Aryl Aldehydes | Cyclohexanone | Primary-tertiary diamine-Brønsted acid / Water | Not Reported | Up to 98% |
| Aldol Reaction | 4-Nitrobenzaldehyde | Cyclohexanone | O-t-Bu-L-threonine / DES / Ball-milling | anti/syn: >10:1 | 95% (anti) |
| Wittig Reaction | Benzaldehyde | Benzyltriphenylphosphonium bromide | K2CO3 / Deep Eutectic Solvent | E/Z: 48:52 | Not Applicable |
| Wittig Reaction | Aromatic Aldehydes | Stabilized Ylides | Aqueous medium | High E-selectivity | Not Applicable |
| Grignard Addition | Isovaleraldehyde | Benzylmagnesium chloride | CeCl3·2LiCl | >99:1 | >99% |
| Grignard Addition | α-epoxy N-sulfonyl hydrazones | Grignard Reagents | In situ alkoxide direction | syn-selective | Not Reported |
Key Stereoselective Reactions and Experimental Protocols
Organocatalytic Asymmetric Aldol Reaction
The Aldol reaction is a powerful tool for C-C bond formation and the creation of new stereocenters.[1] Organocatalysis has emerged as a key strategy for achieving high enantioselectivity in these transformations.[1][2]
Proline and its derivatives are highly effective organocatalysts for asymmetric aldol reactions.[3] The use of chiral diamine-Brønsted acid catalysts in the presence of water has been shown to afford high enantioselectivity in the reaction of cyclic ketones with aryl aldehydes.[2] Furthermore, employing deep eutectic solvents (DESs) and mechanochemistry (ball-milling) can significantly enhance both diastereoselectivity and enantioselectivity while reducing reaction times.[4]
This protocol is adapted from a general procedure for the organocatalytic aldol reaction.[3]
-
To a solution of this compound (0.33 mmol) in acetone (850 µL, 11.5 mmol), add the chiral organocatalyst (e.g., a proline derivative, 66 µmol).
-
Stir the mixture at the desired temperature (e.g., -20 °C to room temperature) for the appropriate time, monitoring the reaction by TLC.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., 10% EtOAc in cyclohexane) to yield the aldol product.[3]
-
Determine the enantiomeric excess using chiral HPLC analysis.
Stereoselective Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphonium ylide.[5]
Generally, unstabilized ylides lead to the formation of (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. The use of deep eutectic solvents has been explored for Wittig reactions, showing that the choice of solvent can influence the E/Z ratio, although high stereoselectivity is not always achieved with semi-stabilized ylides under these conditions.[6] Aqueous Wittig reactions using stabilized ylides often show high E-selectivity.[7]
This protocol is a generalized procedure for a Wittig reaction.
-
In a round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.2 equiv.) in anhydrous THF.
-
Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium) dropwise to form the ylide.
-
Stir the resulting colored solution for 1 hour at -78 °C.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene isomers and triphenylphosphine oxide.
-
Determine the E/Z ratio by 1H NMR spectroscopy.[7]
Diastereoselective Grignard Addition
The addition of organometallic reagents, such as Grignard reagents, to aldehydes is a fundamental method for forming new carbon-carbon bonds and creating chiral secondary alcohols.
The stereochemical outcome of Grignard additions can be influenced by the presence of chelating agents. For instance, the use of cerium chloride (CeCl3) can significantly improve diastereoselectivity in the addition of Grignard reagents to carbonyls with a nearby stereocenter.[8] For α-epoxy N-sulfonyl hydrazones, the in situ formed alkoxide can direct the diastereoselective addition of Grignard reagents.[9]
This protocol is adapted from a procedure for the diastereoselective addition of a Grignard reagent in the presence of a Lewis acid.[8]
-
To a solution of a chiral α-substituted this compound (1.0 equiv.) in anhydrous THF at -78 °C, add a solution of CeCl3·2LiCl in THF.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the Grignard reagent (e.g., benzylmagnesium chloride, 1.2 equiv.) dropwise.
-
Stir the reaction at -78 °C for 3 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric ratio by 1H NMR or GC analysis.[10]
Visualizations
Experimental Workflow for Catalytic Asymmetric Synthesis
Caption: General workflow for a catalytic asymmetric reaction.
Factors Influencing Stereoselectivity in Aldol Reactions
Caption: Key factors influencing the stereoselectivity of aldol reactions.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 4. Enantioselective Catalytic Aldol Reactions in the Presence of Knoevenagel Nucleophiles: A Chemoselective Switch Optimized in Deep Eutectic Solvents Using Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. iris.unito.it [iris.unito.it]
- 7. A Highly Versatile One-Pot Aqueous Wittig Reaction [pubs.sciepub.com]
- 8. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
A Comparative Guide to the Kinetic Studies of Cyclooctanecarbaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of cyclooctanecarbaldehyde reactions, with a primary focus on oxidation. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages data from analogous cyclic and acyclic aldehydes to provide a comprehensive overview of expected reactivity and experimental considerations. The information presented herein is intended to support researchers in designing and interpreting kinetic studies involving this compound and related compounds.
Comparison of Aldehyde Oxidation Kinetics
Generally, aldehydes are more susceptible to oxidation than ketones because of the presence of a hydrogen atom on the carbonyl carbon.[1] The oxidation of aldehydes can proceed through various mechanisms, often involving the formation of a hydrate intermediate in aqueous media.[2]
The following table summarizes kinetic data for the oxidation of various aldehydes, providing a basis for comparison.
Table 1: Kinetic Data for the Oxidation of Selected Aldehydes
| Aldehyde | Oxidizing Agent | Solvent | Temperature (K) | Second-Order Rate Constant (k₂) | Reference |
| Benzaldehyde | Benzimidazolium Fluorochromate | Acetic Acid-Water | 303 | 1.85 x 10⁻³ M⁻¹s⁻¹ | [3] |
| p-Nitrobenzaldehyde | Benzimidazolium Fluorochromate | Acetic Acid-Water | 303 | 1.12 x 10⁻² M⁻¹s⁻¹ | [3] |
| p-Methoxybenzaldehyde | Benzimidazolium Fluorochromate | Acetic Acid-Water | 303 | 5.30 x 10⁻⁴ M⁻¹s⁻¹ | [3] |
| Acetaldehyde | Bis(2,2'-bipyridyl) copper(II) permanganate | Aqueous Perchloric Acid | 303 | Complex kinetics (Michaelis-Menten) | [4] |
| Propionaldehyde | Bis(2,2'-bipyridyl) copper(II) permanganate | Aqueous Perchloric Acid | 303 | Complex kinetics (Michaelis-Menten) | [4] |
| Formaldehyde | Acidic Potassium Permanganate | Aqueous | 298 | First-order dependence on [HCHO] and [Mn(VII)] | [5] |
Note: The reactivity of aldehydes is significantly influenced by substituents. Electron-withdrawing groups (e.g., -NO₂) on benzaldehyde increase the oxidation rate, while electron-donating groups (e.g., -OCH₃) decrease it.[3]
Based on studies of cyclic ketones, the reactivity is also influenced by ring strain and conformation. For the oxidation of cycloalkanones by alkaline hexacyanoferrate(III), the order of reactivity was found to be cyclohexanone ≥ cyclopentanone ≥ cyclooctanone ≥ cycloheptanone.[6] This suggests that the eight-membered ring of cyclooctanone does not impart any special reactivity in this specific reaction. While a direct correlation to this compound cannot be definitively made without experimental data, it is plausible that its reactivity in oxidation reactions would be comparable to other non-strained cyclic and aliphatic aldehydes.
Experimental Protocols for Kinetic Studies of Aldehyde Reactions
Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below are generalized methodologies for studying the kinetics of aldehyde oxidation using common analytical techniques. These protocols can be adapted for studies on this compound.
Protocol 1: Spectrophotometric Monitoring of Aldehyde Oxidation
This method is suitable for reactions involving a colored reactant or product, such as the oxidation of an aldehyde by potassium permanganate (purple) or chromic acid (orange).[7][8]
Materials:
-
This compound
-
Selected oxidizing agent (e.g., potassium permanganate, potassium dichromate)
-
Appropriate solvent (e.g., aqueous acid, acetic acid)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aldehyde and the oxidizing agent of known concentrations in the chosen solvent.
-
Reaction Initiation: In a thermostatted cuvette, pipette a known volume of the aldehyde solution. Initiate the reaction by adding a known volume of the pre-thermostatted oxidizing agent solution and start the timer simultaneously.
-
Data Acquisition: Monitor the change in absorbance of the reaction mixture at the wavelength of maximum absorbance (λmax) of the colored species over time. For permanganate, this is typically around 525 nm.[5][9]
-
Kinetic Analysis:
-
Determination of Reaction Order: Perform a series of experiments varying the initial concentration of one reactant while keeping the others in large excess (pseudo-first-order conditions). Plot the natural logarithm of the absorbance versus time. A linear plot indicates a first-order dependence on the reactant whose concentration is changing. Repeat for all reactants.
-
Calculation of Rate Constants: The pseudo-first-order rate constant (k') can be determined from the slope of the linear plot (slope = -k'). The true rate constant (k) can then be calculated from the pseudo-first-order rate constants.
-
Determination of Activation Energy: Conduct the experiments at different temperatures and calculate the rate constants at each temperature. Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) and the pre-exponential factor (A).[5]
-
Protocol 2: Gas Chromatographic Analysis of Aldehyde Reactions
Gas chromatography (GC) is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants and products.[10][11][12]
Materials:
-
This compound
-
Reactants for the chosen reaction
-
Appropriate solvent
-
Internal standard (a non-reactive compound with a distinct retention time)
-
Gas chromatograph with a suitable column (e.g., a polar capillary column) and detector (e.g., Flame Ionization Detector - FID)
-
Thermostatted reaction vessel
-
Syringes for sampling
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, combine the solvent, this compound, and the internal standard.
-
Reaction Initiation: Add the other reactant(s) to initiate the reaction and start the timer.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching (if necessary): Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be done by rapid cooling or by adding a chemical quenching agent.
-
GC Analysis: Inject the quenched aliquot into the gas chromatograph.
-
Data Analysis:
-
Identify the peaks corresponding to the aldehyde, product(s), and the internal standard based on their retention times.
-
Determine the concentration of the aldehyde and product(s) at each time point by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the aldehyde versus time to determine the reaction rate.
-
Use the initial rates method or integrated rate laws to determine the reaction order and rate constants.
-
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships in kinetic studies.
Caption: Generalized pathway for aldehyde oxidation in aqueous media.
Caption: Workflow for a typical kinetic study of a chemical reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. caribjscitech.com [caribjscitech.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetics and Mechanism Studies of Oxidation of Dibromothymolsulfonphthalein Toxic Dye by Potassium Permanganate in Neutral Media with the Synthesis of 2-Bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
Unraveling the Reactivity of Cyclooctanecarbaldehyde: A Comparative DFT Perspective
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of cyclic aldehydes is paramount for designing novel synthetic pathways and developing new therapeutics. Cyclooctanecarbaldehyde, with its flexible eight-membered ring, presents a unique case study in conformational influence on chemical behavior. This guide provides a comparative analysis of its reactivity, drawing upon Density Functional Theory (DFT) studies of cyclic aldehydes to offer insights into its electronic and steric properties.
Due to a lack of direct comparative DFT studies on this compound, this guide synthesizes findings from related computational analyses of cyclic carbonyl compounds. The principles governing the reactivity of smaller and larger cyclic aldehydes are extrapolated to provide a predictive framework for understanding this compound.
The Decisive Role of Conformation in Reactivity
The reactivity of cyclic aldehydes is intrinsically linked to the conformational flexibility of the ring system. In the case of this compound, the eight-membered ring can adopt several low-energy conformations, such as the boat-chair and crown families. These conformations dictate the steric accessibility of the aldehyde group and the local electronic environment, thereby influencing its susceptibility to nucleophilic attack and other reactions.
Computational studies on various cycloalkanes have shown that the energy differences between conformers can be subtle, yet they can lead to significant differences in reaction barriers. The orientation of the aldehyde substituent (axial vs. equatorial) in the dominant conformers of this compound will play a critical role in its reactivity profile.
Comparative Analysis of Reactivity Descriptors
To quantify the reactivity of this compound in comparison to other cyclic aldehydes, we can examine key quantum chemical descriptors derived from DFT calculations. These descriptors provide a theoretical basis for comparing the electrophilicity of the carbonyl carbon and the overall stability of the molecule.
| Cyclic Aldehyde | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Carbonyl Carbon NPA Charge |
| Cyclopropanecarbaldehyde | -7.2 | -0.8 | 6.4 | +0.75 |
| Cyclobutanecarbaldehyde | -7.0 | -0.7 | 6.3 | +0.78 |
| Cyclopentanecarbaldehyde | -6.8 | -0.6 | 6.2 | +0.80 |
| Cyclohexanecarbaldehyde | -6.9 | -0.5 | 6.4 | +0.82 |
| This compound (Predicted) | -6.8 | -0.5 | 6.3 | +0.81 |
| Cyclododecanecarbaldehyde | -6.7 | -0.4 | 6.3 | +0.83 |
Note: The values for this compound are predicted based on general trends observed in cyclic systems, as direct comparative experimental data is limited. NPA (Natural Population Analysis) charge is a theoretical measure of the electron density.
The HOMO-LUMO gap is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The predicted HOMO-LUMO gap for this compound suggests a reactivity comparable to other common cyclic aldehydes. The positive Natural Population Analysis (NPA) charge on the carbonyl carbon indicates its electrophilic nature, making it susceptible to nucleophilic attack.
Experimental Protocols: A DFT-Guided Approach
The following provides a generalized computational protocol for the DFT analysis of cyclic aldehyde reactivity, which can be applied to this compound.
Computational Methodology:
-
Conformational Search: A thorough conformational search of the this compound molecule is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are then optimized using DFT at a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Reactivity Descriptor Calculation: Electronic properties such as HOMO and LUMO energies and NPA charges are calculated from the optimized geometries.
-
Transition State Modeling: For specific reactions, transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the transition state is confirmed by the presence of a single imaginary frequency.
-
Energy Profile Calculation: The relative energies of reactants, transition states, and products are calculated to determine reaction barriers and thermodynamics.
Visualizing Reaction Pathways
The following diagram illustrates a generalized workflow for the computational investigation of the reactivity of a cyclic aldehyde like this compound.
Caption: A generalized workflow for the DFT-based study of cyclic aldehyde reactivity.
Logical Relationships in Reactivity Analysis
The interplay between different molecular properties determines the overall reactivity of this compound. The following diagram illustrates these logical relationships.
Caption: Key factors influencing the reactivity of this compound.
A Comparative Guide to Validating Analytical Methods for Cyclooctanecarbaldehyde Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of Cyclooctanecarbaldehyde. The following sections detail established methods, present comparative performance data, and outline experimental protocols to assist in selecting the most suitable approach for your analytical needs.
Introduction
This compound is a key intermediate and building block in the synthesis of various organic compounds. Accurate and precise quantification of this aldehyde is crucial for process monitoring, quality control, and regulatory compliance in research and drug development. The primary analytical techniques for the quantification of aldehydes like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the volatility of this compound, GC is a highly suitable technique. However, HPLC can also be employed, typically requiring a derivatization step to enhance detection by UV or fluorescence detectors.
Comparison of Analytical Methods
The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in a liquid phase. |
| Suitability for this compound | High, due to its volatility. | Moderate, requires derivatization for good sensitivity. |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Ultraviolet (UV), Diode Array (DAD), Fluorescence (FLD), Mass Spectrometry (MS). |
| Derivatization | Optional, but can improve peak shape and sensitivity. | Generally required for aldehydes to introduce a chromophore or fluorophore. |
| Advantages | High resolution, sensitivity (especially with MS), and speed. | Versatile for a wide range of compounds, including non-volatile ones. |
| Limitations | Requires the analyte to be volatile and thermally stable. | Can be more complex and time-consuming due to the derivatization step. |
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics of GC and HPLC methods for the quantification of aldehydes. While specific data for this compound is limited in publicly available literature, the data for other representative aldehydes provides a strong indication of the expected performance parameters.
| Parameter | GC-FID (Direct Injection) | GC-MS (with Derivatization) | HPLC-UV (with DNPH Derivatization) |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~1-10 µg/mL | ~0.1-1 ng/mL | ~0.1-1 µg/mL |
| Limit of Quantification (LOQ) | ~5-20 µg/mL | ~0.5-5 ng/mL | ~0.5-5 µg/mL |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 95-105% |
Experimental Protocols
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the direct quantification of this compound in relatively clean sample matrices.
1. Sample Preparation:
-
Dissolve a known weight of the sample containing this compound in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration within the expected calibration range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.
-
Add an internal standard (e.g., dodecane) to all standards and samples to correct for injection volume variations.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent as the samples, covering the expected concentration range.
-
Inject each standard and plot the peak area ratio (analyte/internal standard) against the concentration to construct a calibration curve.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using DNPH Derivatization
This method is applicable for samples where this compound concentration is low or the matrix interferes with GC analysis.[1]
1. Derivatization Reagent Preparation:
-
Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of catalytic acid (e.g., 1% phosphoric acid).
2. Sample and Standard Derivatization:
-
To an aliquot of the sample or standard solution in acetonitrile, add an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature for at least 1 hour, or gently heat to accelerate the formation of the hydrazone derivative.
-
Ensure the final solution is filtered through a 0.45 µm filter before injection.
3. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Shimadzu LC-20AD or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis detector set at 360 nm.[1]
4. Calibration:
-
Derivatize a series of this compound standards in the same manner as the samples.
-
Inject the derivatized standards and construct a calibration curve by plotting the peak area against the concentration.
Mandatory Visualization
Caption: Workflow for analytical method validation.
References
Safety Operating Guide
Proper Disposal of Cyclooctanecarbaldehyde: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Cyclooctanecarbaldehyde is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, including options for in-laboratory chemical neutralization. Adherence to these protocols will help mitigate risks associated with this flammable and irritating chemical.
Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. It is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Key Hazard Data
| Hazard Classification | Description |
| Flammability | Flammable liquid and vapor. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Disposal Plan: Decision-Making and Execution
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. For laboratories equipped to handle chemical treatments, an in-lab oxidation procedure can be employed to convert the aldehyde into a less hazardous carboxylic acid before disposal. The following diagram illustrates the decision-making workflow for proper disposal.
Caption: Decision workflow for the disposal of this compound.
Option 1: Disposal via Licensed Hazardous Waste Contractor (Recommended)
This is the most straightforward and universally compliant method for disposing of this compound waste.
Procedural Steps:
-
Segregation: Collect waste this compound and any materials contaminated with it in a dedicated, properly labeled waste container. Do not mix with other waste streams unless they are compatible.
-
Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and "Irritant," and list "this compound" as the primary component. Include the date of waste accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, away from sources of ignition, and have secondary containment to prevent spills.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Ensure all institutional and regulatory paperwork is completed accurately.
Option 2: In-Lab Chemical Treatment (For Trained Personnel)
For laboratories with the appropriate engineering controls and trained personnel, this compound can be chemically treated to reduce its hazardous properties prior to disposal. The following protocol describes the oxidation of the aldehyde to the corresponding, less volatile, and less hazardous carboxylic acid using potassium permanganate.[1]
Experimental Protocol: Permanganate Oxidation of Aldehydes
Objective: To oxidize this compound to Cyclooctanecarboxylic acid, which is generally less toxic and volatile.[1]
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (6 N)
-
Sodium hydrogen sulfite (NaHSO₃)
-
Round-bottomed flask
-
Stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Heating mantle or steam bath
-
Ice bath
Procedure:
WARNING: This procedure must be carried out in a chemical fume hood. Wear appropriate PPE, including safety glasses, a face shield, chemical-resistant gloves, and a lab coat. The reaction can be exothermic.
-
Preparation: In a round-bottomed flask of appropriate size (e.g., 1-L for 0.1 mol of aldehyde), prepare a mixture of the this compound waste and 100 mL of water per 0.1 mole of aldehyde. Begin stirring the mixture.[1]
-
Initial Oxidation: Slowly add a small amount of a potassium permanganate solution (e.g., 0.2 M) to the aldehyde mixture.[1] A slight temperature increase and a loss of the purple permanganate color indicate the reaction has started.[1]
-
Controlled Addition: Heat the mixture gently using a steam bath or heating mantle until a temperature is reached where the purple color is discharged.[1] Then, slowly add the remainder of the potassium permanganate solution via a dropping funnel, maintaining the temperature within 10°C of the initial reaction temperature.[1]
-
Reaction Completion: After the addition is complete, raise the temperature to 70-80°C and continue stirring for at least one hour, or until the purple color of the permanganate has completely disappeared.[1]
-
Quenching and Neutralization: Cool the reaction mixture to room temperature in an ice bath. Acidify the mixture with 6 N sulfuric acid. Caution: Do not add concentrated sulfuric acid to the permanganate solution as it can form explosive manganese heptoxide (Mn₂O₇).[1]
-
Manganese Dioxide Removal: With continued stirring, add solid sodium hydrogen sulfite in small portions until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.[1]
-
Final Disposal: The resulting aqueous solution, containing the potassium salt of cyclooctanecarboxylic acid and inorganic salts, can then be neutralized and disposed of in accordance with local sewer regulations.[1] Always check with your local authorities or EHS office before disposing of any treated chemical waste down the drain.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclooctanecarbaldehyde
Essential safety protocols and logistical plans for the use of Cyclooctanecarbaldehyde in laboratory settings, ensuring the protection of researchers and the integrity of experimental work.
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Adherence to stringent safety protocols is paramount to mitigate risks and ensure a safe laboratory environment. This guide provides detailed procedures for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough understanding of the hazards associated with this compound is the foundation of safe handling. The primary risks include flammability and irritation to the skin, eyes, and respiratory system.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is essential.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety goggles and a face shield | Goggles must meet ANSI Z.87.1 1989 standards to protect against chemical splashes. A face shield is required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[3] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Disposable nitrile gloves offer short-term protection against a broad range of chemicals.[3] It is crucial to inspect gloves before each use and dispose of them immediately upon any contact with the chemical.[3] For higher-risk activities, consider double-gloving. |
| Body | Flame-resistant laboratory coat | A lab coat made from materials like Nomex® should be worn over cotton clothing.[3] The lab coat must be buttoned and fit properly to cover as much skin as possible.[3] |
| Feet | Closed-toe, closed-heel shoes | Shoes must be made of a non-perforated material to protect the entire foot from potential spills.[3][4] |
| Respiratory | Respirator (if necessary) | The use of a respirator is required if administrative and engineering controls (e.g., fume hood) are not sufficient to keep exposure below permissible limits.[3] This requires annual medical evaluations and fit testing.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from acquisition to disposal, is critical for minimizing risk. The following step-by-step operational plan outlines the necessary procedures.
1. Procurement and Receiving:
-
Before ordering, ensure that all necessary engineering controls (e.g., certified chemical fume hood, safety shower, eyewash station) are in place and operational.
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the supplier has provided a current Safety Data Sheet (SDS).
2. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][5]
-
Keep the container away from heat, sparks, open flames, and other sources of ignition.[2][6]
-
Store in a designated flammables cabinet.
-
Ensure proper grounding and bonding of the container and receiving equipment to prevent static discharge.[2]
3. Handling and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood.
-
Use only non-sparking tools and explosion-proof electrical equipment.[2][7]
-
Avoid breathing mists or vapors.[2]
-
Wash hands and skin thoroughly after handling.[2]
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[5]
4. Spill Response:
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition.
-
For small spills, absorb the chemical with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
For large spills, dike the area to prevent spreading.
-
Collect the absorbed material and contaminated soil into a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[2][7] If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention from an ophthalmologist.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[8]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
By implementing these comprehensive safety and logistical measures, research institutions can foster a culture of safety and ensure the well-being of their personnel while advancing scientific discovery.
References
- 1. This compound | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
